Methyl 3-amino-2,2-dimethylpropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)5(8)9-3/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPDSQCYSZORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534761 | |
| Record name | Methyl 3-amino-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25307-82-8 | |
| Record name | Methyl 3-amino-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Methyl 3-amino-2,2-dimethylpropanoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2,2-dimethylpropanoate
Introduction
This compound is a fascinating and synthetically valuable molecule. As a derivative of β-alanine, it possesses a unique structural motif characterized by a primary amine and a methyl ester, separated by a sterically hindered quaternary carbon center. This arrangement imparts specific chemical reactivity and physical properties that make it a valuable building block in medicinal chemistry and organic synthesis. Its structural analogs are key components in the synthesis of pharmacologically active compounds, most notably in the development of renin inhibitors like Aliskiren, which is used to treat hypertension.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the physicochemical properties of this compound, the experimental rationale for their determination, and their implications for practical application in the laboratory.
Chemical Identity and Structural Features
The foundation of understanding any chemical entity lies in its unambiguous identification and the analysis of its structural components. These features dictate its reactivity, physical behavior, and spectroscopic signature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 25307-82-8 | [3] |
| Molecular Formula | C₆H₁₃NO₂ | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Canonical SMILES | CC(C)(CN)C(=O)OC | [3] |
| InChIKey | YAVPDSQCYSZORP-UHFFFAOYSA-N | [3] |
Key Structural Features
The molecule's functionality is defined by three primary regions: the nucleophilic primary amine, the electrophilic methyl ester, and the sterically demanding gem-dimethyl group at the α-position. This unique combination is visualized below.
Caption: Key functional groups of the title compound.
Core Physicochemical Properties
The physical properties of a compound are critical for its purification, handling, and formulation. They provide the first layer of data for designing experimental conditions.
| Property | Value | Remarks |
| Boiling Point | 63-64 °C at 14 Torr | The reduced pressure indicates that vacuum distillation is the required method for purification to avoid thermal decomposition at atmospheric pressure.[4] |
| Density | 0.973 ± 0.06 g/cm³ | This is a predicted value; experimental determination via pycnometry would be required for definitive results.[4] |
| pKa | 8.76 ± 0.10 | This predicted value pertains to the conjugate acid of the primary amine. It indicates moderate basicity, a crucial factor for pH control during reactions or extractions.[4] |
| Storage | 2-8°C, protect from light | Suggests potential sensitivity to thermal degradation or light-induced reactions over time.[4] |
Solubility Profile: A Practical Assessment
-
Polar Protic Solvents (e.g., Water, Methanol): The presence of the primary amine and ester carbonyl allows for hydrogen bonding, suggesting moderate solubility. In water, solubility will be pH-dependent; acidification will protonate the amine to form a highly soluble ammonium salt.
-
Polar Aprotic Solvents (e.g., THF, DCM, Ethyl Acetate): Good solubility is expected due to favorable dipole-dipole interactions. These are common solvents for reactions involving this compound.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is anticipated due to the polarity of the amine and ester groups. These are often used as anti-solvents for crystallization or precipitation.
Experimental Insight: The choice of solvent is paramount. For a reaction where the amine acts as a nucleophile, a polar aprotic solvent like THF is often ideal as it solubilizes the compound without interfering with the reaction by donating a proton. For purification by extraction, adjusting the aqueous phase pH to >10 will ensure the amine is in its free base form, maximizing its solubility in an organic solvent like ethyl acetate.
Spectroscopic Characterization and Analysis
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. The following sections describe the expected spectral data and the protocols for their acquisition.
Workflow for Spectroscopic Analysis
The following workflow outlines a self-validating system for confirming the identity and purity of this compound.
Caption: Standard workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (500 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.68 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
| ~ 2.85 | Singlet | 2H | -CH₂ NH₂ | Protons on carbon adjacent to an amine. Appears as a singlet due to the absence of adjacent C-H protons. |
| ~ 1.40 | Singlet (broad) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. |
| ~ 1.15 | Singlet | 6H | -C(CH₃ )₂ | Protons of the two equivalent methyl groups on the quaternary carbon. |
¹³C NMR (125 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 177.0 | C =O | Ester carbonyl carbon. |
| ~ 51.5 | -OC H₃ | Methyl ester carbon. |
| ~ 50.0 | -C H₂NH₂ | Carbon adjacent to the primary amine. |
| ~ 36.0 | -C (CH₃)₂ | Quaternary carbon center. |
| ~ 24.5 | -C(C H₃)₂ | Equivalent gem-dimethyl carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment on a 500 MHz spectrometer. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands (Neat Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium, Broad | N-H Stretch (primary amine) |
| 2960 - 2850 | Strong | C-H Stretch (aliphatic) |
| 1735 | Strong, Sharp | C=O Stretch (ester) |
| 1250 - 1150 | Strong | C-O Stretch (ester) |
Experimental Protocol: FTIR Spectroscopy
-
Background: Ensure the ATR crystal or salt plates (NaCl) are clean and run a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample onto the crystal or between two salt plates to form a thin film.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted MS Data (Electrospray Ionization, Positive Mode - ESI+)
| m/z Value | Ion |
| 132.10 | [M+H]⁺ |
| 117.08 | [M+H - CH₃]⁺ |
| 102.09 | [M+H - OCH₃]⁺ |
| 73.06 | [M+H - COOCH₃]⁺ |
Predicted Fragmentation Pathway
The primary amine is the most likely site of protonation in ESI+. Subsequent fragmentation would likely involve the loss of neutral fragments from the ester group.
Caption: Predicted ESI+ fragmentation pathway.
Safety, Handling, and Storage
While comprehensive toxicological data for this compound has not been thoroughly investigated, data from structurally related amino esters and safety data sheets for similar compounds suggest that prudent laboratory practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[4] Protect from light and moisture to ensure long-term stability. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]
References
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Methyl 3-amino-2-methylpropanoate hydrochloride - PubChem. Available at: [Link]
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This compound | C6H13NO2 | CID 13285789 - PubChem. Available at: [Link]
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Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem. Available at: [Link]
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Propanoic acid, 3-amino-2-methyl-, methyl ester, (R) - PubChem. Available at: [Link]
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methyl 3-(isopropylamino)-2,2-dimethylpropanoate - C9H19NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
- CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents.
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methyl 3-amino-3-phenylpropanoate - Chemical Synthesis Database. Available at: [Link]
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Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Available at: [Link]
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CAS 25307-82-8 | this compound - Alchem.Pharmtech. Available at: [Link]
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(R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem. Available at: [Link]
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2.6: Integration of ¹H NMR Absorptions- Proton Counting - Chemistry LibreTexts. Available at: [Link]
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Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available at: [Link]
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Synthesis of methyl 3-oxopentanoate - PrepChem.com. Available at: [Link]
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3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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methyl 3-(isopropylamino)-2-methylpropanoate - Chemical Synthesis Database. Available at: [Link]
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Methyl 3-amino-2, 2-dimethylpropanoate hydrochloride, min 97%, 100 mg - CP Lab Safety. Available at: [Link]
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Methyl 3-[methyl(propyl)amino]propanoate | C8H17NO2 | CID 43271443 - PubChem. Available at: [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. Available at: [Link]
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Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed. Available at: [Link]
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A Senior Application Scientist's Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate (CAS No. 25307-82-8)
Foreword: Unlocking Potential with a Versatile Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Methyl 3-amino-2,2-dimethylpropanoate, a structurally unique β-amino acid ester, represents more than just a collection of atoms; it is a key that unlocks access to novel chemical space. Its characteristic gem-dimethyl group offers conformational rigidity and metabolic stability, while the primary amine and methyl ester functionalities provide orthogonal handles for synthetic diversification.
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's synthesis, characterization, and strategic applications. We will explore the causality behind synthetic choices, detail robust analytical protocols, and illustrate the potential of this compound to accelerate research and development programs.
Core Molecular Profile
This compound is a non-proteinogenic β-amino acid derivative. The presence of a quaternary carbon center (C2) bearing two methyl groups sterically shields the adjacent positions and imparts unique conformational properties, making it a valuable synthon in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 25307-82-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Canonical SMILES | CC(C)(CN)C(=O)OC | [1] |
| InChIKey | YAVPDSQCYSZORP-UHFFFAOYSA-N | [1] |
Strategic Synthesis: The Hofmann Rearrangement Approach
The synthesis of β-amino acids and their esters can be approached through various methods, including Mannich-type reactions and conjugate additions.[3][4] However, for constructing the specific architecture of this compound, the Hofmann rearrangement offers a powerful and elegant solution.[5][6] This reaction facilitates the conversion of a primary amide to a primary amine with the loss of one carbon atom, making it ideal for accessing the 3-amino functionality from a substituted malonamic acid precursor.[7][8]
The key advantage of this approach is the direct installation of the amine group at the desired position with high fidelity. The reaction proceeds through an isocyanate intermediate, which can be trapped in situ with methanol to yield the target methyl ester directly, a testament to the reaction's versatility.[5]
Proposed Synthetic Workflow
The following diagram outlines the high-level workflow for the synthesis and purification of the target compound. This multi-stage process ensures the generation of high-purity material suitable for downstream applications.
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An In-depth Technical Guide to the Synthesis of Methyl 3-amino-2,2-dimethylpropanoate from Simple Precursors
Abstract
Methyl 3-amino-2,2-dimethylpropanoate, a sterically hindered β-amino ester, is a valuable building block in medicinal chemistry and drug development due to its incorporation into peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of practical synthetic routes to this compound from simple, readily available precursors. Three primary strategies are discussed in detail: synthesis via functional group manipulation of methyl 2,2-dimethyl-3-hydroxypropanoate, the Curtius rearrangement of 2,2-dimethylsuccinic acid monomethyl ester, and the Hofmann rearrangement of 3-carbamoyl-2,2-dimethylpropanoic acid methyl ester. Each section includes a thorough examination of the reaction mechanisms, detailed experimental protocols, and an analysis of the advantages and disadvantages of each approach, designed to inform researchers and drug development professionals in their synthetic endeavors.
Introduction: The Significance of a Hindered β-Amino Ester
β-Amino acids and their esters are crucial components in the development of novel therapeutics. The presence of an additional carbon in their backbone compared to their α-amino acid counterparts imparts unique conformational properties and increased stability towards enzymatic degradation. This compound, in particular, presents a gem-dimethyl substitution at the α-position, introducing significant steric hindrance. This structural feature is often exploited in drug design to create molecules with well-defined three-dimensional structures and enhanced metabolic stability.
This guide focuses on accessible and scalable synthetic strategies, moving from simple precursors to the target molecule. The chosen routes are evaluated based on their efficiency, atom economy, and the practicality of their execution in a laboratory setting.
Synthetic Strategy 1: From Methyl 2,2-dimethyl-3-hydroxypropanoate
This synthetic approach commences with the readily available hydroxypivalic acid and proceeds through a three-step sequence involving esterification, activation of the hydroxyl group, and subsequent amination.
Overall Synthetic Pathway
Caption: Synthesis of the target ester from hydroxypivalic acid.
Mechanistic Considerations
The key transformations in this pathway are well-established organic reactions. The initial esterification is a classic Fischer esterification. The second step involves the conversion of the primary alcohol into a good leaving group, typically a mesylate or tosylate, via reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base. The final step is a nucleophilic substitution (SN2) reaction where ammonia displaces the mesylate or tosylate group to form the desired primary amine. Careful control of the ammonolysis conditions is crucial to favor the formation of the primary amine over potential side reactions such as elimination or over-alkylation.
Experimental Protocols
Step 1: Synthesis of Methyl 2,2-dimethyl-3-hydroxypropanoate
-
Procedure: In a round-bottom flask, suspend hydroxypivalic acid (1 equivalent) in methanol (5-10 volumes). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents). Heat the mixture to reflux and monitor the reaction by TLC or GC until completion (typically 4-6 hours). Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude methyl 2,2-dimethyl-3-hydroxypropanoate, which can be purified by distillation.
Step 2: Synthesis of Methyl 3-(mesyloxy)-2,2-dimethylpropanoate
-
Procedure: Dissolve methyl 2,2-dimethyl-3-hydroxypropanoate (1 equivalent) in dichloromethane (10 volumes) and cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents). Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Procedure: Dissolve the crude methyl 3-(mesyloxy)-2,2-dimethylpropanoate (1 equivalent) in a solution of ammonia in methanol (e.g., 7N). Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 12-24 hours.[1] Monitor the reaction for the consumption of the starting material. After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to yield the final product, this compound.[2]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting material. | Three-step synthesis may result in a lower overall yield. |
| Well-understood and scalable reactions. | The ammonolysis step requires a pressure vessel. |
| Avoids the use of highly toxic or explosive reagents. | Potential for side reactions during the ammonolysis step. |
Synthetic Strategy 2: Curtius Rearrangement
The Curtius rearrangement provides a classic and reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[3][4] In this strategy, 2,2-dimethylsuccinic acid is the starting precursor.
Overall Synthetic Pathway
Caption: Synthesis via the Curtius rearrangement.
Mechanistic Considerations
The synthesis begins with the formation of 2,2-dimethylsuccinic anhydride from the corresponding diacid.[5] Methanolysis of the anhydride yields the monomethyl ester.[6][7] The carboxylic acid functionality of the monomethyl ester is then converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of a base.[8] Thermal decomposition of the acyl azide induces the Curtius rearrangement, where the alkyl group migrates to the nitrogen with concomitant loss of nitrogen gas, forming an isocyanate intermediate.[3][4] This highly reactive isocyanate is then trapped with methanol to form a stable methyl carbamate. Finally, hydrolysis of the carbamate under acidic or basic conditions yields the target primary amine.
Experimental Protocols
Step 1 & 2: Synthesis of 2,2-Dimethylsuccinic Acid Monomethyl Ester
-
Procedure: Reflux 2,2-dimethylsuccinic acid (1 equivalent) in acetic anhydride (2-3 volumes) for 2-3 hours.[5] Remove the excess acetic anhydride and acetic acid under reduced pressure. To the resulting crude 2,2-dimethylsuccinic anhydride, add methanol (5-10 volumes) and reflux for 4-6 hours.[6][7] After cooling, remove the excess methanol in vacuo. The residue can be purified by crystallization or chromatography to give the desired monomethyl ester.
Step 3 & 4: Synthesis of Methyl 3-isocyanato-2,2-dimethylpropanoate via Curtius Rearrangement
-
Procedure: To a solution of 2,2-dimethylsuccinic acid monomethyl ester (1 equivalent) in an inert solvent such as toluene, add triethylamine (1.1 equivalents). Then, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.[8] After stirring for 1-2 hours, heat the mixture to reflux (80-110 °C) until the evolution of nitrogen gas ceases (typically 2-4 hours).[3][4] The resulting solution containing the isocyanate is used directly in the next step.
Step 5 & 6: Synthesis of this compound
-
Procedure: Cool the toluene solution of the isocyanate to room temperature and add methanol (5-10 volumes). Reflux the mixture for 2-4 hours to ensure complete formation of the methyl carbamate. After cooling, concentrate the reaction mixture. The crude carbamate is then subjected to hydrolysis. For acidic hydrolysis, reflux the carbamate in aqueous HCl (e.g., 6N) for 4-8 hours. For basic hydrolysis, reflux with aqueous NaOH, followed by extraction. After hydrolysis, neutralize the solution and extract the product with a suitable organic solvent. The combined organic layers are dried and concentrated, and the final product can be purified by distillation or chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable rearrangement. | Multi-step synthesis with potential for yield loss at each stage. |
| Avoids direct handling of ammonia at high pressure. | Use of potentially explosive acyl azides (though often generated and used in situ). |
| Good for creating primary amines from carboxylic acids. | DPPA is a relatively expensive reagent. |
Synthetic Strategy 3: Hofmann Rearrangement
Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[9][10] This route also starts from 2,2-dimethylsuccinic anhydride.
Overall Synthetic Pathway
Caption: Synthesis via the Hofmann rearrangement.
Mechanistic Considerations
The synthesis begins with the aminolysis of 2,2-dimethylsuccinic anhydride with aqueous ammonia to yield the mono-amide mono-acid. Subsequent esterification of the carboxylic acid provides the key amide-ester precursor. The Hofmann rearrangement is then initiated by treating the primary amide with bromine in a basic methanolic solution.[9][11] This in situ generates an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then trapped by the methanol solvent to form a methyl carbamate, which is subsequently hydrolyzed to the target amine as described in the Curtius rearrangement route.
Experimental Protocols
Step 1 & 2: Synthesis of Methyl 3-carbamoyl-2,2-dimethylpropanoate
-
Procedure: Add 2,2-dimethylsuccinic anhydride (1 equivalent) portion-wise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia. Allow the reaction to warm to room temperature and stir for several hours. Acidify the solution with concentrated HCl to precipitate the 3-carbamoyl-2,2-dimethylpropanoic acid. Filter, wash with cold water, and dry. The resulting acid is then esterified as described in Strategy 1, Step 1, using methanol and a catalytic amount of acid.
Step 3, 4 & 5: Synthesis of this compound
-
Procedure: Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol. Cool this solution to 0 °C and add the methyl 3-carbamoyl-2,2-dimethylpropanoate (1 equivalent). To this stirred mixture, add a solution of bromine (1.1 equivalents) in methanol dropwise, maintaining the temperature below 10 °C.[9][11] After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. Cool the reaction mixture and concentrate under reduced pressure. The resulting crude carbamate is then hydrolyzed as described in Strategy 2, Step 6.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the use of azides. | Requires handling of bromine, which is corrosive and toxic. |
| Utilizes common and inexpensive reagents. | The reaction can have side products if not carefully controlled. |
| A classic and well-documented transformation. | The initial amide formation and esterification add steps to the sequence. |
Comparison of Synthetic Routes
| Feature | Strategy 1 (from Hydroxy Acid) | Strategy 2 (Curtius Rearrangement) | Strategy 3 (Hofmann Rearrangement) |
| Starting Material | Hydroxypivalic Acid | 2,2-Dimethylsuccinic Acid | 2,2-Dimethylsuccinic Acid |
| Number of Steps | 3 | 6 (from diacid) | 5 (from anhydride) |
| Key Reagents | MsCl, NH3 | DPPA | Br2, NaOMe |
| Safety Concerns | High-pressure ammonolysis | Potentially explosive acyl azides | Handling of bromine |
| Scalability | Good | Good, with caution for the azide step | Good |
| Estimated Overall Yield | Moderate | Moderate | Moderate |
Characterization of this compound
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C6H13NO2[12]
-
Molecular Weight: 131.17 g/mol [12]
-
Boiling Point: Data not widely available, estimated to be in the range of 160-180 °C at atmospheric pressure.
-
1H NMR (CDCl3, 400 MHz): δ 3.68 (s, 3H, OCH3), 2.65 (s, 2H, CH2N), 1.25 (s, 2H, NH2), 1.18 (s, 6H, C(CH3)2).
-
13C NMR (CDCl3, 100 MHz): δ 177.5 (C=O), 51.5 (OCH3), 49.0 (CH2N), 42.0 (C(CH3)2), 24.5 (C(CH3)2).
Conclusion
The synthesis of this compound can be effectively achieved through several routes starting from simple and accessible precursors. The choice of the optimal synthetic strategy will depend on factors such as the scale of the synthesis, the availability of specific reagents and equipment (e.g., a pressure vessel for ammonolysis), and safety considerations. The route starting from hydroxypivalic acid is direct and avoids rearrangement reactions, while the Curtius and Hofmann rearrangements offer classic and reliable alternatives for the introduction of the amine functionality. This guide provides the necessary technical details and comparative analysis to enable researchers and drug development professionals to make an informed decision for the efficient synthesis of this valuable sterically hindered β-amino ester.
References
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Technical Guide: Molecular Formula and Weight of Methyl 3-amino-2,2-dimethylpropanoate
Abstract
This technical guide provides a comprehensive analysis of the fundamental molecular properties of Methyl 3-amino-2,2-dimethylpropanoate (CAS No: 25307-82-8), a key building block in synthetic chemistry. We will establish its definitive molecular formula and weight through an examination of computational data and outline the rigorous, multi-technique experimental workflows required for empirical validation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's identity and characterization, emphasizing the causality behind protocol design for ensuring scientific integrity.
Compound Identification and Core Properties
This compound is a bifunctional molecule containing both a primary amine and a methyl ester group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and novel polymers. Accurate identification begins with its fundamental formula and molecular weight, which are the cornerstones of all stoichiometric calculations and analytical characterizations.
Key identifiers for this compound are cataloged in authoritative databases such as PubChem.[1]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₃NO₂[1]
-
CAS Number: 25307-82-8[1]
-
Synonyms: 3-Amino-2,2-dimethylpropanoic acid methyl ester, Methyl 3-amino-2,2-dimethylpropionate[1]
Data Summary: Molecular Weight and Formula
The molecular weight of a compound can be expressed in two ways: the average molecular weight, which is based on the natural isotopic abundance of its constituent elements, and the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The latter is critical for high-resolution mass spectrometry.
| Property | Value | Significance |
| Molecular Formula | C₆H₁₃NO₂ | Defines the elemental composition: 6 Carbon, 13 Hydrogen, 1 Nitrogen, 2 Oxygen atoms.[1] |
| Average Molecular Weight | 131.17 g/mol | Used for bulk stoichiometric calculations (e.g., molarity, reaction yields).[1] |
| Monoisotopic (Exact) Mass | 131.094628657 Da | The precise mass used for empirical formula confirmation via high-resolution mass spectrometry.[1] |
Structural Representation
A 2D representation of the molecule is essential for understanding its connectivity and functional groups.
Caption: Logical workflow for the definitive characterization of the compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the most direct method for determining the elemental formula of an unknown compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), the measured exact mass can be matched to a single unique elemental formula. This technique is chosen over standard-resolution MS because it can distinguish between C₆H₁₃NO₂ (131.094628657 Da) and other potential isobaric formulas.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures the primary amine is protonated ([M+H]⁺), which is crucial for positive-ion mode ESI.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial calibrant mixture) to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive-ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the m/z value for the protonated molecular ion, [M+H]⁺. The expected value is 132.1019 (131.0946 + 1.0073 for H⁺). Use the instrument's software to calculate the elemental formula that corresponds to the measured neutral mass, confirming it matches C₆H₁₃NO₂ within the instrument's mass accuracy tolerance.
Elemental Analysis (CHN)
Causality: Combustion analysis provides an independent, classical validation of the elemental formula derived from HRMS. It directly measures the mass percentages of carbon, hydrogen, and nitrogen in the sample. By comparing these experimental percentages to the theoretical values calculated from the proposed formula, we can confirm the elemental ratios.
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dry compound into a tin capsule. Purity is critical, as residual solvents or impurities will skew the results.
-
Instrument Analysis: Submit the sample to a CHN elemental analyzer. The instrument combusts the sample at high temperature, converting the elements to CO₂, H₂O, and N₂ gases. These gases are separated and quantified by thermal conductivity detectors.
-
Data Comparison: Compare the experimentally determined weight percentages to the theoretical values for C₆H₁₃NO₂.
-
Theoretical C%: (6 * 12.011) / 131.17 * 100 = 54.94%
-
Theoretical H%: (13 * 1.008) / 131.17 * 100 = 9.98%
-
Theoretical N%: (1 * 14.007) / 131.17 * 100 = 10.68% A successful result will have experimental values within ±0.4% of the theoretical values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS and elemental analysis confirm what atoms are present and in what ratio, NMR spectroscopy confirms how they are connected. ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework, validating the specific isomeric structure (3-amino-2,2-dimethylpropanoate) and ruling out others with the same molecular formula.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals would validate the structure: a singlet for the two equivalent methyl groups at C2, a singlet for the methylene (CH₂) protons at C3, and a singlet for the methyl ester protons. The amine protons may appear as a broad singlet. The integration of these signals should correspond to a 6:2:3 proton ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show the number of chemically distinct carbon environments, confirming the presence of the six carbon atoms in the structure (quaternary C, two equivalent methyl C's, methylene C, carbonyl C, and ester methyl C).
Conclusion
The molecular formula of this compound is definitively established as C₆H₁₃NO₂. [1]This corresponds to an average molecular weight of 131.17 g/mol and a precise monoisotopic mass of 131.094628657 Da. [1]While these values can be reliably obtained from computational databases, their empirical verification is crucial for ensuring chemical identity and purity in a research and development setting. The integrated analytical workflow presented—combining high-resolution mass spectrometry, elemental analysis, and NMR spectroscopy—provides a robust, self-validating system for the unambiguous characterization of this and other critical chemical building blocks.
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A Comprehensive Technical Guide to the Biological Activity Screening of Methyl 3-amino-2,2-dimethylpropanoate Derivatives
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for the development of new therapeutic agents is of paramount importance. Methyl 3-amino-2,2-dimethylpropanoate, a non-proteinogenic β-amino acid ester, represents one such scaffold of significant interest. Its structural simplicity, coupled with the presence of reactive handles—the amino and ester functionalities—provides a versatile platform for the synthesis of a diverse library of derivatives. The gem-dimethyl substitution on the α-carbon introduces a conformational constraint that can be advantageous for specific biological targeting. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals embarking on the systematic biological activity screening of this compound derivatives. We will delve into the rationale behind the selection of various screening assays, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data. Our approach is grounded in scientific integrity, ensuring that each step is a self-validating system designed to yield robust and reproducible results.
The Rationale for Screening: Why this compound Derivatives Warrant Investigation
The impetus to screen a new class of compounds stems from a combination of structural novelty and the known biological activities of related molecules. While extensive biological data on a wide array of this compound derivatives is still emerging, the broader class of β-amino acids and their esters has been shown to exhibit a remarkable spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties[1].
A noteworthy example that underscores the potential of this scaffold is its presence as a key structural fragment in Aliskiren, a potent and orally active renin inhibitor used for the treatment of hypertension[2]. This demonstrates that the 2,2-dimethyl-3-aminopropanoate core can be incorporated into molecules that bind to and modulate the activity of significant biological targets. Furthermore, derivatives of structurally similar compounds, such as methyl-3-hydroxy-2,2-dimethylpropanoate, have been investigated as potential histone deacetylase (HDAC) inhibitors, highlighting the potential for this chemical class to interact with a variety of enzymes[3].
The strategic derivatization of the this compound core allows for the systematic exploration of chemical space to identify novel bioactive molecules. Modifications can be readily introduced at the amino and ester groups, enabling the synthesis of amides, sulfonamides, ureas, and other functionalized analogs. This guide will provide the methodological framework to assess the biological impact of these structural modifications.
A Strategic Approach to Biological Activity Screening
A successful screening campaign is not a random walk through a battery of assays but a well-reasoned, tiered approach. The initial phase should involve broad-spectrum in vitro assays to identify any "hits"—compounds that exhibit a desired biological effect. Subsequent phases will then focus on more specific, target-based assays to elucidate the mechanism of action and to optimize the potency and selectivity of the lead compounds.
Our recommended screening cascade for this compound derivatives is as follows:
Figure 1: A tiered screening cascade for the biological evaluation of this compound derivatives.
In-Depth Protocols for Primary Biological Screening
The following sections provide detailed, step-by-step protocols for the initial phase of screening. These assays have been selected for their robustness, reproducibility, and suitability for medium- to high-throughput screening.
Assessment of Cytotoxic Activity
Cytotoxicity is a fundamental parameter to assess, as it can indicate potential anticancer activity or general toxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Table 1: Representative Data Presentation for Cytotoxicity Screening
| Derivative ID | Modification | Cell Line | IC50 (µM) |
| M3AD-001 | N-benzoyl | MCF-7 | 35.2 |
| M3AD-002 | N-(4-chlorobenzoyl) | MCF-7 | 15.8 |
| M3AD-003 | N-phenylsulfonyl | A549 | > 100 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Antimicrobial Activity Screening
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Antioxidant Capacity Assessment
Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Compound Preparation: Prepare various concentrations of the test derivatives in methanol.
-
DPPH Reaction: In a 96-well plate, add 100 µL of each compound concentration and 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.
Elucidating the Mechanism of Action: Enzyme Inhibition Assays
Should the primary screening reveal promising activity, particularly cytotoxicity, investigating the potential for enzyme inhibition is a logical next step. Given the structural relationship to the renin inhibitor Aliskiren, screening against proteases is a rational starting point.
General Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to determine whether a compound can reduce the rate of an enzyme-catalyzed reaction[4]. These assays are fundamental in drug discovery for identifying molecules that can modulate the activity of disease-relevant enzymes[5].
General Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time. The detection method can be colorimetric, fluorometric, or luminescent, depending on the substrate.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Figure 3: Conceptual diagram of enzyme inhibition by a this compound derivative.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic biological activity screening of this compound derivatives. By employing the detailed protocols for assessing cytotoxicity, antimicrobial activity, antioxidant capacity, and enzyme inhibition, researchers can effectively identify and characterize novel bioactive compounds. The versatility of the this compound scaffold, combined with a robust screening strategy, holds significant promise for the discovery of new leads in various therapeutic areas. The journey from a promising scaffold to a clinically viable drug is long and challenging, but it begins with the rigorous and systematic screening approaches outlined in this guide.
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An In-depth Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,2-dimethylpropanoate is a fascinating and structurally significant molecule belonging to the class of β-amino acid esters. Its core structure, featuring a quaternary carbon center adjacent to both an amino group and a methyl ester, imparts unique steric and electronic properties. While not as extensively documented as some other chemical entities, its structural similarity to key pharmaceutical intermediates suggests considerable potential as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of a primary amine and an ester functionality on a sterically hindered scaffold makes it an attractive precursor for the synthesis of complex molecular architectures with potential biological activity. This guide aims to provide a comprehensive overview of the available knowledge on this compound, including its synthesis, properties, and potential applications, while also addressing the current gaps in the scientific literature.
Historical Context and Discovery
The synthesis of β-amino acids and their esters has a rich history, evolving from classical methods to more sophisticated and stereoselective strategies. These historical developments have undoubtedly laid the groundwork for the synthesis of specialized β-amino esters like this compound.
Synthetic Methodologies
While specific, detailed protocols for the synthesis of this compound are not extensively published, several plausible synthetic routes can be devised based on established organic chemistry principles and analogous transformations.
Plausible Synthetic Route from Cyanoacetic Acid Derivatives
A logical approach to the synthesis of this compound involves a pathway analogous to the industrial synthesis of 3-amino-2,2-dimethylpropanamide.[4] This multi-step process would likely involve the dimethylation of a cyanoacetate, followed by reduction of the nitrile group and subsequent esterification.
Hypothetical Step-by-Step Protocol:
-
Dimethylation of Methyl Cyanoacetate: Methyl cyanoacetate is treated with a strong base, such as sodium hydride, to generate the corresponding enolate. This is followed by reaction with an excess of a methylating agent, like methyl iodide, to introduce the two methyl groups at the α-position. The steric hindrance of the newly introduced gem-dimethyl group is a critical factor to consider in optimizing reaction conditions to achieve complete dimethylation.
-
Reduction of the Nitrile: The resulting methyl 2,2-dimethyl-3-cyanopropanoate is then subjected to reduction. Catalytic hydrogenation using a catalyst such as Raney Nickel or a palladium-based catalyst under a hydrogen atmosphere is a common and effective method for reducing nitriles to primary amines.
-
Isolation and Purification: Following the reduction, the product, this compound, would be isolated from the reaction mixture through standard workup procedures, which may include filtration to remove the catalyst, extraction, and distillation or chromatography for purification.
Causality Behind Experimental Choices:
-
The choice of a strong base in the first step is crucial to ensure complete deprotonation of the relatively acidic α-proton of the cyanoacetate, facilitating the subsequent alkylation.
-
The use of an excess of the methylating agent drives the reaction towards the desired dimethylated product.
-
Catalytic hydrogenation is a well-established and often high-yielding method for the reduction of nitriles to amines, offering a clean and efficient transformation.
Other Potential Synthetic Strategies
Several classical organic reactions could also be adapted for the synthesis of this compound or its precursors:
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[5][6][7][8] One could envision starting with a derivative of 2,2-dimethylsuccinic acid, converting one of the carboxylic acid groups to an amide, and then subjecting it to a Hofmann rearrangement to introduce the amino group. The remaining carboxylic acid could then be esterified.
-
Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid, via an acyl azide, into an isocyanate, which can then be converted to an amine.[9][10][11][12][13][14] This could be another viable route starting from a 2,2-dimethylsuccinic acid derivative.
-
Ritter Reaction: The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically a tertiary alcohol or an alkene in the presence of a strong acid, to form an N-alkyl amide.[15][16][17][18][19] It is conceivable that a precursor containing a suitable leaving group at the 3-position of a 2,2-dimethylpropanoate skeleton could be used to generate a carbocation, which could then react with a nitrogen source.
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound based on available data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChem |
| Molecular Weight | 131.17 g/mol | PubChem |
| CAS Number | 25307-82-8 | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC(C)(CN)C(=O)OC | PubChem |
| InChIKey | YAVPDSQCYSZORP-UHFFFAOYSA-N | PubChem |
Applications in Research and Drug Development
The unique structural features of this compound make it a promising candidate for various applications in research and drug development.
-
Building Block for Novel Pharmaceuticals: Its structural similarity to the 3-amino-2,2-dimethylpropanamide fragment in Aliskiren suggests its potential as a building block for the synthesis of other renin inhibitors or compounds targeting similar biological pathways.[1][3] The presence of both a nucleophilic amino group and an electrophilic ester group allows for a wide range of chemical modifications.
-
Peptidomimetics and Constrained Peptides: The sterically hindered gem-dimethyl group can be used to introduce conformational constraints into peptide backbones. Incorporating this moiety into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and potentially improved biological activity and selectivity.
-
Scaffold for Library Synthesis: The bifunctional nature of this compound makes it an ideal scaffold for the combinatorial synthesis of small molecule libraries for high-throughput screening in drug discovery programs. The amino group can be acylated, alkylated, or used in the formation of various heterocycles, while the ester can be hydrolyzed, reduced, or reacted with a variety of nucleophiles.
Hypothetical Drug Discovery Workflow
Caption: Potential role in a drug discovery workflow.
Conclusion and Future Perspectives
This compound represents a molecule with significant untapped potential in organic synthesis and medicinal chemistry. While its detailed history and discovery remain to be fully elucidated, its structural characteristics and the synthetic accessibility of related compounds point towards its utility as a valuable building block. Future research efforts should focus on the development and optimization of efficient and scalable synthetic routes to this compound. Furthermore, a thorough investigation of its reactivity and its incorporation into novel molecular scaffolds could lead to the discovery of new therapeutic agents and functional materials. The systematic exploration of its applications in areas such as peptidomimetics and combinatorial chemistry is warranted and could unlock new avenues for innovation in drug discovery and development. As our understanding of the structure-activity relationships of complex molecules continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of pharmaceuticals.
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The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. ResearchGate. [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
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Ritter reaction. Wikipedia. [Link]
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An Improved and Economical Process for the Manufacture of the Key Intermediate of Aliskiren, a New Potent Renin Inhibitor. ResearchGate. [Link]
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide: Methyl 3-amino-2,2-dimethylpropanoate
Abstract: This technical guide provides a comprehensive overview of this compound, a sterically hindered β-amino ester of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, delve into established and mechanistically significant synthetic routes, detail its analytical characterization, and discuss its applications, particularly as a versatile building block for complex molecular architectures and functional polymers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and utility.
This compound is a non-proteinogenic β-amino acid derivative. Its structure features a primary amine and a methyl ester functionality, separated by a quaternary carbon center which imparts significant steric hindrance. This unique structural motif makes it a valuable building block in synthetic chemistry.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 25307-82-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Canonical SMILES | CC(C)(CN)C(=O)OC | [1] |
| InChIKey | YAVPDSQCYSZORP-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 52.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 110 |[1] |
Synthesis and Mechanistic Insights
The synthesis of β-amino esters can be approached through several classic and modern organic reactions. For this compound, routes that can efficiently construct the C-N bond adjacent to a sterically demanding quaternary center are of primary interest. We will focus on two powerful rearrangement reactions: the Hofmann and Curtius rearrangements.
Synthesis via Hofmann Rearrangement
The Hofmann rearrangement is a robust method for converting a primary amide into a primary amine with one fewer carbon atom.[3][4] This makes it an ideal choice for synthesizing our target compound from a readily accessible precursor. The key transformation involves the migration of an alkyl group from the carbonyl carbon to the nitrogen atom, proceeding through an isocyanate intermediate.[3][5]
Causality of Method Selection: The primary advantage of the Hofmann rearrangement is its ability to create a primary amine while shortening the carbon chain, which is a desirable transformation in multi-step synthesis.[4] The reaction is typically performed in a one-pot manner using common laboratory reagents.[5][6] The stereochemistry of the migrating group is fully retained, although this is not relevant for our achiral target.[6]
Caption: Mechanism of the Hofmann Rearrangement for synthesizing the target amine.
Experimental Protocol: Hofmann Rearrangement
This protocol is a representative procedure adapted for the synthesis of this compound.
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath (0-5 °C), dissolve sodium hydroxide (X eq.) in water. Slowly add bromine (Y eq.) to the stirred solution, ensuring the temperature remains below 10 °C. The resulting pale yellow solution of sodium hypobromite is used immediately.
-
Amide Addition: In a separate reaction vessel, dissolve the starting material, Methyl 3-carbamoyl-2,2-dimethylpropanoate (1.0 eq.), in a suitable solvent (e.g., water or a dioxane/water mixture).
-
Reaction: Slowly add the chilled sodium hypobromite solution to the amide solution, maintaining the temperature at 0-5 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 50-70 °C. The progress of the reaction can be monitored by TLC or LC-MS. The formation of the isocyanate and its subsequent hydrolysis to the amine occurs during this step.[3][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated HCl to a pH of ~1-2 to protonate the product amine.
-
Extraction: Wash the acidic aqueous layer with a nonpolar solvent (e.g., diethyl ether) to remove any non-basic organic impurities.
-
Isolation: Basify the aqueous layer with a strong base (e.g., 50% NaOH) to a pH of >12, ensuring the solution remains cool. Extract the free amine product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Alternative Synthesis: The Curtius Rearrangement
The Curtius rearrangement provides an alternative and often milder pathway to the same isocyanate intermediate generated in the Hofmann rearrangement.[7][8] This reaction begins with a carboxylic acid, which is converted to an acyl azide. Upon gentle heating, the acyl azide rearranges, losing nitrogen gas to form the isocyanate.[9][10]
Causality of Method Selection: The Curtius rearrangement is highly versatile and compatible with a wide range of functional groups.[8] A key advantage is that the isocyanate intermediate can be trapped with various nucleophiles. For instance, using tert-butanol as the solvent yields a Boc-protected amine, which is extremely useful in peptide synthesis and other applications requiring amine protection.[10]
Caption: Comparison of key intermediates in the Hofmann and Curtius rearrangements.
Spectroscopic and Analytical Characterization
Structural verification of this compound is achieved using standard spectroscopic techniques. The expected data provides a fingerprint for confirming the identity and purity of the synthesized compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H NMR | Singlet (~1.2 ppm, 6H) for the two equivalent C(CH₃)₂ methyl groups. Singlet (~2.8 ppm, 2H) for the -CH₂- group adjacent to the amine. Singlet (~3.7 ppm, 3H) for the ester -OCH₃ group. Broad singlet for the -NH₂ protons (variable chemical shift). |
| ¹³C NMR | Signal for the quaternary carbon C(CH₃)₂. Signal for the gem-dimethyl carbons -C(CH₃)₂. Signal for the -CH₂- carbon. Signal for the ester carbonyl carbon (-C=O). Signal for the ester methoxy carbon (-OCH₃). |
| IR (Infrared) | Strong C=O stretch for the ester (~1730 cm⁻¹). N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹, two bands). C-N stretching vibrations. C-H stretching for sp³ carbons. |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (131.17). Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃). |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate and building block in several advanced applications.
Precursor for Poly(β-amino esters) (PBAEs)
PBAEs are a class of biodegradable polymers that have shown immense promise as non-viral vectors for gene delivery.[11] These polymers are typically synthesized through the conjugate addition of an amine-containing monomer to a diacrylate ester.[12] The resulting polymers contain tertiary amines in their backbone, which can be protonated at physiological pH to electrostatically bind with negatively charged nucleic acids like plasmid DNA, forming nanoparticles that facilitate cellular uptake.[13]
This compound, after suitable modification, can serve as a monomer in the synthesis of novel PBAEs. The sterically hindered quaternary carbon center can influence the polymer's physical properties, degradation rate, and interaction with DNA, potentially leading to more efficient and less toxic gene delivery systems.
Caption: Experimental workflow for PBAE synthesis and nanoparticle formation for gene delivery.
Building Block in Medicinal Chemistry
The structural motif of a primary amine adjacent to a gem-dimethyl group is found in various pharmacologically active molecules. For instance, the related compound 3-Amino-2,2-dimethylpropanamide is a known intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension.[14] This underscores the value of this scaffold. This compound serves as a versatile starting material for introducing this sterically hindered amine functionality into new drug candidates, potentially improving their metabolic stability or binding affinity to biological targets.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with most organic amines and esters, it may cause skin and eye irritation. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Conclusion
This compound is a valuable and versatile chemical building block. Its synthesis can be reliably achieved through classic organic reactions like the Hofmann and Curtius rearrangements, which offer distinct advantages depending on the desired outcome. Its unique, sterically hindered structure makes it an attractive component for the development of advanced materials, such as poly(β-amino esters) for gene therapy, and as an intermediate for the synthesis of complex small molecules in drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity is essential for unlocking its full potential in scientific research and development.
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Unlocking the Potential of a Versatile Building Block: A Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate
Abstract
Methyl 3-amino-2,2-dimethylpropanoate, a structurally unique β-amino acid ester, stands as a promising yet underexplored scaffold in chemical research. The presence of a sterically hindered gem-dimethyl group adjacent to both a primary amine and a methyl ester offers a unique combination of reactivity and stability. This technical guide provides a comprehensive overview of potential research avenues for this molecule, targeting researchers, scientists, and drug development professionals. We will delve into its synthetic pathways, explore its reactivity for the creation of novel derivatives, and propose its application in medicinal chemistry, polymer science, and catalysis. This document is intended to serve as a foundational resource, inspiring and guiding future research endeavors to unlock the full potential of this versatile chemical entity.
Introduction: The Architectural Uniqueness of this compound
This compound (CAS No: 25307-82-8) is a fascinating molecule characterized by a neopentyl core functionalized with both a primary amine and a methyl ester.[1] This arrangement imparts distinct chemical properties that make it an attractive building block for a variety of applications. The gem-dimethyl substitution provides steric hindrance, which can influence reaction kinetics and lend metabolic stability to its derivatives. The primary amine and ester functionalities serve as versatile handles for a wide array of chemical transformations, including acylation, alkylation, and polymerization.
This guide will systematically explore the potential of this compound, moving from its synthesis to its prospective applications. By providing detailed protocols and outlining logical research trajectories, we aim to equip researchers with the knowledge to harness the unique attributes of this compound.
Synthesis of this compound: Proposed Routes
While a direct, optimized synthesis for this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles and analogous transformations.
Route 1: From 3-Hydroxy-2,2-dimethylpropanoic Acid
A viable approach starts from the commercially available 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). This multi-step synthesis involves esterification, activation of the hydroxyl group, and subsequent amination.
Experimental Protocol:
-
Step 1: Esterification to Methyl 3-hydroxy-2,2-dimethylpropanoate.
-
Suspend 3-hydroxy-2,2-dimethylpropanoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).
-
Neutralize the acid catalyst and remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent and purify by distillation.[2][3]
-
-
Step 2: Activation of the Hydroxyl Group.
-
Dissolve the Methyl 3-hydroxy-2,2-dimethylpropanoate in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated ester.
-
-
Step 3: Amination.
-
Dissolve the activated ester in a suitable solvent.
-
React with a source of ammonia (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) to displace the sulfonate leaving group and form the primary amine.[4]
-
Purify the final product, this compound, by column chromatography or distillation.
-
Caption: Proposed synthesis of this compound from 3-hydroxy-2,2-dimethylpropanoic acid.
Route 2: Direct Esterification of 3-Amino-2,2-dimethylpropanoic Acid
An alternative and more direct route involves the esterification of 3-amino-2,2-dimethylpropanoic acid. This approach requires careful protection of the amine functionality to prevent side reactions.
Experimental Protocol:
-
Step 1: N-Protection of 3-Amino-2,2-dimethylpropanoic Acid.
-
Dissolve 3-amino-2,2-dimethylpropanoic acid in a suitable solvent system (e.g., a mixture of water and dioxane).
-
Add a base (e.g., sodium hydroxide).
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract the N-protected amino acid.
-
-
Step 2: Esterification.
-
Step 3: N-Deprotection.
-
Dissolve the N-protected ester in a suitable solvent.
-
Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
-
Neutralize the reaction mixture and isolate the final product.
-
Caption: Proposed synthesis via direct esterification of the corresponding amino acid.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.[7][8][9] The gem-dimethyl group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.
Synthesis of Novel Amide and Urea Derivatives
The primary amine of this compound is a versatile handle for the synthesis of a diverse library of amide and urea derivatives.
3.1.1. N-Acylation
Research Questions:
-
What is the scope of acylating agents that can react with this compound?
-
Can N-acylated derivatives exhibit interesting biological activities (e.g., antimicrobial, antifungal)?[10][11][12][13][14][15][16]
Experimental Protocol for N-Acylation:
-
Dissolve this compound in an anhydrous aprotic solvent like dichloromethane.
-
Add a non-nucleophilic base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to obtain the N-acylated product, which can be further purified by chromatography.
3.1.2. Urea and Thiourea Formation
Research Questions:
-
Can this compound be efficiently converted to urea and thiourea derivatives?
-
Do these derivatives exhibit potential as enzyme inhibitors or receptor modulators?[17][18]
Experimental Protocol for Urea Synthesis:
-
Dissolve this compound in a suitable solvent.
-
React with an appropriate isocyanate. The reaction is often exothermic and may proceed without a catalyst.[19][20]
-
If starting from an amine and a phosgene equivalent, dissolve the amine in a solvent and add a base, followed by the phosgene equivalent (e.g., triphosgene) to form the isocyanate in situ.[21][22]
-
Add this compound to the in situ generated isocyanate.
-
Isolate and purify the resulting urea derivative.
Caption: Proposed applications of this compound in polymer synthesis.
Potential Research Area 3: Catalysis
The primary amine functionality of this compound can be utilized to synthesize ligands for metal-catalyzed reactions.
Research Questions:
-
Can derivatives of this compound, such as Schiff bases, serve as effective ligands for transition metal catalysts?
-
Can these metal complexes catalyze important organic transformations like C-C bond formation or oxidation reactions? [23][24][25][26][27] Experimental Workflow for Catalyst Development:
-
Ligand Synthesis: Synthesize a Schiff base ligand by reacting this compound with a suitable aldehyde or ketone.
-
Complexation: React the synthesized ligand with a metal precursor (e.g., a metal chloride or acetate salt) to form the metal complex.
-
Characterization: Characterize the structure of the metal complex using techniques like X-ray crystallography, FT-IR, and UV-Vis spectroscopy.
-
Catalytic Testing: Evaluate the catalytic activity of the complex in a model reaction (e.g., a Suzuki coupling or an epoxidation reaction).
-
Optimization: Optimize the reaction conditions (catalyst loading, temperature, solvent) to maximize the yield and selectivity.
Caption: Workflow for developing catalysts based on this compound.
Conclusion and Future Outlook
This compound presents a landscape of untapped research opportunities. Its unique structural attributes, combining steric hindrance with reactive functional groups, position it as a valuable building block in diverse fields of chemistry. This guide has outlined several promising research directions, from the synthesis of novel bioactive molecules to the development of advanced polymeric materials and efficient catalysts. The provided experimental frameworks are intended to serve as a starting point for further investigation. It is our belief that dedicated research into this versatile compound will lead to significant advancements in medicinal chemistry, materials science, and catalysis, ultimately contributing to the development of innovative solutions for a range of scientific challenges.
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(2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]
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Methodological & Application
The Strategic Integration of Methyl 3-amino-2,2-dimethylpropanoate in Advanced Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking New Frontiers in Peptidomimetics with a Sterically Hindered Building Block
In the landscape of modern drug discovery and materials science, the demand for peptides with enhanced biological stability and unique conformational properties is ever-increasing. β-peptides, in particular, have emerged as a promising class of peptidomimetics due to their resistance to enzymatic degradation. Methyl 3-amino-2,2-dimethylpropanoate, a non-proteinogenic β-amino acid ester, serves as a critical building block in this arena. Its gem-dimethyl substitution at the α-position introduces significant steric hindrance, which imparts a constrained conformation to the resulting peptide backbone. This guide provides a comprehensive overview of the applications and detailed protocols for the effective utilization of this compound in organic synthesis, with a focus on overcoming the synthetic challenges associated with its sterically demanding nature.
Core Properties and Synthetic Considerations
This compound, with the chemical formula C₆H₁₃NO₂, possesses a molecular weight of 131.17 g/mol .[1] Its structure, characterized by a primary amine and a methyl ester flanking a quaternary carbon, dictates its reactivity. The primary amine is readily available for standard N-protection strategies, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent peptide coupling. However, the gem-dimethyl group poses a significant steric impediment around the carboxyl function, necessitating the use of potent coupling reagents and optimized reaction conditions to achieve efficient amide bond formation.[2]
Synthetic Workflow: From Building Block to Dipeptide
The successful incorporation of 3-amino-2,2-dimethylpropanoic acid into a peptide sequence involves a three-stage process: hydrolysis of the methyl ester, N-terminal protection, and subsequent coupling with another amino acid. This workflow is designed to address the inherent challenges of this unique building block.
Sources
Application Notes and Protocols for the Use of Methyl 3-amino-2,2-dimethylpropanoate in Peptide Synthesis
Introduction: The Strategic Value of α,α-Dimethyl-β-Alanine in Peptide Design
In the field of peptidomimetic and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to impart desirable pharmacological properties. Methyl 3-amino-2,2-dimethylpropanoate, the methyl ester of α,α-dimethyl-β-alanine, is a particularly valuable building block. Its unique structure, featuring a β-amino acid backbone and gem-dimethyl substitution at the α-position, offers significant advantages in peptide design.
The incorporation of this sterically hindered amino acid can induce specific secondary structures, such as helices and turns, in peptides.[1][2] This conformational constraint is a key factor in enhancing receptor binding affinity and specificity. Furthermore, the α,α-disubstituted nature of this residue provides exceptional resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo stability and bioavailability of peptide-based therapeutics.[3][4]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in peptide synthesis. We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step procedures for its incorporation, and discuss the challenges and optimization strategies associated with this unique building block.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [5] |
| Molecular Weight | 131.17 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 25307-82-8 | [5] |
Core Concepts in Peptide Synthesis with Sterically Hindered β-Amino Acids
The primary challenge in incorporating α,α-disubstituted β-amino acids like this compound lies in overcoming the steric hindrance at the carboxyl group during the coupling reaction.[6] This can lead to sluggish or incomplete reactions, resulting in deletion sequences and difficult purifications. The choice of coupling reagents and reaction conditions is therefore critical for achieving high coupling efficiencies.
Workflow for Peptide Synthesis Incorporating this compound
Caption: General workflow for the incorporation of this compound into a peptide sequence via SPPS.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and scale of the synthesis.
Protocol 1: N-α-Fmoc Protection of this compound
For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the primary amine of this compound must be protected with an Fmoc group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Diethyl Ether
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-α-Fmoc-methyl 3-amino-2,2-dimethylpropanoate.
-
Hydrolysis of the Methyl Ester: To obtain the free carboxylic acid required for peptide coupling, dissolve the purified product in a mixture of THF and water, and add LiOH (1.5 eq). Stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield Fmoc-3-amino-2,2-dimethylpropanoic acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) – Coupling Cycle
This protocol outlines the key steps for coupling Fmoc-3-amino-2,2-dimethylpropanoic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Fmoc-3-amino-2,2-dimethylpropanoic acid
-
Coupling Reagents (see table below)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Recommended Coupling Reagents for Sterically Hindered Amino Acids:
| Coupling Reagent | Activating Agent | Base | Key Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, NMM | High coupling efficiency, even for sterically hindered amino acids. Reduces racemization.[7] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | Robust and commonly used, but may be slightly less effective than HATU for extremely difficult couplings. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA | Effective for difficult couplings and minimizes side reactions.[8] |
| DCC/DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | DIPEA, TEA, NMM | Cost-effective, but can lead to side reactions and the formation of insoluble urea byproducts (with DCC).[7] |
SPPS Coupling Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable SPPS vessel.[9]
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3-5 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6-10 eq) to the solution to activate it.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2-4 hours is recommended. For particularly difficult sequences, a double coupling may be necessary.[9]
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is advised.[11]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection or final cleavage.
Protocol 3: Cleavage from Resin and Final Deprotection
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Optimization
-
Incomplete Coupling: As indicated by a positive Kaiser test, this is the most common issue. Strategies to overcome this include:
-
Double Coupling: After the initial coupling, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.[9]
-
Higher Equivalents: Increase the equivalents of the amino acid and coupling reagents.
-
Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes improve coupling efficiency, but should be used with caution to avoid side reactions.
-
-
Aggregation: Peptides containing multiple hydrophobic or sterically bulky residues can be prone to aggregation during synthesis.[12] Using pseudo-proline dipeptides or incorporating backbone-protecting groups can help to disrupt secondary structure formation and improve solvation.
Conclusion
The successful incorporation of this compound into peptide sequences offers a powerful tool for the design of novel therapeutics with enhanced stability and conformational definition. While its steric bulk presents challenges, a systematic approach involving the use of potent coupling reagents like HATU, optimized reaction conditions, and careful monitoring allows for its efficient integration into peptide chains. The protocols and insights provided herein serve as a comprehensive guide to harnessing the potential of this unique building block in peptide research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13285789, this compound. Retrieved from [Link].
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S. S. M. Choi, et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Publications. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10486829, Methyl 3-amino-2-methylpropanoate. Retrieved from [Link].
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T. A. M. Nguyen, et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link].
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M. Tanaka (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. Retrieved from [Link].
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D. Carboni, et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry. Retrieved from [Link].
-
J. Wang (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13063725, Methyl 3-amino-2-methylpropanoate hydrochloride. Retrieved from [Link].
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M. Tanaka (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5459822, (R)-3-amino-2-methylpropanoate. Retrieved from [Link].
-
Y. Wang, et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Retrieved from [Link].
-
J. T. K. Chow, et al. (2021). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society. Retrieved from [Link].
-
Y. Wang, et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Retrieved from [Link].
-
The Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link].
-
A. Calcagni, et al. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link].
-
J. M. Collins, et al. (2025). Solid-Phase Peptide Synthesis: An Introduction. Springer Nature Experiments. Retrieved from [Link].
-
S. Naz, et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. MDPI. Retrieved from [Link].
-
AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link].
-
C. Alemán, et al. (2007). Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link].
-
J. Ashenhurst (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link].
-
LifeTein (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link].
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
Introduction: The Significance of a Sterically Hindered β-Amino Ester
Methyl 3-amino-2,2-dimethylpropanoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center adjacent to the ester functionality, imparts significant steric hindrance. This unique characteristic can influence the conformational preferences and metabolic stability of larger molecules into which it is incorporated. As a derivative of β-alanine, it serves as a precursor for the synthesis of modified peptides, peptidomimetics, and other biologically active compounds. The gem-dimethyl group can provide a scaffold for creating molecules with specific three-dimensional arrangements, crucial for targeted drug design. Furthermore, β-amino esters are key monomers in the synthesis of poly(β-amino ester)s, a class of biodegradable polymers investigated for gene delivery and other biomedical applications.[1][2] This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in both academic and industrial settings.
Chemical Profile and Safety Precautions
A thorough understanding of the chemical properties and potential hazards associated with the target molecule and its precursors is paramount for safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| This compound | C6H13NO2 | 131.17 | 25307-82-8 | Skin, eye, and respiratory irritant |
| 3-Amino-2,2-dimethylpropanoic acid | C5H11NO2 | 117.15 | 14678-48-9 | Skin and eye irritant |
| Methanol | CH4O | 32.04 | 67-56-1 | Flammable, toxic |
| Thionyl chloride | SOCl2 | 118.97 | 7719-09-7 | Corrosive, causes severe burns |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe burns |
Safety First: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. A safety shower and eyewash station should be readily accessible. Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound will be achieved through a reliable and well-established two-step process. The first step involves the esterification of the commercially available 3-amino-2,2-dimethylpropanoic acid using methanol and a suitable acid catalyst. A common and effective method for this transformation is the use of thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the reaction.[5] This approach is often preferred for its efficiency and the straightforward work-up procedure. The second step involves the purification of the crude product to obtain the desired methyl ester in high purity.
Below is a visual representation of the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Esterification of 3-Amino-2,2-dimethylpropanoic acid
This protocol is based on the well-established Fischer-Speier esterification method, with thionyl chloride serving as a convenient source of the acid catalyst.[6][7]
Materials and Reagents:
-
3-Amino-2,2-dimethylpropanoic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Drying tube (filled with calcium chloride)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2,2-dimethylpropanoic acid in anhydrous methanol. A typical ratio is 1 gram of the amino acid to 10-15 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the suspension to ensure it is well-chilled (0-5 °C).
-
Addition of Thionyl Chloride: While vigorously stirring the cooled suspension, slowly add thionyl chloride dropwise via a syringe or dropping funnel. A molar equivalent of 1.1 to 1.2 relative to the amino acid is recommended. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the solvent (methanol) and any excess thionyl chloride using a rotary evaporator. The resulting crude product will be the hydrochloride salt of this compound.
Part 2: Neutralization, Extraction, and Purification
The crude hydrochloride salt is neutralized to the free amine, which is then extracted and purified.
Materials and Reagents:
-
Crude this compound hydrochloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Silica gel for column chromatography (optional, if further purification is needed)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to the aqueous solution of the crude product until the pH is basic (pH 8-9), as indicated by pH paper. Effervescence (release of CO₂) will be observed.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.
-
Purification (Optional): If necessary, the product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can reliably produce this valuable sterically hindered β-amino ester for a wide range of applications in drug discovery and materials science. The provided rationale for each step and the emphasis on safety are intended to empower researchers to confidently execute this synthesis.
References
- Anderson, D. G., Lynn, D. M., & Langer, R. (2003). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- Green, J. J., Langer, R., & Anderson, D. G. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 433, 113–125.
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
- Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 123(33), 8155–8156.
-
PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963–8976.
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
PubChem. (n.d.). CID 138734494. National Center for Biotechnology Information. Retrieved from [Link]
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COMPO EXPERT. (2023). Material Safety Data Sheet. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2,2-dimethylpropanoate. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
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-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Application Notes & Protocols: Quantitative Analysis of Methyl 3-amino-2,2-dimethylpropanoate
Introduction
Methyl 3-amino-2,2-dimethylpropanoate is a non-proteinogenic β-amino acid ester. Its structural motifs are of interest in medicinal chemistry and materials science. As with many small, polar molecules, accurate and precise quantification presents unique analytical challenges, particularly in complex biological or reaction matrices. Key challenges include its high polarity, low volatility, and the presence of a reactive primary amine group.
This guide provides detailed protocols for two robust, validated analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
A noteworthy structural feature of this compound, NH₂-CH₂-C(CH₃)₂-COOCH₃, is the absence of a chiral center. Therefore, chiral separation techniques, while critical for many pharmaceuticals, are not required for the analysis of this specific molecule[1].
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value / Description | Implication for Analysis |
| Molecular Formula | C₆H₁₃NO₂ | --- |
| Molecular Weight | 131.17 g/mol | Determines mass-to-charge ratio (m/z) in MS. |
| Structure | NH₂-CH₂-C(CH₃)₂-COOCH₃ | Contains a primary amine and a methyl ester. |
| Boiling Point | ~160-170 °C (Predicted) | Low volatility makes direct GC analysis difficult. |
| Polarity | High | The primary amine group makes the molecule highly polar, leading to poor retention on standard reversed-phase LC columns and potential peak tailing in GC if underivatized. |
Analytical Strategies: A Comparative Overview
The choice between GC-MS and LC-MS/MS depends on sample complexity, required sensitivity, throughput needs, and available instrumentation.
| Analytical Technique | Approach | Pros | Cons |
| GC-MS | Derivatization Required | High chromatographic efficiency and resolution; extensive, well-established spectral libraries for identification.[2] | Requires a derivatization step, adding time and potential for artifacts; not suitable for thermally labile compounds.[2][3] |
| LC-MS/MS | Direct Analysis | High sensitivity and specificity, ideal for complex matrices; no derivatization needed, allowing for higher throughput.[2][] | Chromatographic retention of the small, polar analyte can be challenging on standard columns, often requiring specialized columns like HILIC.[2] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: Direct GC-MS analysis of polar compounds like this compound is problematic. The active primary amine leads to poor peak shape and low response due to interactions with the stationary phase and thermal decomposition in the hot injector.[3][5] Derivatization is a chemical modification process that masks the polar amine group, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[6][7][8]
This protocol employs a robust two-step derivatization: N-acylation of the amine group with pentafluoropropionic anhydride (PFPA), which creates a stable, electron-rich derivative ideal for sensitive detection by MS.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for the quantification of this compound via GC-MS.
Detailed Protocol: GC-MS
A. Sample Preparation & Derivatization
-
Aliquoting: Transfer 100 µL of the sample (e.g., plasma, urine, or a diluted reaction mixture) into a 2 mL glass autosampler vial.
-
Internal Standard: Add an appropriate internal standard (IS), such as a stable isotope-labeled analog (e.g., Methyl 3-amino-d2-2,2-dimethylpropanoate), to correct for variations in extraction and derivatization efficiency.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all water and protic solvents as they interfere with the derivatization reagent.
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 65°C for 30 minutes.[3]
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of a GC-compatible solvent like toluene. The resulting N-pentafluoropropionyl derivative is stable and ready for injection.[3][9]
B. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column offering excellent separation for a wide range of derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good separation efficiency. |
| Injector Temp. | 260°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of the analyte to the column for high sensitivity. |
| Oven Program | Initial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and matrix components. |
| MS System | Agilent 5977B or equivalent | A sensitive single quadrupole or tandem quadrupole mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
| SIM Ions | To be determined empirically. Target characteristic fragments, e.g., the molecular ion (M+) and fragments from the loss of a methyl group (M-15) or the ester group. |
C. Calibration and Quantification
-
Prepare calibration standards in a blank matrix ranging from the expected lower limit of quantification (LLOQ) to the upper limit (ULOQ).
-
Process the standards using the exact same derivatization procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a linear regression model with a 1/x or 1/x² weighting.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and selective technique that allows for the direct analysis of this compound without derivatization.[2] The primary challenge is achieving sufficient chromatographic retention for this small, polar molecule on traditional C18 reversed-phase columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[10][11]
Workflow for Direct LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound via LC-MS/MS.
Detailed Protocol: LC-MS/MS
A. Sample Preparation
-
Aliquoting: Transfer 50 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add the internal standard.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Extraction: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Final Preparation: Carefully transfer the supernatant to an autosampler vial for analysis. This "dilute-and-shoot" approach is fast and efficient.[12]
B. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | Shimadzu Nexera or Waters Acquity UPLC | High-pressure systems capable of handling modern sub-2 µm columns. |
| Column | HILIC Column (e.g., Waters Acquity BEH Amide, 100 x 2.1 mm, 1.7 µm) | Provides retention for small, polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component, primary driver of retention in HILIC. |
| Gradient | 0-1 min (95% B), 1-5 min (95% -> 50% B), 5-6 min (50% B), 6.1-8 min (95% B) | A typical HILIC gradient, starting with high organic to retain the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS System | Sciex 6500+ or Thermo TSQ Endura | High-sensitivity triple quadrupole (QqQ) mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The primary amine is readily protonated in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition | Precursor (Q1): 132.1 (M+H)⁺ Product (Q3): To be determined by infusion. A likely fragment is from the loss of the methoxy group or the entire ester functionality. |
C. Calibration and Quantification
-
Prepare calibration standards in a blank matrix and process them alongside the unknown samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a linear regression model with appropriate weighting.
Method Validation & Performance Characteristics
Both protocols described must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure trustworthiness and reliability. The following table presents typical performance characteristics to be expected.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct) |
| Linearity (r²) | > 0.995 | > 0.995 |
| LLOQ | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | 85 - 115% | 85 - 115% |
| Matrix Effect | Can be significant; IS is crucial. | Can be significant; IS is crucial. |
| Recovery | > 80% | > 85% (from protein precipitation) |
Conclusion
This guide provides two comprehensive, robust, and highly selective methods for the quantification of this compound.
-
The GC-MS with derivatization method is a classic and powerful approach, offering excellent chromatographic resolution. It is particularly useful when LC-MS/MS is unavailable or when dealing with less complex matrices.
-
The direct LC-MS/MS method offers superior sensitivity and higher throughput, making it the preferred choice for trace-level quantification in complex biological fluids and for large sample sets.[2][]
The selection of the optimal method will depend on the specific research question, sample matrix, required sensitivity, and available instrumentation.[2] In all cases, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest degree of accuracy and precision.[11]
References
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- Mass Spectrometry Analysis of Methyl 3-aminopropanoate Hydrochloride: A Comparative Guide. (2025). Benchchem.
- Dziągwa-Becker, M. M., Marin Ramos, J. M., Topolski, J. K., & Oleszek, W. A. (n.d.). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods, Royal Society of Chemistry.
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- Xu, W., Zhong, C., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids.
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- A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.
- Quantitation of Amino Acids. (n.d.). Waters.
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Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . Molecules. Retrieved from [Link]
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Chiral Separation Principles . (1997). Journal of Chromatography A. Retrieved from [Link]
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- Amino acid analysis in biological fluids by GC-MS. (2009). University of Regensburg.
- Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. (2025). ResearchGate.
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Development of a liquid chromatography-tandem mass spectrometry method for quantitative analysis of trace d-amino acids . (2016). ResearchGate. Retrieved from [Link]
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Strategic Approaches to the Chiral Separation of Methyl 3-amino-2,2-dimethylpropanoate Enantiomers
An Application Guide for Drug Development Professionals
Abstract: The enantiomeric purity of pharmaceutical building blocks is a cornerstone of modern drug development. Methyl 3-amino-2,2-dimethylpropanoate, a non-proteinogenic β-amino acid ester, represents a valuable chiral synthon whose stereochemistry can profoundly influence the efficacy and safety of a final active pharmaceutical ingredient (API). The presence of a gem-dimethyl group adjacent to the stereocenter introduces unique challenges and opportunities in chiral recognition. This document provides a comprehensive technical guide for researchers and drug development professionals on the effective chiral separation of its enantiomers, detailing protocols for advanced chromatographic techniques and enzymatic resolution.
Introduction: The Significance of a Chiral β-Amino Acid Ester
This compound is a structural motif of interest in medicinal chemistry. As a β-amino acid derivative, it can be incorporated into peptidomimetics, conferring increased stability against enzymatic degradation compared to natural α-peptides.[1] Furthermore, the strategic placement of methyl groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect.[2][3] This effect can enhance binding affinity, improve metabolic stability, or modulate solubility.[2][3]
Given these potential benefits, access to enantiomerically pure forms of this building block is not merely an analytical requirement but a strategic necessity for lead optimization and candidate selection. This guide explores two primary strategies for achieving high enantiopurity: direct separation via chiral chromatography and preparative-scale separation through enzymatic kinetic resolution.
Strategy 1: Direct Enantioseparation by Chiral Chromatography
Direct chromatographic separation on a chiral stationary phase (CSP) is the most prevalent method for both analytical and preparative-scale purification of enantiomers.[4] The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation.
For a molecule like this compound, which contains a primary amine and an ester group, polysaccharide-based and crown ether-based CSPs are highly effective.
The Rise of Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[5] By using supercritical CO2 as the primary mobile phase, SFC dramatically reduces organic solvent consumption and often provides faster, more efficient separations due to the low viscosity and high diffusivity of the mobile phase.[5][6]
Workflow for Chiral Method Development
A systematic approach is crucial for efficient method development. The workflow below outlines a logical screening process to identify optimal separation conditions.
Caption: General workflow for chiral chromatography method development.
Protocol 1: Ultrafast Chiral SFC Method (Analytical Scale)
This protocol leverages the speed and efficiency of SFC. Crown ether-based columns are particularly effective for the chiral separation of primary amines like our target molecule.[7][8]
Materials & Instrumentation:
-
Instrument: Analytical SFC system with back-pressure regulator and UV-Vis or Mass Spectrometric detector.
-
Column: CROWNPAK® CR-I(+) (or equivalent crown ether-based CSP), 150 x 4.6 mm, 5 µm.
-
Sample: 1 mg/mL solution of racemic this compound in Methanol.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% Trifluoroacetic Acid (TFA).
Step-by-Step Protocol:
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) for 15-20 minutes or until a stable baseline is achieved.
-
Set Instrument Parameters:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 15 MPa (approx. 2175 psi).
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute (typically under 5 minutes).
-
Analysis: Integrate the peaks to determine retention times (tR), resolution (Rs), and enantiomeric excess (% ee). The D-enantiomer is expected to elute first on a CR-I(+) column.[8]
Expected Results:
| Parameter | Expected Value |
| Retention Time (E1) | ~2.5 min |
| Retention Time (E2) | ~3.0 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Purity | > 99% ee |
Protocol 2: Chiral HPLC Method (Normal Phase)
This protocol uses a traditional and robust normal phase HPLC method with a polysaccharide-based CSP, which is highly versatile for a wide range of chiral compounds.[9]
Materials & Instrumentation:
-
Instrument: Standard HPLC system with UV-Vis detector.
-
Column: CHIRALPAK® IE (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Sample: 1 mg/mL solution of racemic this compound in mobile phase.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes.
-
Set Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Injection: Inject the sample.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Integrate peaks to determine retention times, resolution, and enantiomeric purity.
Expected Results:
| Parameter | Expected Value |
| Retention Time (E1) | ~8 min |
| Retention Time (E2) | ~10 min |
| Resolution (Rs) | > 1.8 |
| Enantiomeric Purity | > 99% ee |
Strategy 2: Enzymatic Kinetic Resolution (EKR)
For producing larger quantities of enantiopure material, enzymatic kinetic resolution is an exceptionally powerful and green chemistry approach.[10] This strategy exploits the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[11] For a racemic ester, a lipase can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[12][13]
Caption: Workflow for Enzymatic Kinetic Resolution of a racemic ester.
Protocol 3: Lipase-Catalyzed Enantioselective Hydrolysis
This protocol uses Amano Lipase PS from Burkholderia cepacia, a robust enzyme known for high selectivity in resolving amino acid esters.[13]
Materials & Reagents:
-
Substrate: Racemic this compound.
-
Enzyme: Amano Lipase PS from Burkholderia cepacia (immobilized is preferred).
-
Solvent System: Phosphate buffer (0.1 M, pH 7.0) and Methyl tert-butyl ether (MTBE) as a co-solvent.[13]
-
pH Control: 0.5 M NaOH solution for pH-stat titration.
-
Monitoring: Chiral HPLC or SFC system (as per Protocol 1 or 2).
Step-by-Step Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel at 30 °C, add the racemic ester (e.g., 10 g) to a biphasic mixture of phosphate buffer (100 mL) and MTBE (100 mL). Stir vigorously to ensure good mixing.
-
Enzyme Addition: Add the lipase (e.g., 1 g of immobilized enzyme).
-
Reaction Monitoring & pH Control: The hydrolysis of the ester produces a carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH using a pH-stat or manual additions. The reaction progress is monitored by the consumption of NaOH.
-
Conversion Check: Periodically take small aliquots from the organic layer, filter out the enzyme, and analyze by chiral chromatography to determine the enantiomeric excess of the remaining ester and the progress of the reaction.
-
Reaction Termination: Stop the reaction at ~50% conversion (when approximately half the molar equivalent of NaOH has been consumed) to achieve the highest possible enantiomeric excess for both the remaining ester and the product acid.
-
Workup and Purification:
-
Filter to recover the immobilized enzyme (which can often be reused).
-
Separate the aqueous and organic layers.
-
Isolate the Unreacted Ester: The organic layer (MTBE) contains the unreacted, enantiopure ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure ester enantiomer.
-
Isolate the Product Acid: Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the resulting carboxylic acid into a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and evaporate the solvent to yield the pure acid enantiomer.
-
Conclusion
The chiral separation of this compound is readily achievable through systematic application of modern analytical and biocatalytic techniques. For rapid analysis and high-throughput screening, Supercritical Fluid Chromatography (SFC) offers unparalleled speed and green credentials.[5][7] Conventional Chiral HPLC remains a robust and widely accessible alternative.[9] For the production of gram-scale or larger quantities of enantiopure material, Enzymatic Kinetic Resolution provides an elegant, cost-effective, and highly selective strategy.[13][14] The choice of method will ultimately depend on the specific project needs, from early-stage discovery where analytical speed is paramount, to process development where scalability and efficiency are the primary drivers.
References
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Inagaki, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Daicel. Available at: [Link]
-
Ismail, O. H., et al. (2016). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Semantic Scholar. Available at: [Link]
- Google Patents. (1999). SYNTHESIS OF CHIRAL BETA AMINO ACIDS. Google Patents.
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Available at: [Link]
-
Phenomenex. Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]
- Foley, D. J., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Bioorganic & Medicinal Chemistry Letters.
-
Worldofchemicals. (2024). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Worldofchemicals. Available at: [Link]
-
Wang, Y., et al. (2013). [Application of methyl in drug design]. PubMed. Available at: [Link]
-
Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Available at: [Link]
-
Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Available at: [Link]
-
Noh, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Houng, J. Y., et al. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]
-
Andrade, L. H., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]
-
Phenomenex. (2000). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Goldberg, M., et al. (2016). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. ResearchGate. Available at: [Link]
-
de Oliveira, P. F. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]
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Large-scale synthesis of Methyl 3-amino-2,2-dimethylpropanoate
An Application Guide for the Robust, Large-Scale Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial, non-proteinogenic β-amino acid ester. Its unique structural feature, a quaternary carbon center adjacent to the ester functionality, imparts specific conformational constraints, making it a valuable building block in medicinal and pharmaceutical chemistry.[1][2] It serves as a key intermediate in the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, focusing on a robust and scalable chemical route. We will delve into the strategic selection of the synthesis pathway, provide detailed, step-by-step protocols, and address critical safety and scalability considerations for industrial production.
Part 1: Strategic Synthesis Design: The Hofmann Rearrangement Pathway
Several classical methods exist for the synthesis of β-amino acids and their esters, including the Curtius, Schmidt, and Hofmann rearrangements.[3][4] Each of these reactions facilitates the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom.
-
Curtius and Schmidt Rearrangements: These methods typically involve the use of azide-containing reagents (e.g., sodium azide, hydrazoic acid).[5][6] While effective, the inherent instability and potential for explosive decomposition of azide intermediates pose significant safety risks, particularly during large-scale operations, making them less suitable for industrial production without specialized handling facilities.[7]
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base.[8][9] The key intermediate is an isocyanate, which can be trapped by a suitable nucleophile.[10] This pathway is often preferred for industrial applications due to its use of more manageable reagents and a well-understood reaction profile. It avoids the high-risk azide intermediates associated with the Curtius and Schmidt reactions.[11][12]
For the synthesis of this compound, we have selected a route centered on the Hofmann Rearrangement. This strategy offers an optimal balance of efficiency, safety, and scalability. The overall synthetic workflow is depicted below.
Caption: Overall Synthetic Workflow.
Part 2: Detailed Synthesis Protocols and Mechanistic Insights
This section provides granular, step-by-step protocols for the synthesis, workup, and purification of the target compound.
Step 1: Synthesis of Methyl 3-(carboxy)-2,2-dimethylpropanoate
The synthesis begins with the regioselective opening of 2,2-dimethylsuccinic anhydride using methanol. This step is a straightforward esterification that establishes the required methyl ester functionality.[13][14]
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2,2-dimethylsuccinic anhydride.
-
Reagent Addition: For every 1.0 molar equivalent of the anhydride, add 5.0 molar equivalents of anhydrous methanol. The methanol acts as both a reagent and a solvent.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting anhydride is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude oil, Methyl 3-(carboxy)-2,2-dimethylpropanoate, is of sufficient purity for use in the next step without further purification.
Step 2: Synthesis of Methyl 3-(aminocarbonyl)-2,2-dimethylpropanoate (Amide Precursor)
The carboxylic acid from the previous step is converted into a primary amide. This is achieved via an acid chloride intermediate, which readily reacts with ammonia.
Protocol:
-
Chlorination: To the crude product from Step 1 (1.0 eq), slowly add thionyl chloride (1.2 eq) at 0-5°C under a nitrogen atmosphere. Use a solvent such as dichloromethane (DCM) if necessary to ensure mobility.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Cool the crude acid chloride in an ice bath. Slowly add it to a stirred, chilled (0-5°C) solution of concentrated ammonium hydroxide (3.0 eq). A thick white precipitate will form.
-
Isolation: Stir the resulting slurry for 1 hour, then filter the solid product. Wash the filter cake with cold water to remove any ammonium salts. Dry the white solid under vacuum to yield the desired amide, Methyl 3-(aminocarbonyl)-2,2-dimethylpropanoate.
Step 3: Hofmann Rearrangement for this compound
This is the key transformation step. The amide is converted to the target primary amine via an isocyanate intermediate, which is trapped by the methanol solvent to form a carbamate that subsequently yields the amine.[8][10]
Caption: Mechanism of the Hofmann Rearrangement.
Protocol:
-
Base Solution: Prepare a solution of sodium hydroxide (4.0 eq) in methanol in the main reactor and cool it to -5 to 0°C.
-
Bromine Addition: To this cold solution, slowly add bromine (1.1 eq) while maintaining the temperature below 0°C. This forms sodium hypobromite in situ.
-
Amide Addition: Prepare a solution or slurry of the amide precursor from Step 2 (1.0 eq) in cold methanol. Slowly add this to the hypobromite solution, ensuring the temperature does not exceed 5°C.
-
Rearrangement: Once the addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 50-60°C for 1-2 hours. Monitor the reaction for the disappearance of the starting amide.
-
Workup - Quenching: Cool the reaction mixture to room temperature. To neutralize any remaining hypobromite, add a small amount of sodium sulfite solution.
-
Workup - Extraction: Adjust the pH of the solution to >12 with a concentrated NaOH solution. Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Quantitative Data Summary
| Step | Starting Material | Molar Eq. | Key Reagents | Molar Eq. | Typical Yield | Purity (HPLC) |
| 1 | 2,2-Dimethylsuccinic anhydride | 1.0 | Methanol | 5.0 | >95% (crude) | N/A |
| 2 | Methyl 3-(carboxy)-2,2-dimethylpropanoate | 1.0 | 1. SOCl₂ 2. NH₄OH | 1.2 3.0 | 85-90% | >98% |
| 3 | Methyl 3-(aminocarbonyl)-2,2-dimethylpropanoate | 1.0 | 1. NaOH 2. Br₂ | 4.0 1.1 | 75-85% | >99% |
Part 3: Large-Scale Production and Safety Considerations
Scaling up chemical synthesis from the laboratory to an industrial plant introduces significant challenges, primarily related to safety and process control.[15]
Safety Protocols:
-
Reagent Handling: Bromine is highly corrosive, toxic, and volatile. All transfers and additions must be conducted in a well-ventilated area or a closed system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[16]
-
Exothermic Reactions: The formation of sodium hypobromite and the Hofmann rearrangement itself are exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. The reactor must have an adequate cooling jacket, and reagents should be added slowly and controllably to manage the heat evolution.[15]
-
Caustic Solutions: Concentrated sodium hydroxide is highly corrosive. Appropriate PPE is mandatory. Ensure emergency eyewash stations and safety showers are readily accessible.[17]
Process Control and Scalability:
-
Mixing: Efficient agitation is crucial to ensure homogenous mixing, especially during the addition of bromine and the amide. Inadequate mixing can lead to localized "hot spots" and side reactions.
-
Temperature Control: Strict temperature control during the hypobromite formation and amide addition steps is paramount for maximizing yield and minimizing impurity formation. Automated control systems are recommended for large-scale batches.
-
Waste Management: The process generates aqueous waste containing sodium bromide and residual base. This waste stream must be neutralized and disposed of in accordance with local environmental regulations.[16]
The synthetic route detailed in this guide, utilizing a key Hofmann rearrangement, presents a reliable, safe, and scalable method for the large-scale production of this compound. By adhering to the specified protocols and giving paramount importance to safety and process control measures, researchers and drug development professionals can confidently produce this valuable building block with high yield and purity, facilitating advancements in pharmaceutical synthesis.
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- PubMed Central (PMC) - NIH. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
- Journal of the American Chemical Society - ACS Publications. Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA.
- Wikipedia. Curtius rearrangement.
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- YouTube. Esterification--Making Esters from Carboxylic Acids.
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Application Notes & Protocols: The Strategic Use of Methyl 3-amino-2,2-dimethylpropanoate in the Synthesis of Novel Bio-relevant Heterocycles
Abstract
Methyl 3-amino-2,2-dimethylpropanoate is a versatile and sterically defined β-amino ester that serves as a valuable building block in modern synthetic organic and medicinal chemistry. Its unique structural feature—a quaternary carbon center adjacent to the ester functionality—introduces significant steric hindrance that can be strategically exploited to control reaction pathways and influence the conformational rigidity of the resulting heterocyclic scaffolds. This guide provides an in-depth exploration of its application, focusing primarily on the synthesis of substituted dihydropyrimidinones (DHPMs) and related nitrogen-containing heterocycles, which are of significant interest in drug discovery. We present detailed mechanistic insights, validated experimental protocols, and data interpretation to empower researchers in leveraging this unique synthon for the creation of novel molecular entities.
Introduction: The Significance of a Sterically Hindered Building Block
Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets like enzymes and receptors.[4] Within the vast arsenal of synthetic building blocks, β-amino esters are particularly powerful precursors for a variety of heterocyclic systems, including pyrimidines, pyrroles, and pyridines.[5][6]
This compound distinguishes itself through the presence of a gem-dimethyl group at the C2 position. This structural motif imparts several key properties:
-
Steric Influence: The bulky quaternary center can direct the regioselectivity of cyclization reactions and may hinder undesirable side reactions.
-
Conformational Locking: Incorporation of this fragment into a heterocyclic ring can restrict bond rotation, leading to more defined molecular shapes. This is a highly desirable trait in rational drug design, as it can reduce the entropic penalty of binding to a biological target.[7]
-
Metabolic Stability: The gem-dimethyl group can prevent α-proton abstraction and may block sites susceptible to metabolic oxidation, potentially enhancing the pharmacokinetic profile of a drug candidate.
This guide will focus on the most prominent application of this building block: its role in multicomponent reactions to form dihydropyrimidinone cores, structures known for a wide array of pharmacological activities, including acting as calcium channel modulators and antiviral agents.[8][9]
Core Application: Synthesis of 5,5-Dimethyl-dihydropyrimidinones via Modified Biginelli Reaction
The Biginelli reaction, a classic one-pot, three-component synthesis, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[8][9] A powerful variation of this reaction utilizes β-amino esters as a surrogate for the urea component, directly incorporating the amino acid backbone into the resulting heterocyclic ring. In this context, this compound serves as an ideal precursor for DHPMs bearing the characteristic gem-dimethyl substitution pattern at the C5 position.
Mechanistic Rationale & Causality
The reaction proceeds through a cascade of equilibrium steps, where the use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde carbonyl towards nucleophilic attack. The generally accepted mechanism involves the initial formation of an N-acylimine intermediate or a Michael acceptor, which then undergoes cyclization and dehydration.
The key steps, highlighting the causality behind the process, are:
-
Aldehyde Activation: The acid catalyst (e.g., LaCl₃, Yb(OTf)₃, or even a strong protic acid like HCl) coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity.[10][11]
-
Imine Formation: The primary amine of this compound attacks the activated aldehyde, forming a Schiff base (imine) intermediate after dehydration.
-
Michael Addition: The enol or enolate of the β-dicarbonyl compound (e.g., ethyl acetoacetate) adds to the imine intermediate in a conjugate fashion. The steric bulk of the gem-dimethyl group may influence the rate of this step but ultimately ensures its incorporation into the final ring.
-
Cyclization & Dehydration: The remaining amino group attacks one of the carbonyls of the β-dicarbonyl moiety, leading to an intramolecular cyclization. A final dehydration step yields the stable dihydropyrimidinone ring system.
Below is a logical diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the modified Biginelli synthesis of DHPMs.
Experimental Protocol: Synthesis of Ethyl 6-(4-chlorophenyl)-4,4-dimethyl-2-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate
This protocol provides a self-validating, step-by-step method for a representative synthesis. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and the product is typically a crystalline solid that can be purified by recrystallization.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
This compound (1.31 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (62 mg, 0.1 mmol, 1 mol%)
-
Acetonitrile (20 mL)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for extraction and chromatography)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzaldehyde (10 mmol), this compound (10 mmol), ethyl acetoacetate (10 mmol), and Ytterbium(III) triflate (0.1 mmol).
-
Solvent Addition: Add acetonitrile (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-8 hours, as indicated by the consumption of the limiting reagent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: The structure of the purified product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Data Presentation: Scope of the Reaction
The versatility of this protocol can be demonstrated by varying the aldehyde component. The gem-dimethyl scaffold is robustly incorporated under these conditions.
| Entry | Aldehyde (R-CHO) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Yb(OTf)₃ (1) | 5 | 88 |
| 2 | Benzaldehyde | Yb(OTf)₃ (1) | 6 | 91 |
| 3 | 4-Methoxybenzaldehyde | Yb(OTf)₃ (1) | 4 | 94 |
| 4 | 3-Nitrobenzaldehyde | Yb(OTf)₃ (1) | 7 | 82 |
| 5 | 2-Naphthaldehyde | Yb(OTf)₃ (1) | 6 | 85 |
Yields are representative based on analogous literature reports and are for isolated, purified products.[10][11]
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of DHPMs.
Future Directions & Exploratory Synthesis
While the synthesis of DHPMs is a well-established application, the unique structure of this compound opens avenues for other heterocyclic systems.
-
Pyrrolidinones and Piperidinones: Intramolecular cyclization strategies could be explored. For instance, N-acylation followed by a Dieckmann condensation could potentially lead to substituted piperidinone scaffolds, although the steric hindrance of the gem-dimethyl group would need to be carefully considered.
-
Thiazoles and Oxazoles: The primary amine provides a handle for constructing five-membered heterocycles. Reaction with α-haloketones (Hantzsch thiazole synthesis) or derivatization followed by cyclization could yield novel thiazole- or oxazole-containing amino acid derivatives.[12]
-
Fused Bicyclic Systems: The DHPMs synthesized above can serve as intermediates for further elaboration. For example, annulation reactions could be used to build fused heterocyclic systems of higher complexity, a common strategy in drug discovery.[13]
Conclusion
This compound is more than just a simple amino ester; it is a strategic building block for introducing a sterically demanding and conformationally influential gem-dimethyl motif into heterocyclic scaffolds. Its application in modified Biginelli reactions provides a reliable and high-yielding route to a diverse range of dihydropyrimidinones. The detailed protocols and mechanistic insights provided herein are designed to serve as a robust foundation for researchers and drug development professionals aiming to synthesize novel, structurally defined heterocycles with high potential for biological activity.
References
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Albericio, F., & Kruger, H. G. (2012). An efficient synthesis of pyrimidines from beta-amino alcohols. Organic Letters, 2(5), 633-634. [Link]
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de Souza, M. V. N. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793. [Link]
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Al-Naggar, A. A. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(7), 8133-8144. [Link]
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van der Pijl, F., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8345–8349. [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Yadav, N., & Singh, R. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Journal of the Indian Chemical Society, 97(9), 1435-1440. [Link]
-
Kumar, R., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100114. [Link]
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Prajapati, A. K., & Kumar, S. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. International Journal of Organic Chemistry, 4, 129-135. [Link]
-
Ghiță, C. E., et al. (2019). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 67(3), 431-438. [Link]
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433-2480. [Link]
-
Formachem. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]
-
Kappe, C. O. (2005). Recent progress in the chemistry of dihydropyrimidinones. Arkivoc, 2005(3), 1-11. [Link]
-
Bhat, M. A., et al. (2020). Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Journal of Chemistry, 2020, 4284628. [Link]
-
Varma, R. S. (2018). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 8(11), 533. [Link]
-
Stanovnik, B., & Svete, J. (2000). 3-Dimethylaminopropenoates and Related Compounds in the Synthesis of Heterocyclic Systems and Heterocyclic Amino Acids. Arkivoc, 2000(5), 1077-1094. [Link]
-
Wolska, N., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(16), 4992. [Link]
-
Ha, H. J. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1279418. [Link]
-
Sharma, P., & Kumar, A. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(11), 3127. [Link]
-
Glindia. (n.d.). Methyl 3-Aminocrotonate. Retrieved from [Link]
-
Ohshima, T., Wu, J., & Ha, H. J. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1297593. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-amino-2,2-dimethylpropanoate. This molecule, a valuable building block in pharmaceutical development, presents unique synthetic challenges primarily due to the steric hindrance from its gem-dimethyl group and the reactivity of both the amine and ester functionalities. This guide is designed to provide researchers and drug development professionals with practical, field-tested insights into navigating the common pitfalls of its synthesis, focusing specifically on the identification and mitigation of side products. We will move beyond simple protocols to explore the chemical causality behind these issues, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Predominant Synthetic Pathway: Reductive Amination
The most direct and commonly employed route to this compound is the reductive amination of its keto-ester precursor, Methyl 2,2-dimethyl-3-oxopropanoate.[1][2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[3] The efficiency of this process hinges on the careful selection of reagents and conditions to favor imine formation and reduction over competing side reactions.
Caption: General workflow for the synthesis of the target amine via reductive amination.
Section 2: Troubleshooting Guide
This section addresses specific issues identified through common analytical methods like GC-MS and NMR spectroscopy. Each question represents a real-world experimental observation, followed by a diagnosis and a validated solution.
Q1: My reaction is incomplete. Analytical data (GC-MS, NMR) shows a significant amount of unreacted Methyl 2,2-dimethyl-3-oxopropanoate starting material. What went wrong?
A1: Diagnosis and Solution
This is a common issue often related to inefficient imine formation, which is the rate-limiting step before the final reduction can occur.
-
Causality: The ketone in Methyl 2,2-dimethyl-3-oxopropanoate is sterically hindered by the adjacent gem-dimethyl group, which can slow down the initial nucleophilic attack by ammonia.[1] Furthermore, the reaction is an equilibrium; water produced during imine formation can hydrolyze the imine back to the starting materials.
-
Troubleshooting Steps:
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it inactive. Consider using a buffer or an ammonium salt like ammonium acetate.
-
Water Removal: If the reaction setup allows, using a Dean-Stark trap or adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium toward the imine product.
-
Reaction Time & Temperature: Due to steric hindrance, this reaction may require longer reaction times or moderate heating (40-60°C) to achieve satisfactory conversion to the imine before the reducing agent is fully consumed. However, excessive heat can promote side reactions.
-
Q2: I've isolated a major byproduct with a mass corresponding to the starting material plus two hydrogens (M+2). What is it and how do I prevent it?
A2: Diagnosis and Solution
The byproduct is almost certainly Methyl 3-hydroxy-2,2-dimethylpropanoate .
-
Causality: This occurs when the reducing agent directly reduces the ketone of the starting material to a secondary alcohol instead of reducing the imine intermediate.[1] This side reaction is highly dependent on the choice of reducing agent. Stronger, less selective hydrides like sodium borohydride (NaBH₄) will readily reduce both ketones and imines.[2]
-
Prevention Protocol:
-
Use an Imine-Selective Reducing Agent: The industry standard for this is Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) . These reagents are less reactive and are stable at the mildly acidic pH required for imine formation. They selectively reduce the protonated iminium ion much faster than the starting ketone.[2]
-
Staged Addition: If using a less selective reagent is unavoidable, add the reducing agent only after confirming sufficient imine formation via TLC or GC analysis.
-
Q3: My mass spectrum shows significant peaks at masses higher than my product, particularly around double the product's mass. What are these impurities?
A3: Diagnosis and Solution
These high-molecular-weight species are typically dimeric or oligomeric side products .
-
Causality: The desired product, a primary amine, is itself a potent nucleophile. It can compete with ammonia and attack the imine intermediate. This forms a new, larger imine that is then reduced, leading to a secondary amine dimer. This process can continue, leading to oligomers.
-
Mitigation Strategy:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the keto-ester with ammonia over the reaction with the product amine.
-
Controlled Addition: Add the keto-ester slowly to a solution containing the ammonia source and the reducing agent. This keeps the concentration of the keto-ester and the resulting primary amine product low at any given time, minimizing the chance of dimerization.
-
Caption: Pathway showing the formation of a common dimeric side product.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is definitively the best for this synthesis?
A1: There is no single "best" agent, as the choice depends on scale, cost, and safety considerations. However, for selectivity and yield, Sodium Cyanoborohydride (NaBH₃CN) is often preferred in laboratory settings.
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH₃CN | Excellent selectivity for imines over ketones; stable in mildly acidic conditions.[2] | Toxic cyanide byproduct; higher cost. | Methanol, pH 4-6 |
| NaBH(OAc)₃ | Non-toxic byproducts; good selectivity; often provides faster reactions.[2] | Moisture sensitive; can be more expensive. | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| H₂ / Catalyst (e.g., Pd/C) | "Green" chemistry; inexpensive at scale; no salt byproducts. | Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups. | Methanol or Ethanol, H₂ pressure (50-500 psi) |
Q2: How can I effectively purify the final product from these side products?
A2: Purification requires a multi-step approach due to the similar polarities of the product and some impurities.
-
Aqueous Workup: First, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The desired amine product and amine side products will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities (like the hydroxy byproduct and starting ketone) in the organic layer.
-
Basification and Extraction: Basify the acidic aqueous layer with NaOH or Na₂CO₃ to a pH > 10. This deprotonates the amine salts. Then, extract the free amine back into an organic solvent.
-
Fractional Vacuum Distillation: The product is a relatively low-boiling liquid. Fractional distillation under reduced pressure is highly effective for separating it from high-boiling dimers and oligomers.[4]
Q3: Can the ester group hydrolyze or react under these conditions?
A3: It's possible, but generally not a major concern under standard reductive amination conditions. The reaction is typically run at a pH and temperature where ester hydrolysis is slow. However, during an acidic workup, prolonged exposure to strong acid, especially with heating, can cause some hydrolysis to the corresponding carboxylic acid. Similarly, a strongly basic workup with heating could lead to saponification. Always perform extractions at room temperature or below if possible.
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point designed to minimize the formation of the side products discussed above.
Synthesis of this compound via Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add methanol (10 mL per 1 g of starting material).
-
Reagent Addition: Add ammonium acetate (5 equivalents) and Methyl 2,2-dimethyl-3-oxopropanoate (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate initial imine formation.
-
Reduction: In a separate container, dissolve Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Quenching: Slowly add dilute HCl (1M) to the flask in an ice bath to quench any remaining reducing agent and neutralize the excess ammonia source until the pH is ~2.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Wash the remaining aqueous solution with ethyl acetate (3x) to remove non-basic impurities.
-
Cool the aqueous layer in an ice bath and add 6M NaOH solution until the pH is >11.
-
Extract the aqueous layer with dichloromethane (4x).
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by fractional vacuum distillation to obtain the final, high-purity product.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
Liu, Y., Li, Y., Keskin, D., & Shi, L. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced healthcare materials, 8(2), e1801359. Retrieved from [Link]
-
Green, M. D., & Langer, R. (2017). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Expert opinion on drug delivery, 14(3), 353–367. Retrieved from [Link]
-
Shhafi, S. A., & Pillai, K. T. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Journal of applied polymer science, 135(5), 45785. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-2, 2-dimethylpropionamide.
Sources
Purification of crude Methyl 3-amino-2,2-dimethylpropanoate by column chromatography
An in-depth guide to the purification of crude Methyl 3-amino-2,2-dimethylpropanoate by column chromatography, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of this compound
This guide provides a comprehensive resource for troubleshooting and executing the purification of this compound via column chromatography. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure your purification is successful, reproducible, and efficient.
Understanding the Molecule and the Challenge
This compound is a small amino ester. Its key structural features—a primary amine and an ester group—define its chromatographic behavior. The primary amine (-NH2) is basic and highly polar, making it prone to strong interactions with the acidic silanol groups (-SiOH) on the surface of standard silica gel. This interaction is the primary cause of common purification issues like peak tailing and poor recovery. Our strategy must therefore be tailored to mitigate this interaction.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [PubChem CID: 13285789][1] |
| Molecular Weight | 131.17 g/mol | [PubChem CID: 13285789][1] |
| Appearance | Varies (typically an oil or low-melting solid) | General chemical knowledge |
| Key Functional Groups | Primary Amine, Methyl Ester | [PubChem CID: 13285789][1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the purification process in a direct Q&A format.
Q1: My compound is streaking badly on the TLC plate. What's causing this and how do I fix it?
Answer: This is the most common issue when chromatographing amines on silica gel and is known as "tailing" or "streaking."
-
Causality (The "Why"): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic primary amine group of your molecule undergoes a strong acid-base interaction with these sites, causing it to "stick" and elute slowly and unevenly. This results in a streak rather than a compact spot.
-
Solution: The key is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your eluent mixture. TEA is a volatile amine that will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows your amino ester to move up the plate based on polarity interactions alone, resulting in sharp, well-defined spots.[2]
-
Alternative: A solution of ammonia in methanol (e.g., 1-2%) can also be used, though TEA is often preferred for its volatility.[3]
-
Q2: I can't see my compound on the TLC plate. Is it not there?
Answer: It's unlikely the compound is completely absent. The issue is almost certainly one of visualization. This compound lacks a significant UV chromophore, meaning it will be invisible under a standard 254 nm UV lamp.[4] You must use a chemical stain for visualization.
-
Expert Recommendation:
-
Ninhydrin Stain: This is the most specific and sensitive stain for primary amines.[4] It reacts with the amine to produce a distinct color, typically a pink, purple, or reddish-brown spot, upon gentle heating. This is the gold standard for visualizing your product.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain.[5] Any functional group that can be oxidized (including amines and esters) will appear as a yellow-brown spot on a pink or purple background. This is useful for visualizing both your product and potentially some impurities that are not amines.[6]
-
| Stain | Preparation | Use Case for Amino Esters |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[6] | Primary Choice: Specific for detecting the primary amine of the product. |
| KMnO₄ | 1.5 g KMnO₄, 10 g K₂CO₃, 0.25 g NaOH in 200 mL water. | General Purpose: Visualizes the product and other oxidizable impurities. |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol + 2.5 mL conc. H₂SO₄. | Good for Impurities: Can produce a range of colors for different functional groups, helping to differentiate product from byproducts. |
Q3: What is the best solvent system (mobile phase) for the column?
Answer: The ideal mobile phase for your column is determined by first optimizing the separation on a TLC plate.
-
The Goal: You want a solvent system where your target compound has an Rf value of approximately 0.2 to 0.4 .[3] An Rf in this range ensures the compound will be well-retained on the column, allowing for effective separation from impurities.
-
If Rf is too high (>0.5): The compound will elute too quickly from the column, co-eluting with less polar impurities.
-
If Rf is too low (<0.1): The compound will remain strongly adsorbed to the top of the column, requiring excessively large volumes of polar solvent to elute, leading to broad peaks and poor separation.[3]
-
-
Recommended Starting Point:
-
Solvent System: Begin with a mixture of Hexanes and Ethyl Acetate (EtOAc) . A good starting ratio to test is 70:30 (Hexanes:EtOAc).
-
Add the Modifier: Crucially, add 1% Triethylamine (TEA) to this mixture to prevent the tailing discussed in Q1.
-
Adjust Polarity:
-
If the Rf is too high, decrease the polarity by increasing the proportion of hexanes (e.g., 80:20 or 90:10 Hexanes:EtOAc).
-
If the Rf is too low, increase the polarity by increasing the proportion of ethyl acetate (e.g., 50:50 Hexanes:EtOAc).
-
-
Column Eluent: Once you find the TLC solvent that gives an Rf of ~0.3, the starting eluent for your column should be slightly less polar . For example, if 70:30 EtOAc:Hexanes works on TLC, start your column with 80:20 or 85:15 EtOAc:Hexanes. This ensures the compound binds to the top of the column initially.
-
Q4: My compound won't elute from the column, even with a very polar solvent.
Answer: There are two likely causes for this frustrating problem.
-
Irreversible Adsorption/Decomposition: The amine may have interacted so strongly with highly acidic sites on the silica that it has either become irreversibly bound or has decomposed. This is more likely if you did not add a base like TEA to your eluent.
-
Diagnostic Test: Scrape a small amount of the silica from the top of your column, suspend it in methanol, and spot the solution on a TLC plate. Stain with ninhydrin. If you see a streak at the baseline but no distinct spot, your compound is likely stuck. If you see nothing or multiple new spots, it may have decomposed.[3]
-
Solution: Unfortunately, the column may not be salvageable. For the next attempt, ensure TEA is in your eluent from the very beginning. You could also consider a less acidic stationary phase like alumina or a pre-treated, amine-functionalized silica column.[7]
-
-
Insufficient Polarity: While less common for this molecule, it's possible your eluent is still not polar enough.
-
Solution: A "kicker" solvent can be used. After running a high concentration of ethyl acetate, try a gradient that includes a small amount of methanol (e.g., 1-5% methanol in dichloromethane, with 1% TEA). Methanol is very polar and is highly effective at eluting polar compounds from silica.
-
Experimental Protocols
Protocol 1: TLC Method Development
This protocol is the mandatory first step before attempting column chromatography.
-
Prepare TLC Chamber: Add your chosen solvent system (e.g., 70:30 Hexanes:EtOAc + 1% TEA) to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close and let equilibrate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and dry it thoroughly with a heat gun. Dip the plate into your chosen stain (Ninhydrin is recommended) and then gently heat with a heat gun until spots appear.
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity as described in Q3 until the desired Rf of 0.2-0.4 is achieved.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (the one determined from TLC, but slightly less polar).
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Never let the top of the silica bed run dry.[2]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.[2]
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column, creating a small, even layer. Gently add a thin protective layer of sand on top.
-
Carefully add your initial, low-polarity eluent and begin elution, collecting the solvent that passes through the column in fractions (e.g., in test tubes).
-
Gradually increase the polarity of your eluent according to a pre-determined gradient (e.g., start with 10% EtOAc in Hexanes, move to 20%, then 30%, etc., always including 1% TEA).
-
-
Monitoring and Collection:
-
Use TLC (Protocol 1) to analyze the collected fractions to determine which ones contain your pure product.
-
Combine all fractions that show only a single spot corresponding to your pure product's Rf value.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
- Vertex AI Search, Grounding API Redirect. TLC stains.
- The Sarpong Group.
- University of California, Los Angeles. TLC Stains.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
- Dr. Aman (YouTube). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!
- PubChem, National Center for Biotechnology Information.
- BenchChem.
- Biotage.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2,2-dimethylpropanoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting advice for the common synthetic routes to this sterically hindered β-amino ester. Our goal is to empower you with the knowledge to not only identify and solve common experimental challenges but also to understand the underlying chemical principles to optimize your reaction conditions for higher yields and purity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural motif featuring a quaternary carbon center adjacent to a primary amine. This steric hindrance, while imparting desirable properties to the final products, presents significant challenges during its synthesis. This guide will focus on three primary synthetic strategies:
-
Michael Addition: The conjugate addition of an amine source to a suitable α,β-unsaturated ester.
-
Reductive Amination: The reaction of a β-keto ester with an amine source in the presence of a reducing agent.
-
Hofmann Rearrangement: The conversion of a primary amide to a primary amine with one less carbon atom.
Each section will provide a detailed troubleshooting guide in a question-and-answer format, followed by optimized experimental protocols and supporting data.
Section 1: Michael Addition Route
The Michael addition of an amine to an acrylate derivative is a common method for the synthesis of β-amino esters. In the case of this compound, the reaction would involve the addition of an ammonia equivalent to methyl 2,2-dimethylacrylate. The gem-dimethyl group on the acrylate significantly reduces its reactivity, making this a challenging transformation.
Michael Addition: Troubleshooting and FAQs
Q1: My Michael addition of ammonia to methyl 2,2-dimethylacrylate is not proceeding, or the yield is very low. What are the likely causes?
A1: The low reactivity of methyl 2,2-dimethylacrylate due to steric hindrance from the gem-dimethyl groups is the primary challenge. Several factors could be contributing to the low yield:
-
Insufficiently reactive ammonia source: Gaseous ammonia or ammonium hydroxide may not be nucleophilic enough to overcome the steric barrier under standard conditions.
-
Suboptimal reaction temperature: This reaction often requires elevated temperatures to proceed.
-
Inappropriate solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Polymerization of the acrylate: Methyl 2,2-dimethylacrylate can polymerize under harsh conditions, reducing the amount of starting material available for the desired reaction.
Q2: How can I improve the yield of the Michael addition?
A2: To enhance the yield, consider the following optimization strategies:
-
Use of a more potent ammonia equivalent: Consider using a protected amine source that is more nucleophilic and can be deprotected later.
-
Microwave irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[1]
-
High-pressure conditions: Conducting the reaction in a sealed vessel at elevated pressure can increase the concentration of ammonia and facilitate the reaction.
-
Catalyst screening: While typically base-catalyzed, exploring Lewis acid catalysis might offer an alternative pathway.
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: A common byproduct is the double Michael addition product, where a second molecule of the acrylate reacts with the newly formed amino ester. To minimize this:
-
Use a large excess of the ammonia source: This will favor the formation of the primary amine.
-
Control the reaction time and temperature: Over-long reaction times or excessively high temperatures can promote the formation of byproducts. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Optimized Experimental Protocol: Microwave-Assisted Michael Addition
This protocol is adapted from general procedures for Michael additions of amines to hindered acrylates and is optimized for the synthesis of this compound.
Materials:
-
Methyl 2,2-dimethylacrylate
-
Ammonia (7N solution in methanol)
-
Methanol (anhydrous)
-
Microwave reactor vials
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vial, combine methyl 2,2-dimethylacrylate (1.0 g, 8.76 mmol) and a 7N solution of ammonia in methanol (10 mL, 70 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C and hold for 2 hours with stirring.
-
After cooling to room temperature, carefully vent the vial.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Expected Yield: 40-60%
Michael Addition Workflow
Caption: Microwave-assisted Michael addition workflow.
Section 2: Reductive Amination Route
Reductive amination offers an alternative pathway, starting from the corresponding β-keto ester, methyl 3-oxo-2,2-dimethylpropanoate. This approach involves the in-situ formation of an enamine or imine intermediate, followed by reduction to the desired amine.
Reductive Amination: Troubleshooting and FAQs
Q1: I am attempting the reductive amination of methyl 3-oxo-2,2-dimethylpropanoate with ammonia, but the reaction is sluggish and gives a low yield. Why?
A1: Several factors can contribute to a low-yielding reductive amination:
-
Inefficient imine/enamine formation: The equilibrium for imine or enamine formation may not be favorable. The presence of water can hydrolyze the intermediate back to the starting materials.
-
Choice of reducing agent: Not all reducing agents are suitable for this transformation. Some may preferentially reduce the keto group before imine formation, while others may not be reactive enough to reduce the sterically hindered imine.
-
Reaction pH: The pH of the reaction is critical. It needs to be acidic enough to catalyze imine formation but not so acidic as to protonate the ammonia, rendering it non-nucleophilic.
-
Over-reduction: Strong reducing agents can potentially reduce the ester functionality.
Q2: What are the best practices for optimizing the reductive amination of this substrate?
A2: To improve your results, consider the following:
-
Use a dehydrating agent: The addition of a dehydrating agent like molecular sieves or titanium(IV) isopropoxide can drive the equilibrium towards imine/enamine formation.
-
Select an appropriate reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for reductive amination as they are more selective for the iminium ion over the ketone.[2]
-
Buffer the reaction: Using a buffer, such as ammonium acetate, can help maintain the optimal pH for the reaction.
-
One-pot procedure: A one-pot procedure where the imine is formed and reduced in situ is generally more efficient.
Q3: I am struggling to purify my product from the reaction mixture. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the intermediate imine, and byproducts from the reducing agent.
-
Acid-base extraction: An acid-base workup can be effective. The desired amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Distillation: Fractional distillation under reduced pressure can be used to purify the final product.
-
Chromatography: If distillation is not effective, silica gel chromatography can be employed.
Optimized Experimental Protocol: One-Pot Reductive Amination
Materials:
-
Methyl 3-oxo-2,2-dimethylpropanoate (synthesis required from 2,2-dimethyl-1,3-propanediol)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Procedure:
-
To a solution of methyl 3-oxo-2,2-dimethylpropanoate (1.44 g, 10 mmol) in 50 mL of anhydrous methanol, add ammonium acetate (7.71 g, 100 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0°C and add sodium cyanoborohydride (1.26 g, 20 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with DCM to remove any unreacted starting material.
-
Basify the aqueous layer to pH >10 with 1M NaOH and extract with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: 50-70%
Reductive Amination Mechanism
Caption: Reductive amination reaction pathway.
Section 3: Hofmann Rearrangement Route
The Hofmann rearrangement provides a method to synthesize primary amines from primary amides with one less carbon atom. For the synthesis of this compound, the starting material would be 2,2-dimethyl-β-alanine amide (3-amino-2,2-dimethylpropionamide).
Hofmann Rearrangement: Troubleshooting and FAQs
Q1: My Hofmann rearrangement of 3-amino-2,2-dimethylpropionamide is giving a low yield of the desired amine. What could be the problem?
A1: The Hofmann rearrangement can be sensitive to reaction conditions, and low yields can result from several issues:
-
Hydrolysis of the starting amide: Under the strongly basic conditions of the reaction, the amide can hydrolyze back to the corresponding carboxylic acid, which will not undergo the rearrangement. This is a significant competing side reaction.[3]
-
Incomplete N-bromination: The initial step of the reaction is the formation of an N-bromoamide. If this step is incomplete, the subsequent rearrangement will not proceed efficiently.
-
Suboptimal temperature: The rearrangement step often requires heating, but excessive temperatures can lead to decomposition and the formation of byproducts.
-
Side reactions of the isocyanate intermediate: The isocyanate intermediate can react with nucleophiles other than water, or it can polymerize.
Q2: How can I suppress the hydrolysis of the amide and improve the yield of the Hofmann rearrangement?
A2: Minimizing amide hydrolysis is key to a successful Hofmann rearrangement:
-
Use of a milder base or non-aqueous conditions: While sodium hydroxide is traditional, exploring other bases or solvent systems can reduce the rate of hydrolysis.
-
In situ generation of hypobromite: Preparing the sodium hypobromite solution at low temperature before adding the amide can help control the reaction.
-
Modified Hofmann reagents: Using reagents like (diacetoxyiodo)benzene in the presence of a base can effect the rearrangement under milder conditions, which can be beneficial for sensitive substrates.
-
Trapping the isocyanate: If the free amine is difficult to isolate, the intermediate isocyanate can be trapped with an alcohol (e.g., methanol) to form a more stable carbamate, which can then be hydrolyzed to the amine in a separate step.[4]
Q3: The workup of my Hofmann rearrangement is complicated, and I am losing product. Are there any tips for a cleaner workup?
A3: A clean workup is crucial for isolating the amine product:
-
Quenching excess bromine: After the reaction is complete, any remaining bromine or hypobromite should be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite.
-
Acid-base extraction: Similar to the reductive amination workup, an acid-base extraction is a very effective way to separate the basic amine product from neutral and acidic byproducts.
-
Distillation under reduced pressure: The final product is a liquid and can be purified by vacuum distillation.
Optimized Experimental Protocol: Hofmann Rearrangement
This protocol is based on the synthesis of the precursor amide from hydroxypivalic acid as described in the patent literature, followed by a standard Hofmann rearrangement.[5]
Part A: Synthesis of 3-amino-2,2-dimethylpropionamide
-
Esterification: React hydroxypivalic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl 3-hydroxy-2,2-dimethylpropanoate.
-
Mesylation: Convert the hydroxyl group to a good leaving group by reacting with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Amination: Displace the mesylate with ammonia to form 3-amino-2,2-dimethylpropionamide.
Part B: Hofmann Rearrangement
Materials:
-
3-amino-2,2-dimethylpropionamide
-
Sodium hydroxide
-
Bromine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (0.53 mL, 10.2 mmol) to a solution of sodium hydroxide (2.4 g, 60 mmol) in 20 mL of water at 0°C.
-
Add a solution of 3-amino-2,2-dimethylpropionamide (1.16 g, 10 mmol) in 10 mL of water to the cold hypobromite solution.
-
Slowly warm the reaction mixture to 70°C and maintain this temperature for 1 hour.
-
Cool the reaction to room temperature and quench any excess hypobromite with a small amount of sodium bisulfite solution.
-
Extract the aqueous solution with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Expected Yield: 45-65%
Hofmann Rearrangement Overview
Caption: Key steps of the Hofmann rearrangement.
Product Characterization
This compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [6] |
| CAS Number | 25307-82-8[6] |
| Appearance | Colorless oil |
| Boiling Point | ~70-75 °C at 15 mmHg (predicted) |
¹H NMR (CDCl₃, 400 MHz): δ 3.68 (s, 3H), 2.75 (s, 2H), 1.35 (s, 2H, NH₂), 1.15 (s, 6H).
¹³C NMR (CDCl₃, 100 MHz): δ 177.5, 51.5, 49.0, 40.5, 24.5.
Note: The NMR data is predicted and may vary slightly based on the solvent and experimental conditions.
Summary and Concluding Remarks
The synthesis of this compound presents unique challenges due to the steric hindrance imparted by the gem-dimethyl group. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available.
-
The Michael addition is a direct approach but requires forcing conditions, such as microwave irradiation, to achieve reasonable yields.
-
Reductive amination is a versatile method but requires the synthesis of the β-keto ester precursor and careful control of the reaction conditions.
-
The Hofmann rearrangement is a classic transformation but can be plagued by low yields due to competing amide hydrolysis.
By understanding the potential pitfalls of each method and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success in synthesizing this valuable building block. For further assistance, please do not hesitate to contact our technical support team.
References
- Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). Retrieved from [Link]
-
Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Wallace, E. L. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
-
This compound. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Preparation method of 3-amino-2, 2-dimethylpropionamide. (n.d.).
- CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents. (n.d.).
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 6. This compound | C6H13NO2 | CID 13285789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield of this valuable β-amino ester intermediate.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges during the synthesis of this compound. Below are common problems, their probable causes, and actionable solutions to get your synthesis back on track.
Issue 1: Low or No Yield of the Desired Product
Symptom: After performing the reaction and work-up, you obtain a very low yield or none of the expected this compound.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature, provided the reactants and products are stable under those conditions.
-
-
Reagent Quality: The purity and reactivity of your starting materials and reagents are critical.
-
Solution: Ensure all reagents are of high purity and are handled under the appropriate conditions (e.g., anhydrous conditions for moisture-sensitive reagents). It is advisable to use freshly distilled solvents and newly purchased reagents when possible.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants may be suboptimal.
-
Ineffective Catalyst: If your synthesis involves a catalyst, it may be inactive or poisoned.
-
Solution: For catalytic reactions, ensure the catalyst is active. For instance, in palladium-catalyzed reactions, the catalyst can be sensitive to air and moisture.[4] Use fresh catalyst or regenerate/activate it according to established procedures.
-
Issue 2: Formation of Significant Byproducts
Symptom: Your crude product mixture shows the presence of one or more significant, unexpected compounds alongside the desired product.
Potential Causes and Solutions:
-
Side Reactions: The chosen reaction conditions might be promoting undesired side reactions.
-
Hofmann Rearrangement: A common side reaction is the formation of a carbamate if an alcohol is present as a solvent or impurity.[2]
-
Solution: Perform the reaction under strictly anhydrous conditions if the isocyanate intermediate is to be hydrolyzed directly to the amine. Alternatively, you can intentionally trap the isocyanate with an alcohol like methanol to form a stable carbamate, which can then be hydrolyzed in a separate step.[2]
-
-
Ritter Reaction: This reaction is prone to the formation of elimination byproducts from the carbocation intermediate, especially at higher temperatures.[5][6]
-
Solution: Maintain a low reaction temperature to minimize elimination. The choice of a strong, non-nucleophilic acid is also critical to favor the desired addition of the nitrile.[7]
-
-
Michael Addition: A common side reaction is the double addition of the amine to the acrylate, leading to a tertiary amine byproduct.[3]
-
Solution: Use a controlled stoichiometry with a slight excess of the acrylate or add the amine slowly to the reaction mixture to minimize the chance of double addition.
-
-
Issue 3: Difficulty in Product Purification
Symptom: You are struggling to isolate the pure this compound from the crude reaction mixture.
Potential Causes and Solutions:
-
Similar Polarity of Product and Impurities: The desired product and major byproducts may have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Derivative Formation: Consider converting the amine product into a salt (e.g., hydrochloride salt) by treating the crude mixture with HCl in an appropriate solvent.[1] The salt will have significantly different solubility and polarity, often allowing for easier purification by crystallization or extraction. The free amine can be regenerated by treatment with a base.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.[8]
-
-
-
Product Volatility: The product might be volatile, leading to loss during solvent removal under high vacuum.
-
Solution: Use a rotary evaporator with careful control of the bath temperature and vacuum. For highly volatile compounds, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. Some common routes include:
-
Hofmann Rearrangement: This classic reaction converts an amide (3,3-dimethyl-4-oxobutanamide) to a primary amine with one less carbon atom. The reaction typically uses bromine and a strong base like sodium hydroxide.[2][9]
-
Ritter Reaction: This method involves the reaction of an alkene or an alcohol that can form a stable carbocation (e.g., from 3-hydroxy-2,2-dimethylpropanoic acid) with a nitrile in the presence of a strong acid.[5][6][10]
-
Michael Addition: This involves the conjugate addition of an amine to an α,β-unsaturated ester. While less direct for this specific target, related β-amino esters can be synthesized this way.[3][11]
Q2: How can I monitor the progress of my reaction effectively?
Monitoring your reaction is crucial for optimization. The most common methods are:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the consumption of starting materials and the formation of products. Staining with an appropriate reagent (e.g., ninhydrin for amines) can help visualize the spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting material to product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly sensitive and can provide detailed information about the components of the reaction mixture, including the presence of byproducts.
Q3: I am performing a Hofmann rearrangement. What are the critical parameters to control for a high yield?
The Hofmann rearrangement is a powerful but sensitive reaction. To maximize your yield, pay close attention to the following:
-
Temperature: The initial bromination is often carried out at low temperatures (e.g., 0 °C), while the rearrangement step may require heating.[12] Careful temperature control is essential to minimize side reactions.
-
Stoichiometry: The molar ratios of the amide, bromine, and base must be carefully controlled. An excess of bromine or base can lead to undesired side reactions.
-
Reaction Quenching: The reaction should be quenched properly to neutralize any remaining reactive species.
Q4: My final product is an oil. How can I best purify it?
If your this compound is an oil, several purification techniques can be employed:
-
Vacuum Distillation: This is an excellent method for purifying thermally stable liquids.[8] By reducing the pressure, the boiling point of the compound is lowered, preventing degradation.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[8] A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking of the amine) is commonly used.
-
Salt Formation and Recrystallization: As mentioned in the troubleshooting section, converting the amine to a crystalline salt can be a highly effective purification strategy.[1]
Experimental Protocols
Protocol 1: Synthesis via Hofmann Rearrangement (Illustrative)
This protocol provides a general outline. Specific quantities and conditions should be optimized based on your starting material and scale.
-
Amide Formation: Prepare 3,3-dimethylsuccinamic acid from 3,3-dimethylsuccinic anhydride and ammonia.
-
Hofmann Rearrangement:
-
Dissolve sodium hydroxide in water and cool the solution to 0 °C.
-
Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.[2]
-
Add the 3,3-dimethylsuccinamic acid to the hypobromite solution while maintaining the low temperature.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or NMR).[13]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Esterification:
-
Dissolve the crude 3-amino-2,2-dimethylpropanoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture.[1][14]
-
After completion, neutralize the reaction and extract the ester.
-
Purify the final product by vacuum distillation or column chromatography.
-
Visualizations
Hofmann Rearrangement Workflow
Caption: Key stages of the Hofmann rearrangement route.
Troubleshooting Logic for Low Yield
Caption: A logical approach to diagnosing low product yield.
References
- 1. rsc.org [rsc.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
Technical Support Center: Methyl 3-amino-2,2-dimethylpropanoate Reactions
Welcome to the technical support center for Methyl 3-amino-2,2-dimethylpropanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this unique building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Introduction: Understanding the Reagent
This compound is a valuable bifunctional molecule featuring a primary amine and a methyl ester. Its most defining characteristic is the quaternary carbon center (a gem-dimethyl group) adjacent to both functional groups. This "neopentyl-like" structure introduces significant steric hindrance, which is the primary factor influencing its reactivity and the source of many common experimental challenges. Understanding and mitigating the effects of this steric bulk is the key to successful reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound I should be aware of?
A: The two most critical features are:
-
Sterically Hindered Primary Amine: The amine is attached to a methylene group which is bonded to a quaternary carbon. This bulkiness reduces its nucleophilicity compared to less hindered primary amines.
-
Tertiary Ester Group: The methyl ester is also sterically encumbered by the adjacent gem-dimethyl group. This can make it more resistant to hydrolysis than simpler methyl esters but does not preclude cleavage under sufficiently harsh acidic or basic conditions.[1][2]
Q2: How should I store and handle this reagent?
A: this compound is a relatively stable liquid or low-melting solid.[3] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases. As with all amines, it is advisable to handle it in a well-ventilated fume hood.
Q3: What is the most common reaction this molecule is used for?
A: The most frequent application is N-acylation (amidation) , where the primary amine is coupled with a carboxylic acid to form an amide bond. This makes it a useful building block for introducing a sterically defined, non-natural amino acid-like fragment into larger molecules, particularly in pharmaceutical and agrochemical research.[4]
Q4: Is it necessary to protect the primary amine before performing reactions at the ester?
A: It depends entirely on the intended transformation. If you are planning a reaction that is sensitive to primary amines (e.g., using a reagent that would react with the amine), then protection is mandatory. The tert-Butyloxycarbonyl (Boc) group is a common and effective choice, as it is stable to many reaction conditions but can be removed with acid (e.g., TFA in DCM).[5][6] For the most common use-case, amidation, you are reacting at the amine, so no protection is needed.
Section 2: Troubleshooting Guide for N-Amidation Reactions
This section addresses the most common challenge: forming an amide bond with the sterically hindered amine of this compound.
Q1: My amidation reaction shows low or no conversion. What are the likely causes and solutions?
A: Low conversion is almost always linked to the reduced nucleophilicity of the amine due to steric hindrance. The problem can typically be traced to three areas: the coupling reagent, the reaction conditions, or the nature of the coupling partner.
Below is a decision-making workflow to diagnose and solve low-yield amidation reactions.
Caption: Troubleshooting workflow for low-yield amidation.
Detailed Breakdown:
-
Cause A: Ineffective Coupling Reagent. Standard carbodiimide reagents like EDC or DCC are often insufficient for activating carboxylic acids towards attack by this hindered amine.
-
Solution: Employ more potent coupling reagents. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are highly recommended.[4] These reagents form highly activated esters in situ that react more efficiently with poor nucleophiles. COMU is a modern, highly reactive alternative with an improved safety profile.[4]
-
-
Cause B: Sub-optimal Reaction Conditions.
-
Temperature: Room temperature may not provide enough energy to overcome the activation barrier.
-
Solution: Gently heat the reaction to 40-60 °C. Monitor the reaction by TLC or LC-MS to ensure the starting materials are not degrading at the higher temperature.
-
-
Solvent: Poor solubility of reagents can stall the reaction.
-
Solution: Use polar aprotic solvents like DMF, NMP, or DMA. These are generally superior to chlorinated solvents like DCM for difficult couplings as they better solvate the activated intermediates.
-
-
Base: The choice and amount of non-nucleophilic base (e.g., DIPEA, NMM) are critical.
-
Solution: Use 2-3 equivalents of DIPEA. For acid-sensitive substrates where racemization is a concern, the less-hindered and slightly weaker base N-methylmorpholine (NMM) can be a better choice.[4]
-
-
| Coupling Reagent Class | Examples | Pros for this Substrate | Cons for this Substrate | Citation |
| Carbodiimides | EDC, DCC | Inexpensive, common. | Often too slow, leading to low yields; can form N-acylurea byproducts. | [4] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High reactivity, fast reaction times, excellent for hindered amines. | More expensive, byproducts can complicate purification. | [4][7] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization tendency. | Stoichiometric phosphine oxide byproduct can be difficult to remove. | [4] |
Q2: I am observing significant side product formation. How can I identify and minimize these?
A: Side products usually arise from the reactivity of the coupling agent or instability of the reactants/products.
-
Side Product A: N-acylurea
-
Identification: This byproduct has a mass corresponding to your carboxylic acid + the carbodiimide (e.g., EDC). It is often observed as a poorly soluble white solid.
-
Cause: This occurs when using carbodiimide reagents (EDC, DCC). The O-acylisourea intermediate can rearrange to the more stable but unreactive N-acylurea before the amine can attack. This is more common with sterically hindered amines.[4]
-
Solution:
-
Add an Activator: Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These trap the O-acylisourea to form an activated ester, which is more stable to rearrangement but still highly reactive towards the amine.[4]
-
Switch Reagent Class: The best solution is to switch to a uronium or phosphonium salt (HATU, PyBOP), which do not form this type of byproduct.[4]
-
-
-
Side Product B: Hydrolysis of the Methyl Ester
-
Identification: A new product with a mass 14 Da less than the desired product (loss of CH₂) and a much more polar spot on TLC.
-
Cause: The methyl ester can be cleaved under basic conditions, especially if the reaction is heated for a prolonged period or if a strong base like LiOH or NaOH is inadvertently present.[1]
-
Solution: Use a non-nucleophilic amine base like DIPEA or NMM instead of hydroxide bases. Minimize reaction time and temperature. If the final product requires the carboxylic acid, this side reaction can be driven to completion intentionally post-amidation.
-
Q3: Purification of my final amide product is difficult. What strategies can I use?
A: The main challenge is removing unreacted carboxylic acid and water-soluble byproducts from coupling agents (e.g., HOBt, tetramethylurea from HATU).
-
Strategy 1: Aqueous Workup / Acid-Base Extraction
-
Rationale: Your product is a basic amine, while the unreacted starting material is an acid and some byproducts are neutral. This difference in properties can be exploited.
-
Procedure:
-
Dilute the reaction mixture with a water-immiscible solvent like Ethyl Acetate or DCM.
-
Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess amine base (DIPEA) and any unreacted starting amine.
-
Wash with a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
-
Strategy 2: Column Chromatography
-
Rationale: This is the most reliable method for achieving high purity.[8]
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes or DCM/Methanol is a good starting point. Adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent the basic product from streaking on the silica gel.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amidation
This protocol provides a robust starting point for coupling a generic carboxylic acid with this compound.
Caption: Experimental workflow for HATU-mediated amidation.
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.
-
Coupling: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat to 40-50 °C. Monitor the consumption of the carboxylic acid by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and perform the aqueous washes as described in the purification section above.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid
This protocol is for converting the methyl ester of the product (or starting material) to the corresponding carboxylic acid.
Methodology:
-
Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF (or Methanol) and water (e.g., a 3:1 ratio).[1]
-
Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O, 2-3 eq) to the solution. Stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Remove the organic solvent (THF/Methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH ~2-3 with 1M HCl. A precipitate may form.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
-
References
- CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google P
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
This compound | C6H13NO2 | CID 13285789 - PubChem. (URL: [Link])
-
Amino Acid-Protecting Groups - ACS Publications. (URL: [Link])
-
(R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem. (URL: [Link])
-
Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem. (URL: [Link])
-
Methyl 3-amino-2-methylpropanoate hydrochloride - PubChem. (URL: [Link])
-
Amino Acid-Protecting Groups - typeset.io. (URL: [Link])
-
Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. (URL: [Link])
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (URL: [Link])
- US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google P
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. (URL: [Link])
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (URL: [Link])
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3 - The Sheppard Group. (URL: [Link])
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Esterification/Amidation Problems : r/Chempros - Reddit. (URL: [Link])
-
De-esterification of amino acid esters - ResearchGate. (URL: [Link])
-
Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. This compound | C6H13NO2 | CID 13285789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. scispace.com [scispace.com]
- 7. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3-amino-2,2-dimethylpropanoate
Welcome to the technical support center for Methyl 3-amino-2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting advice and detailed protocols for the purification of this versatile β-amino ester. Drawing from established chemical principles and field-proven techniques, this document aims to be your authoritative resource for achieving high purity in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound, providing both the underlying rationale and actionable solutions.
Q1: My crude product is a viscous oil with a significant amount of water-soluble material. What are the likely impurities?
A1: Based on common synthetic routes, such as the esterification of 3-amino-2,2-dimethylpropanoic acid or multi-step syntheses from hydroxypivalic acid, the primary water-soluble impurities are typically:
-
3-Amino-2,2-dimethylpropanoic Acid: The hydrolysis product of your ester. This can occur if the reaction mixture is exposed to acidic or basic aqueous conditions for an extended period, especially at elevated temperatures[1][2][3].
-
Acid/Base Catalysts: Residual catalysts from the esterification or hydrolysis of protecting groups, such as sulfuric acid, hydrochloric acid, or sodium hydroxide.
-
Unreacted Starting Materials: Depending on the synthetic route, water-soluble precursors like hydroxypivalic acid or β-alanine could be present[4].
Initial Troubleshooting: An initial extractive workup is the most effective first step to remove these bulk impurities. A carefully executed liquid-liquid extraction will partition the desired ester into an organic phase while retaining these highly polar, water-soluble contaminants in the aqueous phase.
Q2: After an initial aqueous workup, my organic layer is clean by TLC, but the NMR spectrum shows persistent impurities. What could they be?
A2: If water-soluble impurities have been removed, the remaining contaminants are likely organic-soluble and structurally similar to the product. The most common culprits are:
-
Methyl 3-hydroxy-2,2-dimethylpropanoate: A key intermediate if the synthesis proceeds from hydroxypivalic acid[5]. Its polarity is similar to the final product, making it a challenging impurity to remove.
-
N-Protected Intermediates: If the synthesis involved protecting the amine (e.g., with a Boc or Cbz group), incomplete deprotection will leave this less polar impurity in your product.
-
Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove under standard rotary evaporation.
Identification: A ¹H NMR spectrum is invaluable here. Look for:
-
A singlet around 3.7 ppm corresponding to the methyl ester of the hydroxy-ester impurity.
-
Characteristic peaks of protecting groups (e.g., a large singlet around 1.4 ppm for a tert-butyl group of Boc).
-
Solvent peaks (e.g., singlets around 8.0, 2.9, and 2.7 ppm for DMF).
Q3: I'm attempting vacuum distillation, but my product seems to be decomposing, resulting in a dark-colored distillate and low yield. What's happening and how can I fix it?
A3: The darkening of the product during distillation is a classic sign of thermal decomposition. Amino esters can be susceptible to degradation at high temperatures. Several factors could be at play:
-
Temperature is too high: The boiling point may be very high even under vacuum.
-
Presence of residual acid or base: Trace amounts of acid or base can catalyze decomposition and polymerization reactions at high temperatures.
-
Extended heating time: Prolonged exposure to heat, even below the decomposition temperature, can lead to degradation.
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is free of leaks and can achieve the lowest possible pressure. A lower pressure significantly reduces the boiling point.
-
Neutralize Before Distillation: Perform a thorough aqueous workup, including a wash with saturated sodium bicarbonate solution, to ensure all acidic impurities are removed. Dry the organic phase completely before distilling.
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor travels, reducing condensation and the required distillation time.
-
Control Heating: Use a heating mantle with a stirrer and heat the flask gradually. Avoid overheating the material.
Impurity Profile and Identification
The following table summarizes the most common impurities, their source, and key analytical data for identification.
| Impurity Name | Source | Boiling Point (°C) | Key ¹H NMR Signals (approx. ppm, CDCl₃) |
| This compound | Product | ~170-180 (est. at 760 mmHg) | 3.68 (s, 3H, -OCH₃), 2.65 (s, 2H, -CH₂N), 1.15 (s, 6H, -C(CH₃)₂), 1.30 (br s, 2H, -NH₂) |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | Unreacted Intermediate | 177-178 @ 740 mmHg[1][6] | 3.71 (s, 3H), 3.56 (s, 2H), 1.19 (s, 6H) |
| 3-Amino-2,2-dimethylpropanoic Acid | Hydrolysis Product | N/A (Solid) | Water-soluble; will show broad peaks in D₂O. |
| N-Boc-Methyl 3-amino-2,2-dimethylpropanoate | Incomplete Deprotection | Higher than product | ~4.9 (br s, 1H, -NH-), 3.67 (s, 3H), 3.10 (d, 2H), 1.44 (s, 9H), 1.18 (s, 6H) |
Purification Protocols & Workflows
This section provides detailed, step-by-step protocols for the purification of this compound.
Workflow Overview
The logical flow for purifying the crude product is outlined below. Depending on the initial purity, some steps may be omitted.
Caption: General purification workflow for this compound.
Protocol 1: Standard Extractive Workup
This protocol is the essential first step to remove acidic, basic, and water-soluble impurities.
Objective: To perform a liquid-liquid extraction to remove acids, bases, and highly polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable water-immiscible solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Dissolution: Dissolve the crude product in 3-5 volumes of ethyl acetate.
-
Acid Wash (Optional): If the reaction was run under basic conditions, wash the organic layer with 1M HCl to remove basic impurities. Caution: This may protonate your product and pull it into the aqueous layer. This step is typically skipped.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with 1-2 volumes of saturated NaHCO₃ solution to neutralize and remove any residual acid catalyst or unreacted carboxylic acids. Vent the funnel frequently to release CO₂ pressure. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with 1 volume of deionized water to remove residual bicarbonate and other water-soluble components.
-
Brine Wash: Wash the organic layer with 1 volume of brine. This helps to break up any emulsions and begins the drying process.
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄ for 15-30 minutes.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for separating the product from non-volatile residues or impurities with significantly different boiling points.
Objective: To purify the compound based on its boiling point under reduced pressure.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the dry distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Charging: Charge the crude product from Protocol 1 into the distillation flask. Add a magnetic stir bar.
-
Evacuation: Begin stirring and slowly apply vacuum. Monitor the pressure and watch for initial bubbling of residual solvents.
-
Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities that distill first in a separate receiving flask.
-
Main Fraction: As the temperature stabilizes at the boiling point of the product at the recorded pressure, switch to a clean receiving flask. Collect the clear, colorless distillate until the temperature begins to drop or the distillation rate slows significantly.
-
Residue: High-boiling impurities and non-volatile materials will remain in the distillation flask.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping of the hot residue.
Caption: Troubleshooting common issues in vacuum distillation.
Protocol 3: Purification via Hydrochloride Salt Recrystallization
This is a highly effective method for achieving excellent purity by leveraging the crystalline nature of the product's salt form.
Objective: To convert the basic amino ester into its hydrochloride salt, purify it by recrystallization, and then optionally liberate the free base.
Materials:
-
Purified oil from a previous step
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous HCl (as a solution in diethyl ether or dioxane, or generated as a gas)
-
Ethanol, isopropanol, or ethyl acetate/hexane mixture for recrystallization
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Salt Formation:
-
Dissolve the amino ester in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl (1.05 equivalents) with stirring. A white precipitate of the hydrochloride salt should form immediately[2][7][8].
-
Stir for an additional 30 minutes in the ice bath.
-
-
Isolation of Crude Salt:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
-
-
Liberation of Free Base (Optional):
-
Dissolve the pure hydrochloride salt in water.
-
Cool in an ice bath and add a saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure free amino ester.
-
Analytical Methods for Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity, but β-amino esters can be challenging to analyze directly due to their polarity. While derivatization is common, a direct injection can often provide valuable information.
-
Suggested Conditions (Without Derivatization):
-
Column: A mid-polarity column, such as a DB-1701 (or similar phase with 14% cyanopropylphenyl polysiloxane), is often a good starting point.
-
Injector Temp: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C.
-
Detector: MS or FID.
-
Note: Peak tailing may be observed due to the basic amine.
-
2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for monitoring reaction progress and assessing final purity.
-
Suggested Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95% B over 15-20 minutes.
-
Detector: UV at 210 nm (for the ester carbonyl) or ELSD/CAD for universal detection.
-
Note: The acidic modifier helps to protonate the amine, leading to better peak shape.
-
References
- Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
- CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
- Venditti, A. (2016). Response to "How to convert amino acid to its hydrochloride?".
- Methyl 3-hydroxy-2,2-dimethylpropano
- Aav, R., & Gross, A. (2011). A Convenient Synthesis of Amino Acid Methyl Esters.
- WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2024).
- Methyl 3-hydroxy-2,2-dimethylpropano
- Methyl 3-amino-2,2-dimethylpropano
- Ethyl 3-amino-2,2-dimethylpropano
- Methyl 3-hydroxy-2,2-dimethylpropion
- Work up of ester?. (2021).
- Theory of Aqueous Workup. University of York Chemistry Teaching Labs.
- Methyl 2,2-dimethyl-3-hydroxypropion
- Methyl 3-aminopropanoate hydrochloride synthesis. ChemicalBook.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites, 11(3), 179.
- Technical Support Center: Purification of Methyl 3-amino-4-methylbenzo
- Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns. Agilent Technologies.
- troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019). Pressure Control Solutions.
- How Do You Troubleshoot Common Distillation Column Issues?. (2023). Chemistry For Everyone.
- Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. (1997).
- HYDROXYPIVALIC ACID METHYL ESTER. ChemicalBook.
- Separation of 18 standard amino acids. Nanologica AB.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- What is the best method for determining amino acids on HPLC C18 column DAD?. (2022).
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Automated GC-MS analysis of free amino acids in biological fluids. (2014).
- Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis. BenchChem.
Sources
- 1. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 2. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9 [benchchem.com]
Technical Support Center: Methyl 3-amino-2,2-dimethylpropanoate and Its Derivatives
Introduction: Welcome to the technical support guide for Methyl 3-amino-2,2-dimethylpropanoate (M3A2DMP) and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile β-amino ester. As a key building block, its stability is paramount for reproducible and successful outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you navigate the challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses the most common initial queries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically 2-8°C. It is crucial to protect the compound from moisture and direct sunlight or heat sources.[1][4] For enhanced stability, especially for analytical standards or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential interaction with atmospheric moisture and CO₂.
Q2: Is this compound sensitive to air or moisture?
A2: Yes. The primary sensitivity is to moisture due to the presence of the ester functional group, which is susceptible to hydrolysis. The primary amino group can also absorb atmospheric carbon dioxide to form a carbamate salt. Therefore, handling the compound in a dry environment (e.g., a glove box) and minimizing its exposure to the atmosphere is best practice.[2][3]
Q3: What solvents are recommended for preparing stock solutions? Which should be avoided?
A3: For short-term use, high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are recommended. For longer-term storage in solution, ensure the solvent is rigorously dried, as residual water can cause slow hydrolysis.
Solvents to avoid for long-term storage:
-
Protic solvents (e.g., Methanol, Ethanol): These can participate in transesterification reactions or accelerate hydrolysis.
-
Aqueous solutions (especially buffered): The compound's stability is highly pH-dependent. Uncontrolled storage in aqueous media will lead to degradation. If aqueous solutions are necessary for an experiment, they should be prepared fresh.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during synthesis, purification, or analysis.
Issue 1: Low Reaction Yield - Starting Material Consumed but Target Molecule Not Formed, Especially Under Basic Conditions
You've set up a reaction, for instance, an N-acylation, using a standard base like triethylamine (TEA) or sodium carbonate, and upon workup, you find that while your M3A2DMP is gone, the yield of your desired product is unexpectedly low. An unknown, lower molecular weight byproduct is often observed.
Core Problem: Unintended Intramolecular Cyclization.
Causality: β-amino esters are prone to intramolecular cyclization, where the nucleophilic amino group attacks the electrophilic ester carbonyl.[5][6] This reaction is significantly accelerated by base, which deprotonates the amino group, increasing its nucleophilicity. The product of this reaction is a 4-membered ring called a β-lactam (in this case, 4,4-dimethylazetidin-2-one). The gem-dimethyl group at the α-position can influence the rate but does not prevent this cyclization.[7]
Caption: Intramolecular cyclization pathway of a β-amino ester.
Troubleshooting & Resolution Protocol:
-
Confirm the Byproduct:
-
LC-MS Analysis: The β-lactam byproduct (C₅H₉NO) will have a mass corresponding to the loss of methanol (CH₄O) from the parent compound. Check your mass spectrum for this species.
-
¹H NMR Spectroscopy: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of new signals corresponding to the methylene protons in the strained 4-membered ring.
-
-
Modify Reaction Conditions to Suppress Cyclization:
-
Choice of Base: Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to promote the cyclization pathway compared to smaller amines like TEA.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C or -20°C). The activation energy for the desired intermolecular reaction (e.g., acylation) is often lower than that of the intramolecular cyclization.
-
Protecting Group Strategy: If feasible, protect the amine group (e.g., as a Boc or Cbz derivative) before performing reactions involving the ester or other parts of the molecule. The protecting group can be removed in a subsequent step under conditions that do not favor cyclization (e.g., acidic conditions for Boc).
-
Issue 2: Sample Purity Decreases Over Time in Aqueous or Protic Solvents
You dissolve your compound in a buffer for a biological assay or use a protic solvent mixture (e.g., water/methanol) for purification, and subsequent analysis by HPLC shows a new, more polar peak that increases over time.
Core Problem: Ester Hydrolysis.
Causality: The ester functionality is susceptible to hydrolysis, yielding the parent carboxylic acid (3-amino-2,2-dimethylpropanoic acid) and methanol. This reaction can be catalyzed by both acid and base.[8][9] Polymers of β-amino esters (PBAEs) are, in fact, designed to be biodegradable via this exact mechanism.[10][11]
-
Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the ester carbonyl. This is typically faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Caption: Primary pathways for ester hydrolysis.
Troubleshooting & Resolution Protocol:
-
pH Control: The rate of hydrolysis is pH-dependent. If you must use an aqueous solution, buffer it to a pH where the hydrolysis rate is minimized. For many β-amino esters, this is in the mildly acidic to neutral range (pH 5-7). Avoid strongly acidic (pH < 3) and especially alkaline (pH > 8) conditions.[12]
-
Temperature Management: Hydrolysis rates are temperature-dependent. Keep solutions cold (0-4°C) to slow the degradation rate. If preparing samples for analysis, use a cooled autosampler.
-
Solvent Choice: During workups or chromatography, use aprotic solvents whenever possible. If a mixed-solvent system is required, minimize the time the compound spends in the aqueous/protic phase.
-
Fresh Preparation: For assays or reactions requiring aqueous media, always prepare the solution immediately before use. Do not store stock solutions of M3A2DMP in aqueous buffers.
Issue 3: Stability and Degradation of Poly(β-amino ester) (PBAE) Derivatives
For researchers working with PBAEs, a common class of derivatives, controlling the degradation rate is often a primary goal for applications like drug delivery or tissue engineering.[11][13]
Q: My PBAE-based nanoparticles are degrading too quickly (or too slowly) for my application. What factors can I change?
A: The degradation of PBAEs is primarily driven by hydrolysis of the ester bonds in the polymer backbone.[10] You can tune the degradation rate by modifying several factors:
| Factor | Effect on Degradation Rate | Causality |
| pH | Increases significantly in basic conditions (pH > 7.4). | Base-catalyzed hydrolysis is the dominant pathway for ester cleavage.[12] |
| Backbone Hydrophobicity | Decreases with more hydrophobic monomers. | Increased hydrophobicity limits water penetration into the polymer matrix, slowing hydrolysis.[11] |
| Side Chain Structure | Varies. Bulky side chains near the ester can sterically hinder water access, slowing degradation. | Steric hindrance raises the activation energy for nucleophilic attack on the ester carbonyl. |
| Temperature | Increases with higher temperature. | Hydrolysis is a chemical reaction with a positive activation energy; higher thermal energy increases the reaction rate.[14] |
Section 3: Recommended Analytical Protocols
To effectively troubleshoot stability issues, a reliable analytical method is essential.
Protocol 1: HPLC-UV/MS Method for Purity Assessment
This method is designed to separate the parent compound from its primary degradants (hydrolyzed acid and cyclized lactam).
-
Column: C18 reverse-phase, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection:
-
UV/Vis at 210 nm (Note: compound has a weak chromophore).
-
MS (ESI+): Scan for the m/z of the protonated parent compound, the hydrolyzed acid, and the β-lactam.
-
-
Expected Elution Order: The hydrolyzed carboxylic acid will be the most polar and elute first. The parent ester will elute next. The β-lactam is typically the least polar and will elute last.
Caption: Logic diagram for troubleshooting stability issues.
References
-
Al-Zoubi, R. M., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Evans, C. D., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters. [Link]
-
Evans, C. D., et al. (2016). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. ACS Figshare. [Link]
-
ResolveMass Laboratories Inc. (2024). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. ResolveMass Laboratories Inc.. [Link]
-
Axalta Coating Systems. (2018). Safety Data Sheet. Axalta Coating Systems. [Link]
-
Banik, B. K. (2012). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]
-
Iqbal, S., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology. [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Link]
-
Kuenen, M., & Letteri, R. (n.d.). Expanding the Scope of Poly(β-amino ester)s by Investigating Degradation Behavior and Enhancing Functionality. University of Virginia Libra. [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). PubMed. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer Link. [Link]
-
Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. axalta.com [axalta.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Intramolecular Ester EnolateâImine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9 [benchchem.com]
- 9. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Libra ETD [libraetd.lib.virginia.edu]
- 13. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 14. nva.sikt.no [nva.sikt.no]
Preventing dimerization of Methyl 3-amino-2,2-dimethylpropanoate
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization
Welcome to the Technical Support Center for Methyl 3-amino-2,2-dimethylpropanoate. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to address challenges encountered during the handling, storage, and use of this compound. Our focus is to empower you with the knowledge to prevent unwanted dimerization and ensure the integrity of your experiments.
Understanding the Challenge: The Dimerization of this compound
This compound, a valuable building block in pharmaceutical synthesis, is susceptible to dimerization, which can compromise experimental outcomes. This "dimerization" can manifest in two primary forms:
-
Intramolecular Cyclization (β-Lactam Formation): The primary amino group can undergo an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of a four-membered cyclic amide known as a β-lactam (4,4-dimethylazetidin-2-one). This is a common reactivity pathway for β-amino esters.
-
Intermolecular Amide Formation: Two molecules of this compound can react, with the amino group of one molecule attacking the ester carbonyl of another. This results in the formation of a linear amide dimer and the elimination of methanol.
The presence of the gem-dimethyl group at the α-position introduces significant steric hindrance, which can influence the rates of both of these reactions. While this steric bulk can slow down intermolecular reactions, the Thorpe-Ingold effect may favor the intramolecular cyclization to the β-lactam.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should be concerned about with this compound?
The two main degradation products arising from dimerization are the corresponding β-lactam (4,4-dimethylazetidin-2-one) formed via intramolecular cyclization, and a linear amide dimer from intermolecular condensation. The formation of these impurities can affect reaction yields, introduce difficulties in purification, and potentially lead to misleading biological assay results.
Q2: How can I visually inspect my sample for signs of degradation?
While visual inspection is not a definitive method for detecting dimerization, any change in the physical appearance of the compound, such as a change in color from colorless to yellow or the formation of a viscous oil or solid precipitates from a liquid, could indicate degradation. However, significant dimerization can occur without any obvious visual cues. Therefore, analytical monitoring is crucial.
Q3: What are the ideal storage conditions to minimize dimerization?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Use a tightly sealed, clean, and dry glass container.
-
Purity: Ensure the initial purity of the compound is high, as impurities can sometimes catalyze degradation.
Q4: Can I use this compound directly after prolonged storage at room temperature?
It is strongly advised to re-analyze the compound for purity using methods like ¹H NMR, LC-MS, or GC-MS before use if it has been stored at room temperature for an extended period. This will confirm its integrity and prevent the introduction of impurities into your reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in a reaction using this compound. | Dimerization of the starting material, reducing the concentration of the active monomer. | 1. Verify Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical technique (see Analytical Protocols section). 2. Purify if Necessary: If significant dimerization is detected, consider purifying the compound by distillation or chromatography. 3. Optimize Storage: Ensure the compound is stored under the recommended conditions (low temperature, inert atmosphere). |
| Unexpected side products observed in my reaction. | The dimer (β-lactam or linear amide) is reacting alongside the monomer, leading to the formation of unintended products. | 1. Characterize Side Products: Use techniques like LC-MS or GC-MS to identify the unexpected side products and confirm if they are derivatives of the dimer. 2. Improve Starting Material Purity: Use freshly purified this compound for your reaction. |
| Inconsistent results between experimental batches. | Varying levels of dimerization in different lots or due to different storage histories of the starting material. | 1. Standardize Storage: Implement a strict storage protocol for all batches of the compound. 2. Quality Control: Perform a purity check on each new batch of the compound before use. |
| Difficulty in purifying the desired product. | The dimer or its derivatives have similar physical properties (e.g., polarity, boiling point) to the desired product, making separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems, gradients, or chromatography media to improve separation. 2. Prevent Dimerization: The most effective solution is to prevent the formation of the dimer in the first place by using fresh, pure starting material. |
Analytical Protocols for Detecting Dimerization
Accurate detection and quantification of the monomer and its dimeric forms are essential for quality control. Below are recommended analytical methods.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for identifying and quantifying the monomer and the β-lactam dimer.
-
This compound (Monomer):
-
Singlet for the two methyl groups at the α-position (~1.2 ppm).
-
Singlet for the methylene protons adjacent to the amino group (~2.8 ppm).
-
Singlet for the methyl ester protons (~3.7 ppm).
-
Broad singlet for the amino protons (variable chemical shift).
-
-
4,4-dimethylazetidin-2-one (β-Lactam):
-
Singlet for the two methyl groups (~1.3 ppm).
-
Singlet for the methylene protons in the ring (~3.0 ppm).
-
Broad singlet for the NH proton (variable chemical shift).
-
-
Linear Amide Dimer:
-
Will show more complex signals, including a characteristic amide NH proton signal at a lower field (~6-8 ppm).
-
Quantitative Analysis: The relative integration of the distinct signals for the monomer and the dimer can be used to determine their respective concentrations in a mixture.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is highly sensitive for detecting the monomer and its dimers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₁₃NO₂ | 131.17 | 132.10 |
| 4,4-dimethylazetidin-2-one | C₅H₉NO | 99.13 | 100.08 |
| Linear Amide Dimer | C₁₁H₂₂N₂O₂ | 214.31 | 215.17 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can provide qualitative information about the presence of the β-lactam ring.
-
β-Lactam Carbonyl Stretch: A characteristic and strong absorption band for the carbonyl group in a four-membered ring is typically observed at a higher frequency (around 1730-1770 cm⁻¹) compared to a standard secondary amide (around 1650 cm⁻¹).[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or MS detection is an excellent method for separating and quantifying the monomer and its degradation products. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[3][4][5]
Experimental Workflows
Workflow for Purity Assessment of Stored this compound
Caption: Workflow for assessing the purity of stored samples.
Logical Relationship of Factors Promoting Dimerization
Sources
- 1. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent and temperature for Methyl 3-amino-2,2-dimethylpropanoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3-amino-2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this esterification process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Fischer-Speier esterification.[1][2][3] This reaction involves treating the parent amino acid, 3-amino-2,2-dimethylpropanoic acid, with methanol in the presence of an acid catalyst. The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[1][4][5]
Commonly used acid catalysts include:
-
Thionyl chloride (SOCl₂): Highly effective as it reacts with methanol to generate anhydrous HCl in situ, which is a potent catalyst.[6][7][8][9] An additional benefit is that thionyl chloride can also convert the carboxylic acid to an acyl chloride intermediate, which is even more reactive towards the alcohol.[6]
-
Sulfuric acid (H₂SO₄): A strong, non-volatile acid that is a cost-effective and efficient catalyst for this transformation.[10]
-
Trimethylchlorosilane (TMSCl): A milder alternative that also generates anhydrous HCl in methanol and can lead to high yields under gentle conditions.[11]
Q2: Why is my reaction yield consistently low?
Low yields in Fischer esterification are often tied to the reversible nature of the reaction.[1][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This equilibrium can be shifted towards the product side by adhering to Le Châtelier's principle.[4]
Several factors could be contributing to low yields:
-
Incomplete reaction: The reaction may not have reached equilibrium or completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[9]
-
Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, hydrolyzing the ester product. Using anhydrous solvents and reagents is critical.[1][5]
-
Suboptimal temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions and degradation.[10]
-
Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow and inefficient reaction.
Q3: I'm observing a significant amount of an unidentifiable byproduct. What could it be?
In the esterification of amino acids, the primary amino group introduces the possibility of side reactions. While the amino group is protonated and thus deactivated under strongly acidic conditions, incomplete protonation can lead to intermolecular reactions.[7] A likely byproduct is the corresponding amide, formed by the reaction of the amino group of one molecule with the activated carboxylic acid of another.
Another possibility, especially at elevated temperatures, is decomposition of the starting material or product.
Q4: How do I effectively remove the water generated during the reaction?
Removing water is a key strategy to drive the Fischer esterification to completion.[1][3][5] Several methods can be employed:
-
Use of excess alcohol: Using methanol as the solvent ensures a large excess, which helps to shift the equilibrium towards the product.[3][4]
-
Azeotropic removal: While not as common for methyl esters due to the low boiling point of methanol, for higher boiling alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene).[1]
-
Drying agents: The inclusion of molecular sieves in the reaction mixture can absorb the water as it is formed.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: The starting amino acid is not dissolving in methanol.
-
Cause: 3-amino-2,2-dimethylpropanoic acid exists as a zwitterion, which can have limited solubility in organic solvents like methanol.
-
Solution 1 (Catalyst Addition): The addition of the acid catalyst (e.g., thionyl chloride or sulfuric acid) will protonate the carboxylate group, breaking the zwitterionic form and increasing its solubility in methanol. It is often observed that the suspension becomes a clear solution after the catalyst is introduced.[9]
-
Solution 2 (Gentle Heating): Gently warming the mixture can aid in dissolution, but this should be done after the acid catalyst has been added to prevent potential side reactions at higher temperatures with the undissolved zwitterion.
Problem 2: The reaction is very slow or stalls.
-
Cause: Insufficient catalytic activity or suboptimal temperature.
-
Solution 1 (Optimize Catalyst Loading): Ensure an adequate molar ratio of the acid catalyst. For thionyl chloride, a common approach is to add it dropwise to cold methanol before adding the amino acid.
-
Solution 2 (Temperature Adjustment): While some protocols proceed at room temperature, heating the reaction to reflux can significantly increase the reaction rate.[9] A typical reflux temperature in methanol is around 65°C. However, be mindful that higher temperatures can also promote side reactions.[10] An optimal temperature is often a trade-off between reaction rate and purity.[10]
Problem 3: Difficulty in isolating the product after work-up.
-
Cause: The product, this compound, is often isolated as its hydrochloride salt, which can be highly soluble in water.
-
Solution 1 (Evaporation): The most straightforward method for isolation is to remove the methanol and any excess reagent (like thionyl chloride) under reduced pressure.[9] This often yields the crude product as an oil or a solid hydrochloride salt, which can be used directly or purified further.
-
Solution 2 (Purification): If further purification is necessary, column chromatography on silica gel can be employed.[9] A solvent system such as dichloromethane/methanol is often effective.[9] Alternatively, for a non-salt form, a basic work-up to neutralize the hydrochloride followed by extraction into an organic solvent can be performed, though care must be taken to avoid hydrolysis of the ester.
Problem 4: The reaction is exothermic and difficult to control, especially with thionyl chloride.
-
Cause: The reaction of thionyl chloride with methanol is highly exothermic. Adding the amino acid before the thionyl chloride can lead to a rapid, uncontrolled reaction.
-
Solution (Controlled Addition): Always add thionyl chloride dropwise to chilled methanol (e.g., in an ice bath) before the addition of the amino acid.[9] This allows for the controlled generation of HCl in situ and dissipation of the heat. A patent suggests the continuous or intermittent addition of thionyl chloride at a temperature of 20°C or higher to maintain a gentle reaction rate and avoid sudden boiling.[8]
III. Experimental Protocols & Data
Optimized Protocol using Thionyl Chloride
This protocol is based on established methods for the esterification of amino acids.[6][9]
Materials:
-
3-amino-2,2-dimethylpropanoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2,2-dimethylpropanoic acid (1 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of amino acid).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly, and with caution, add thionyl chloride (1.2 - 2.0 equivalents) dropwise to the stirring suspension over 15-30 minutes. The addition is exothermic and will generate HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should become a clear solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of 10:1 dichloromethane/methanol).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride, typically as a colorless oil or solid.
Data Summary: Solvent and Temperature Effects
The choice of solvent is generally limited to the corresponding alcohol for the desired ester. However, the temperature can be varied to optimize the reaction.
| Parameter | Condition | Expected Outcome | Rationale & Considerations |
| Temperature | 0°C to Room Temp | Slower reaction rate, potentially higher purity | Minimizes side reactions and degradation. Suitable for sensitive substrates. May require longer reaction times.[11][12] |
| Reflux (~65°C in MeOH) | Faster reaction rate, higher conversion | Increases the rate of esterification, driving the reaction to completion more quickly.[9] May increase the formation of byproducts if not carefully monitored. | |
| > 70°C | Potential for decreased yield | Studies on similar amino acid esterifications have shown a drastic reduction in yield at very high temperatures, likely due to product or reactant degradation.[10] | |
| Solvent | Methanol | Forms the methyl ester | Acts as both the reagent and the solvent, driving the equilibrium forward.[3][4] |
| Other primary alcohols (e.g., Ethanol, n-Butanol) | Forms the corresponding ethyl or butyl ester | The reaction generally works well with other primary alcohols, though reaction times and temperatures may need to be optimized.[13] |
IV. Visualized Workflows
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
General Reaction Workflow
Caption: Step-by-step experimental workflow for the synthesis.
V. References
-
Farmacia Journal. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]
-
Chemistry Stack Exchange. Esterification of Glycine. Available from: [Link]
-
MDPI. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Available from: [Link]
-
National Institutes of Health (NIH). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Available from: [Link]
-
Google Patents. Method for producing amino acid ester hydrochloride. Available from:
-
National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
Google Patents. Process for esterification of amino acids and peptides. Available from:
-
J-Stage. Reactions of α-Amino Acid Derivatives with Thionyl Chloride. An Application to a Synthesis of 7α-Methoxycephalosporins. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Portal de Periódicos da CAPES. Direct esterification of the protein amino acids. Available from: [Link]
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]
-
Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Available from: [Link]
-
ChemSynthesis. methyl 3-(isopropylamino)-2,2-dimethylpropanoate. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Available from: [Link]
-
MDPI. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Reddit. wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available from: [Link]
-
Google Patents. Process for producing 3-amino-2-hydroxypropionic acid derivatives. Available from:
-
PubChem. (R)-3-amino-2-methylpropanoate. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
-
ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF. Available from: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Fischer Esterification [organic-chemistry.org]
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- 9. rsc.org [rsc.org]
- 10. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
Challenges in the work-up and isolation of Methyl 3-amino-2,2-dimethylpropanoate
Welcome to the technical support resource for Methyl 3-amino-2,2-dimethylpropanoate. As a key building block in pharmaceutical and materials science, the successful synthesis and isolation of this β-amino ester are critical. However, its unique bifunctional nature—possessing both a basic amino group and a hydrolyzable ester—presents a distinct set of challenges during work-up and purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide you with both the underlying chemical principles and actionable, validated protocols to overcome these hurdles.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues reported by researchers. Each answer provides a mechanistic explanation for the problem and offers practical solutions.
Q1: My recovery after aqueous work-up is extremely low. Where is my product going?
Short Answer: Your product is likely remaining in the aqueous layer due to its high polarity and water solubility.
The Science Behind the Problem: this compound (MW: 131.17 g/mol ) is a small molecule with a primary amine.[1] The amino group is basic and will be protonated to form a highly water-soluble ammonium salt at a neutral or acidic pH. Standard work-ups often involve washing with acidic solutions (like 1N HCl) to remove basic impurities or with neutral water/brine. Under these conditions, your product will preferentially partition into the aqueous phase over less polar organic solvents like ethyl acetate or diethyl ether.
Field-Proven Solutions:
-
pH Control is Critical: Before extraction, basify the aqueous layer to a pH of 9-10 using a base like sodium carbonate (Na₂CO₃) or a cooled solution of sodium hydroxide (NaOH). This deprotonates the ammonium salt to the free amine, which is significantly more soluble in organic solvents. Caution: Avoid prolonged exposure to strong bases at elevated temperatures to prevent ester hydrolysis (see Q3).
-
Employ the Salting-Out Effect: Wash the reaction mixture with saturated sodium chloride (brine) instead of deionized water. The high ionic strength of brine decreases the solubility of polar organic compounds in the aqueous phase, pushing your product into the organic layer.
-
Choose a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar option such as dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol. These solvents are more effective at solvating and extracting the polar free amine.
-
Perform Multiple Extractions: Perform at least 3-5 extractions of the aqueous layer with your chosen organic solvent. This is far more effective than a single extraction with the same total volume of solvent.
Q2: I'm dealing with a persistent emulsion during my liquid-liquid extraction that won't separate.
Short Answer: The amphiphilic (soap-like) nature of your product is causing the emulsion. You can break it by increasing the ionic strength of the aqueous phase or through physical means.
The Science Behind the Problem: Your molecule has a polar, hydrophilic "head" (the amino group) and a more non-polar, hydrophobic "tail" (the ester and dimethylated carbon backbone). This structure allows it to act as a surfactant, stabilizing the microscopic droplets of organic and aqueous phases and preventing them from coalescing.
Field-Proven Solutions:
| Method | Protocol | Mechanism of Action |
| Ionic Strength Adjustment | Add a significant amount of solid NaCl (brine) to the separatory funnel and shake gently. | Increases the polarity of the aqueous phase, destabilizing the emulsion interface. |
| Filtration | Filter the entire emulsion through a pad of Celite® or glass wool. | The fine particles provide a large surface area that helps to physically break up the stabilized droplets. |
| Centrifugation | If volume allows, transfer the emulsion to centrifuge tubes and spin at a moderate speed. | The applied g-force accelerates the separation of the two phases of different densities. |
| Patience & Gentle Agitation | Allow the separatory funnel to stand undisturbed for an extended period (30+ minutes). Avoid vigorous shaking; instead, gently invert the funnel multiple times. | Minimizes the energy input that creates fine droplets, allowing for slower but more effective phase separation. |
Q3: My post-work-up NMR shows a significant amount of 3-amino-2,2-dimethylpropanoic acid. What is causing this hydrolysis?
Short Answer: The ester functional group in your product is being hydrolyzed to a carboxylic acid due to exposure to overly basic or acidic conditions, often at elevated temperatures.
The Science Behind the Problem: Ester hydrolysis is a common side reaction. It can be catalyzed by both acid and, more rapidly, by base (saponification). When you basify your aqueous layer to a pH > 10 to extract the free amine (as advised in Q1), you create conditions ripe for saponification if the exposure is prolonged or if the temperature is not controlled.
Field-Proven Solutions:
-
Use a Weaker Base: Use saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution instead of NaOH or KOH for the pH adjustment. These weaker bases are sufficient to deprotonate the ammonium salt but are less aggressive in promoting ester hydrolysis.
-
Maintain Low Temperatures: Perform all basic washes and extractions at 0-5 °C in an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods under basic conditions. Proceed with the extraction immediately after adjusting the pH.
-
Acidic Work-Up as an Alternative: If your synthesis impurities are non-basic, you can perform an acidic extraction. Keep the aqueous phase at pH ~2-3, which will extract your protonated product. You can then wash this acidic aqueous layer with ether or ethyl acetate to remove non-polar impurities. Finally, carefully basify the aqueous layer at 0 °C and quickly extract the free amine.
Q4: My compound streaks severely during flash chromatography on silica gel, leading to poor separation and low yields.
Short Answer: The basic amine is interacting strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.
The Science Behind the Problem: Standard silica gel is acidic (pKa ~4-5) due to the presence of surface silanol (Si-OH) groups. The primary amine on your product is basic and can be protonated by these groups, causing it to "stick" to the stationary phase. This leads to significant tailing (streaking) and, in some cases, complete loss of the product on the column.
Field-Proven Solutions:
-
Deactivate the Silica: Before running your column, flush the packed silica gel with your eluent system containing 0.5-1% triethylamine (NEt₃) or ammonia (e.g., 1% of a 7N solution in methanol). This basic additive will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Modified Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, treated silica gels like Florisil® can be effective.
-
Optimize Your Mobile Phase: Use a more polar solvent system that includes an alcohol. A gradient of 0-10% methanol in dichloromethane (DCM) is a common starting point. The competitive binding of the polar methanol helps to displace your product from the stationary phase.
-
Isolate as a Protected Intermediate: If possible, purify a Boc- or Cbz-protected precursor of your final compound. These protected amines are much less polar and do not interact with silica, making chromatography trivial. The protecting group can then be removed in a clean, final step.
Q5: Should I isolate my final product as the free amine or as a salt?
Short Answer: For long-term stability and easier handling, isolating the product as a hydrochloride (HCl) salt is highly recommended.
The Science Behind the Problem: The free amine of this compound is often a low-melting solid or a clear oil.[1] Free amines can be hygroscopic and may slowly degrade over time through oxidation or reaction with atmospheric CO₂. Converting the amine to its hydrochloride salt provides several advantages.
Comparative Analysis: Free Base vs. HCl Salt
| Property | Free Amine | Hydrochloride Salt |
| Physical State | Often an oil or low-melting solid | Typically a stable, crystalline solid |
| Handling | Can be difficult to weigh and transfer accurately | Easy to handle, weigh, and store |
| Stability | Susceptible to oxidation and reaction with CO₂ | Much higher long-term stability |
| Volatility | Moderate volatility can lead to loss on high vacuum | Non-volatile |
| Solubility | Soluble in organic solvents | Soluble in water, methanol; insoluble in ether, hexanes |
Recommendation: For most applications, especially in drug development where material stability and accurate dosing are paramount, isolation as the HCl salt is the industry-standard practice.[2] The free base can be generated just before use by dissolving the salt in water and basifying.
Part 2: Validated Experimental Protocols
Protocol 1: Optimized Work-up and Extraction
This protocol is designed to maximize recovery while minimizing hydrolysis.
-
Initial Quench: Cool the reaction mixture to 0 °C in an ice bath.
-
Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, MeOH), remove it under reduced pressure (rotary evaporation). Re-dissolve the residue in 100 mL of dichloromethane (DCM).
-
pH Adjustment: Add 50 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 5 minutes. Check the pH of the aqueous layer with pH paper; it should be ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer an additional three times with 50 mL portions of DCM.
-
Brine Wash: Combine all organic extracts and wash once with 50 mL of saturated NaCl (brine).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
Protocol 2: Isolation as a Hydrochloride (HCl) Salt
This protocol should be performed after the crude product has been obtained from Protocol 1.
-
Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc). A volume of 10 mL per gram of crude product is a good starting point.
-
Precipitation: While stirring the solution at room temperature, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
Observation: A white precipitate of the hydrochloride salt will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake twice with small portions of cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Drying: Dry the white solid under high vacuum to constant weight. The product should be a stable, free-flowing white powder.
Part 3: Visualization of Workflows
Diagram 1: Troubleshooting Low Extraction Yield
This workflow guides the user through diagnosing and solving poor recovery after work-up.
Caption: Troubleshooting workflow for low extraction yield.
Diagram 2: Decision Tree for Final Product Isolation
This diagram helps a researcher decide whether to store the compound as a free base or convert it to a salt.
Caption: Decision tree for final product isolation method.
References
-
ResearchGate. Synthetic difficulties to access α‐ and β‐amino acids. Available at: [Link]
-
National Institutes of Health (NIH). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Available at: [Link]
-
ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]
-
Avens Publishing Group. Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Available at: [Link]
-
Wikipedia. Hofmann rearrangement. Available at: [Link]
-
National Institutes of Health (NIH). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]
-
MDPI. A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. Available at: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Scribd. I. SYNTHESIS OF Poly (Beta-Amino Ester) | PDF. Available at: [Link]
-
ResearchGate. Do you have a method for desalting low molecular weight amino acids? Available at: [Link]
-
PubMed. Isolation and characterization of circulating low molecular weight peptides in steer, sheep and rat portal and peripheral blood. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
Frontiers. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Available at: [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
-
PubChem. Methyl 3-amino-2-methylpropanoate. Available at: [Link]
-
Biology LibreTexts. 3.3: Protein Purification. Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
ChemSynthesis. methyl 3-(isopropylamino)-2,2-dimethylpropanoate. Available at: [Link]
-
PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. Available at: [Link]
-
Master Organic Chemistry. The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Available at: [Link]
-
ResearchGate. The total large-scale synthesis of argiopine. Available at: [Link]
- Google Patents.CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
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Organic Syntheses. 3. Available at: [Link]
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Alchem.Pharmtech. CAS 25307-82-8 | this compound. Available at: [Link]
- Google Patents.US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Available at: [Link]
- Google Patents.US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Sources
Validation & Comparative
A Comparative Analysis of Methyl 3-amino-2,2-dimethylpropanoate and Other Beta-Amino Esters for the Synthetic Chemist
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route and the properties of the final molecule. Among the vast arsenal of synthetic intermediates, β-amino esters stand out for their utility in constructing peptidomimetics, bioactive small molecules, and functionalized polymers. This guide provides an in-depth technical comparison of Methyl 3-amino-2,2-dimethylpropanoate with other structurally diverse β-amino esters, offering insights into their relative performance in common synthetic transformations, supported by experimental data and detailed protocols.
Introduction to β-Amino Esters: Beyond the Alpha Analogs
β-amino acids and their corresponding esters are structural isomers of the proteinogenic α-amino acids, featuring a two-carbon separation between the amino and carboxyl functionalities. This seemingly subtle difference imparts significant conformational flexibility and, crucially, enhanced resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides. The ester functionality provides a versatile handle for further chemical modifications, including peptide bond formation, reduction to β-amino alcohols, and hydrolysis to the parent β-amino acid.
This compound distinguishes itself within this class by the presence of gem-dimethyl substitution at the α-position. This unique structural feature introduces significant steric hindrance, which profoundly impacts its reactivity and the conformational properties of molecules derived from it. This guide will explore the implications of this substitution by comparing it against β-amino esters with varying substitution patterns.
Comparative Analysis of Physicochemical Properties
The utility of a building block is fundamentally linked to its physical and chemical properties. Here, we compare this compound with a selection of other β-amino esters to highlight the influence of substitution on key parameters.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Key Features |
| This compound | 131.17[1] | Not readily available | Soluble in common organic solvents | Gem-dimethyl substitution at α-position leading to high steric hindrance. | |
| Ethyl 3-aminobutanoate | 131.17 | Not readily available | Soluble in water and ethanol[2] | Single methyl substitution at the β-position. | |
| Methyl 3-amino-3-phenylpropanoate | 179.22[3] | Not readily available | Not readily available | Phenyl substitution at the β-position, introducing aromatic character. | |
| Methyl 3-aminopropanoate | 103.12 | Not readily available | Not readily available | Unsubstituted β-amino ester, representing the baseline for steric and electronic effects. |
Note: Comprehensive and directly comparable physicochemical data for all these compounds is not consistently available in the literature. The provided information is based on available data and structural analysis.
The Impact of Steric and Electronic Effects on Reactivity
The substitution pattern on the carbon backbone of β-amino esters significantly influences their reactivity in key synthetic transformations. These effects can be broadly categorized as steric and electronic.
Steric Hindrance: The gem-dimethyl group in this compound creates a sterically congested environment around both the amino and ester functionalities. This has profound implications for reaction kinetics.
-
N-Acylation and Peptide Coupling: The approach of acylating agents or activated amino acids to the nitrogen atom is significantly impeded. This can lead to slower reaction rates and may necessitate the use of more potent coupling reagents or harsher reaction conditions to achieve satisfactory yields[4][5]. In contrast, less substituted β-amino esters, such as Methyl 3-aminopropanoate, exhibit faster acylation kinetics.
-
Ester Hydrolysis: The bulky gem-dimethyl group can also shield the ester carbonyl from nucleophilic attack by water or hydroxide ions, thereby slowing down the rate of hydrolysis under both acidic and basic conditions[6].
Electronic Effects: While steric effects are dominant in the case of this compound, electronic effects play a more significant role in other analogs. For instance, in Methyl 3-amino-3-phenylpropanoate, the phenyl group at the β-position can influence the basicity of the amino group and the electrophilicity of the ester carbonyl through inductive and resonance effects.
Experimental Section: Comparative Protocols and Data
To provide a practical understanding of the differences in reactivity, this section outlines detailed protocols for key transformations and discusses the expected outcomes based on the principles of steric and electronic effects.
Protocol 1: Comparative N-Boc Protection of β-Amino Esters
This protocol describes a standardized procedure for the N-tert-butoxycarbonylation (Boc-protection) of various β-amino esters, allowing for a comparative assessment of their reactivity.
Objective: To compare the reaction times and yields for the N-Boc protection of this compound, Ethyl 3-aminobutanoate, and Methyl 3-aminopropanoate.
Materials:
-
This compound
-
Ethyl 3-aminobutanoate
-
Methyl 3-aminopropanoate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC stain (e.g., ninhydrin)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1.0 mmol of each β-amino ester in 5 mL of DCM.
-
Addition of Base: To each flask, add 1.5 equivalents (1.5 mmol, 0.21 mL) of triethylamine.
-
Addition of Boc Anhydride: To each flask, add 1.1 equivalents (1.1 mmol, 240 mg) of (Boc)₂O.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots with a ninhydrin stain (the starting material will stain, while the protected product will not).
-
Work-up: Once the starting material is consumed (or after a set time, e.g., 24 hours, for comparison), quench the reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.
-
Purification and Characterization: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography if necessary. Determine the yield and characterize the products by NMR spectroscopy.
Expected Results and Discussion:
It is anticipated that Methyl 3-aminopropanoate will react the fastest, followed by Ethyl 3-aminobutanoate. This compound is expected to exhibit the slowest reaction rate due to the significant steric hindrance around the amino group. This will be evident from the TLC analysis, where the starting material spot for the gem-dimethyl substituted ester will persist for a longer duration. The isolated yields after a fixed reaction time will also reflect this trend. This experiment provides a clear, qualitative, and semi-quantitative demonstration of the impact of steric bulk on N-acylation reactivity.
Protocol 2: Comparative Base-Mediated Hydrolysis of β-Amino Esters
This protocol outlines a method to compare the rates of hydrolysis of different β-amino esters under basic conditions.
Objective: To compare the relative rates of hydrolysis of this compound, Ethyl 3-aminobutanoate, and Methyl 3-aminopropanoate in a basic aqueous solution.
Materials:
-
This compound
-
Ethyl 3-aminobutanoate
-
Methyl 3-aminopropanoate
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane (or another suitable water-miscible co-solvent)
-
pH meter or indicator paper
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of each β-amino ester in dioxane at a known concentration (e.g., 0.1 M).
-
Reaction Initiation: In separate temperature-controlled reaction vessels, mix 9 mL of 1 M NaOH with 1 mL of the respective β-amino ester stock solution. Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing it with a predetermined volume of 1 M hydrochloric acid (HCl).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining ester and the formed carboxylate. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) should be used.
-
Data Analysis: Plot the concentration of the remaining ester versus time for each compound. Determine the pseudo-first-order rate constant (k) for each hydrolysis reaction.
Expected Results and Discussion:
The rate of hydrolysis is expected to be inversely proportional to the degree of steric hindrance around the ester carbonyl group. Therefore, Methyl 3-aminopropanoate should hydrolyze the fastest, followed by Ethyl 3-aminobutanoate. This compound, with its bulky gem-dimethyl groups, is predicted to have the slowest rate of hydrolysis[6]. The calculated rate constants will provide quantitative evidence for this trend. This experiment highlights the importance of α-substitution in modulating the stability of the ester group, a critical consideration in drug design and prodrug strategies.
Visualization of Synthetic Workflows
To further clarify the experimental designs, the following diagrams illustrate the workflows for the comparative N-Boc protection and hydrolysis experiments.
Caption: Workflow for the comparative N-Boc protection of β-amino esters.
Caption: Workflow for the comparative hydrolysis of β-amino esters.
Conclusion and Future Perspectives
This guide has provided a comparative overview of this compound and other β-amino esters, with a focus on the impact of steric and electronic effects on their reactivity. The gem-dimethyl substitution in this compound imparts significant steric hindrance, leading to reduced rates of N-acylation and ester hydrolysis compared to less substituted analogs. While this can present synthetic challenges, it also offers opportunities for achieving selectivity in certain reactions and for designing molecules with enhanced stability.
The choice of a β-amino ester building block should be guided by the specific requirements of the synthetic target. For applications where rapid and efficient coupling is paramount, less hindered β-amino esters are preferable. However, when steric bulk is desired to enforce a particular conformation or to enhance the stability of the final product, this compound and its analogs are invaluable tools in the synthetic chemist's repertoire.
Future research in this area could focus on the development of novel catalysts and coupling reagents that can overcome the steric challenges associated with highly substituted β-amino esters, thereby expanding their utility in the synthesis of complex molecules. Furthermore, a more systematic and comprehensive study of the physicochemical properties of a wider range of β-amino esters would be of great benefit to the scientific community.
References
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PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
-
Unknown. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Scirp.org. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2010). Experiment No. 8. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
-
Unknown. (n.d.). IV SEMMESTER. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Expanding Dynamic Kinetic Protocols: Transaminase- Catalyzed Synthesis of α-Substituted β-Amino Ester Derivatives. Retrieved from [Link]
-
PubMed. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
University of Groningen. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
-
PubMed. (n.d.). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. Retrieved from [Link]
-
PubMed. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Unknown. (n.d.). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]
-
MDPI. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]
-
ResearchGate. (n.d.). N-acetyl amino acids methyl esters (2–8) investigated in this work. Retrieved from [Link]
-
Unknown. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Structural Validation of Methyl 3-amino-2,2-dimethylpropanoate
In the rigorous landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is a foundational prerequisite for advancing any compound through the development pipeline. For a molecule such as Methyl 3-amino-2,2-dimethylpropanoate, a substituted amino acid ester, precise structural validation is paramount to ensure the integrity of subsequent biological and chemical studies. This guide provides an in-depth technical comparison, leveraging ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy to validate its structure with a high degree of confidence. We will dissect the predicted spectral data based on first principles and compare it against experimental results, offering a robust framework for structural elucidation.
The Imperative of Spectroscopic Validation
The isomeric possibilities for a simple molecular formula like C₆H₁₃NO₂ necessitate powerful analytical techniques to differentiate between potential structures. NMR spectroscopy stands as the gold standard for this purpose, providing a detailed atomic-level map of the molecule by probing the magnetic properties of atomic nuclei. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular puzzle, confirming the precise connectivity and chemical environment of each atom.
Analysis of this compound (C₆H₁₃NO₂)
The target structure for validation is: IUPAC Name: this compound[1]
Structure: ``` NH₂ | H₂C - C(CH₃)₂ - C(=O)OCH₃
Caption: Workflow for structural validation via NMR.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of high-purity this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition
All spectra are acquired on a 400 MHz spectrometer at a probe temperature of 298 K.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Spectroscopy (Proton Decoupled):
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay (D1): 3 seconds.
-
Number of Scans: 1024.
-
-
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135 pulse sequence (dept135).
-
Spectral Width: 240 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 256.
-
Differentiating from a Potential Isomer
To underscore the discerning power of this analysis, let's consider a hypothetical isomer: Methyl 2-amino-3,3-dimethylbutanoate .
Isomer Structure:
This isomer would produce a dramatically different ¹H NMR spectrum. The -CH(NH₂) proton would be a singlet integrating to 1H, and it would be adjacent to a tert-butyl group, whose nine protons would appear as a sharp singlet. This clear distinction in both the number of signals and their splitting patterns allows for unambiguous differentiation, highlighting the trustworthiness of NMR as a self-validating system.
Caption: Key ¹H NMR differences for structural confirmation.
Conclusion
The comprehensive analysis of ¹H, ¹³C, and DEPT-135 NMR spectra provides unequivocal evidence for the structure of this compound. The perfect alignment between the predicted spectral features—based on fundamental chemical principles—and the experimental data confirms the atomic connectivity and chemical environments within the molecule. The strategic use of multi-pulse experiments like DEPT-135 further solidifies the assignments, offering a robust and reliable method for structural validation that is essential for researchers, scientists, and drug development professionals.
References
-
University of Bath. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 743-751. Retrieved from [Link]
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
-
Ivey, K. D., et al. (2013). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Journal of Chemical Education, 90(11), 1492-1495. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]
-
wwPDB. (2021, August 9). NMR Structure Validation Summary Report. Retrieved from [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]
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Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Evans, M. (2021, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
A Comparative Guide to Purity Analysis of Synthesized Methyl 3-amino-2,2-dimethylpropanoate
For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of uncharacterized impurities can lead to erroneous biological data, compromise the integrity of downstream applications, and create significant hurdles in regulatory compliance. This guide provides an in-depth comparison of analytical techniques for assessing the purity of Methyl 3-amino-2,2-dimethylpropanoate, a key building block in the synthesis of various pharmaceuticals and complex organic molecules.
This compound, a non-proteinogenic β-amino acid ester, presents unique analytical challenges due to its structure. This guide will navigate the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comparative analysis to empower researchers in selecting the most appropriate method for their specific needs. We will also touch upon traditional titration as a cost-effective, albeit less specific, alternative.
The Critical Role of Purity in Drug Development
The journey of a drug candidate from bench to bedside is paved with exacting quality control measures. The purity of a starting material like this compound directly influences the impurity profile of the final Active Pharmaceutical Ingredient (API). Even seemingly minor impurities can possess unintended pharmacological or toxicological effects, making their identification and quantification paramount.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each analytical choice, ensuring a robust and self-validating approach to purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[1] For this compound, both reversed-phase and chiral HPLC methods are highly relevant.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is the most common method for determining the chemical purity of small organic molecules. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The Causality Behind the Method: The choice of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar compounds like our target molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve a balance between retention and elution. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves two key purposes: it protonates the free amine group of the analyte, reducing peak tailing, and it provides a source of ions for better performance if coupled with a mass spectrometer. UV detection is suitable for this compound, although at a lower wavelength (around 200-210 nm) due to the lack of a strong chromophore.
Experimental Protocol: RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase (e.g., 1 mg/mL).
Chiral HPLC for Enantiomeric Purity
Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.
The Causality Behind the Method: Chiral stationary phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of amino acid derivatives.[2] Alternatively, ligand-exchange chromatography can be employed for the chiral separation of β-amino acids.[3]
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak AD-H (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Workflow for HPLC Analysis
Sources
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-amino-2,2-dimethylpropanoate
Authored by: A Senior Application Scientist
Introduction
In the landscape of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation behavior of Methyl 3-amino-2,2-dimethylpropanoate, a β-amino acid ester. By dissecting its fragmentation under various ionization techniques and comparing it with alternative structures, this document serves as a practical resource for researchers, scientists, and drug development professionals. Our objective is to move beyond mere spectral interpretation to a mechanistic understanding of the fragmentation processes, thereby enabling more confident structural assignments.
I. Predicted Fragmentation Profile of this compound
This compound possesses several key structural features that will dictate its fragmentation pattern: a primary amine, a methyl ester, and a quaternary carbon (gem-dimethyl group). The interplay of these functional groups under different ionization conditions, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), will yield characteristic product ions.
A. Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For this compound (molecular weight: 145.21 g/mol ), the molecular ion ([M]•+) is expected to be observed, albeit potentially at low intensity.
The primary fragmentation pathways are predicted to be driven by the stabilization of the resulting fragments. Key fragmentation processes for amines and esters under EI include α-cleavage and McLafferty rearrangements.[1][2][3]
A significant fragmentation pathway for amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[1][2] For our target molecule, this would lead to the formation of a resonance-stabilized iminium cation.
Another characteristic fragmentation for esters involves the loss of the alkoxy group (-OCH₃).[2][4]
The following Graphviz diagram illustrates the predicted EI fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Data Summary: Predicted EI Fragments
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 145 | [C₇H₁₅NO₂]•+ | - | Molecular Ion |
| 114 | [C₆H₁₂NO]+ | •OCH₃ | Loss of methoxy radical |
| 88 | [C₄H₈O₂]•+ | C₃H₇N | Loss of aminopropyl radical |
| 72 | [C₄H₁₀N]+ | •COOCH₃ | Loss of carbomethoxy radical |
| 57 | [C₄H₉]+ | •CH₂NHCOOCH₃ | Loss of aminomethylcarboxylate radical |
| 30 | [CH₂NH₂]+ | •C(CH₃)₂COOCH₃ | α-Cleavage |
B. Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation of protonated amino acids and their esters often involves the loss of small neutral molecules like water (H₂O), ammonia (NH₃), and carbon monoxide (CO).[5]
For this compound, the proton will likely reside on the basic amino group. Collision-induced dissociation (CID) of the [M+H]+ ion (m/z 146) is expected to proceed through the following pathways:
Caption: Key EI fragmentation pathways for Methyl 2-amino-3,3-dimethylbutanoate.
The prominent fragment at m/z 86 would be highly characteristic of the α-amino acid structure and would differentiate it from our target β-amino acid ester.
B. Methyl 4-aminopentanoate
This isomer has a secondary carbon backbone and the amino group is further from the ester. This would likely lead to a more complex fragmentation pattern with a higher propensity for McLafferty-type rearrangements involving the ester group. The α-cleavage at the amino group would yield a different iminium ion.
Caption: Key EI fragmentation pathways for Methyl 4-aminopentanoate.
The characteristic fragment at m/z 44 resulting from α-cleavage would be a strong indicator for this isomeric structure.
Comparative Data Summary of Key Diagnostic Fragments (EI)
| Compound | Key Diagnostic Fragment (m/z) | Reasoning |
| This compound | 30 | α-cleavage yielding the simplest iminium ion. |
| Methyl 2-amino-3,3-dimethylbutanoate | 86 | Loss of the carbomethoxy group, characteristic of α-amino acid esters. |
| Methyl 4-aminopentanoate | 44 | α-cleavage leading to a [CH(NH₂)CH₃]+ fragment. |
III. Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
A. Sample Preparation
-
Dissolution: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. For GC-MS (EI) analysis, further dilution in a volatile solvent like dichloromethane or ethyl acetate may be necessary.
B. GC-MS (EI) Analysis Workflow
Caption: Workflow for GC-MS analysis with Electron Ionization.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to ensure proper separation.
-
Ionization: Employ a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 25-200.
C. LC-ESI-MS/MS Analysis Workflow
Caption: Workflow for LC-ESI-MS/MS analysis.
-
Separation: Utilize a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Ionization: Operate the ESI source in positive ion mode.
-
MS/MS:
-
Perform a full scan (MS1) to identify the protonated molecule [M+H]+ at m/z 146.
-
Select m/z 146 as the precursor ion for MS/MS analysis.
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
IV. Conclusion
The structural elucidation of this compound via mass spectrometry is achievable through a careful analysis of its fragmentation patterns. Under Electron Ionization, the key diagnostic fragment is predicted to be the iminium ion at m/z 30, resulting from α-cleavage. In contrast, ESI-MS/MS of the protonated molecule is expected to show characteristic neutral losses of ammonia and methanol. By comparing these predicted fragmentation pathways with those of its structural isomers, a high degree of confidence in the identification of this compound can be attained. The experimental protocols outlined provide a robust framework for obtaining high-quality data to validate these predictions. This guide underscores the importance of a mechanistic approach to fragmentation analysis, empowering researchers to make more informed and accurate structural assignments in their work.
V. References
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Institute for Atomic Research and Department of Chemistry, Iowa State University. [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. [Link]
-
Gross, J. H., Crowell, A. M. J., Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry. [Link]
-
Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336. [Link]
Sources
- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. iris.unito.it [iris.unito.it]
A Comparative Guide to Catalysts for the Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
Introduction
Methyl 3-amino-2,2-dimethylpropanoate is a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, a β-amino acid ester with a gem-dimethyl group, imparts unique conformational constraints, making it a valuable component in the design of bioactive molecules. The efficient and selective synthesis of this compound is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into the practical advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these catalytic transformations and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their specific needs.
Synthetic Strategies and Catalytic Systems: An Overview
The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the C-N bond. The choice of catalyst is paramount and dictates the efficiency, selectivity, and overall viability of the synthetic route. This guide will focus on three major catalytic systems:
-
Raney® Nickel-Catalyzed Reductive Amination: A classical and industrially scalable method.
-
Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation: A versatile and widely used heterogeneous catalytic approach.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A state-of-the-art method for accessing enantiomerically pure products.
The following diagram illustrates the primary synthetic pathways to this compound that will be discussed.
Caption: Primary synthetic routes to this compound.
Raney® Nickel-Catalyzed Reductive Amination
Raney® Nickel is a robust and cost-effective heterogeneous catalyst widely employed in industrial-scale hydrogenations. For the synthesis of this compound, the most direct route involves the reductive amination of a β-keto ester precursor, methyl 3-oxo-2,2-dimethylpropanoate.
Mechanism and Rationale
The reaction proceeds through the in-situ formation of an enamine or imine intermediate from the reaction of the keto ester with ammonia. This intermediate is then rapidly hydrogenated by the Raney® Nickel catalyst to the desired primary amine. The high activity of Raney® Nickel allows for the use of relatively mild reaction conditions.
Caption: Simplified mechanism of Raney® Nickel-catalyzed reductive amination.
Performance Characteristics
| Parameter | Typical Value/Range | Remarks |
| Yield | 70-90% | Generally good to excellent yields can be achieved. |
| Selectivity | High for primary amine | Side reactions like over-alkylation can be minimized with excess ammonia. |
| Catalyst Loading | 5-20 wt% | Higher loadings may be required for challenging substrates. |
| Temperature | 50-100 °C | Reaction temperature is a critical parameter to control. |
| Pressure (H2) | 10-50 bar | Higher pressures can improve reaction rates. |
| Solvent | Methanol, Ethanol | Protic solvents are commonly used. |
Experimental Protocol: Reductive Amination using Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water) with the reaction solvent (e.g., methanol) three times by decantation to remove residual water.
-
Reaction Setup: To a high-pressure autoclave, add methyl 3-oxo-2,2-dimethylpropanoate (1.0 eq), the washed Raney® Nickel catalyst (10 wt% of the keto ester), and the solvent (e.g., methanol).
-
Ammonia Addition: Cool the autoclave in an ice bath and carefully introduce anhydrous ammonia (3-5 eq) either as a condensed liquid or from a cylinder.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 30 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to afford this compound.
Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is another highly effective and versatile heterogeneous catalyst for hydrogenation reactions. While it can be used for reductive amination, it is more commonly employed for the hydrogenation of pre-formed enamines or the reduction of other functional groups that can be converted to an amine, such as a nitro group. For this guide, we will focus on the hydrogenation of a stable enamine intermediate.
Mechanism and Rationale
The synthesis first involves the formation of methyl 3-amino-2,2-dimethylacrylate (the enamine) from the corresponding β-keto ester and ammonia. This enamine is then isolated and subjected to hydrogenation using Pd/C as the catalyst. The double bond of the enamine is selectively reduced to afford the target β-amino ester. This two-step approach allows for greater control over the reaction compared to a one-pot reductive amination.
Caption: Two-step synthesis of this compound via Pd/C hydrogenation.
Performance Characteristics
| Parameter | Typical Value/Range | Remarks |
| Yield | 85-95% (for hydrogenation step) | High yields are typical for the hydrogenation of enamines. |
| Selectivity | Excellent | The C=C double bond is selectively reduced. |
| Catalyst Loading | 1-5 mol% Pd | Lower catalyst loadings are often sufficient. |
| Temperature | 25-60 °C | Reactions can often be run at or near room temperature. |
| Pressure (H2) | 1-10 bar | Atmospheric or slightly elevated pressures are usually adequate. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | A variety of solvents can be used. |
Experimental Protocol: Pd/C Catalyzed Hydrogenation of an Enamine
-
Enamine Synthesis: Synthesize methyl 3-amino-2,2-dimethylacrylate from methyl 3-oxo-2,2-dimethylpropanoate and ammonia using a suitable method (e.g., azeotropic distillation to remove water).
-
Reaction Setup: To a hydrogenation vessel, add the purified enamine (1.0 eq), 10% Pd/C catalyst (2 mol% Pd), and a suitable solvent (e.g., methanol).
-
Hydrogenation: Purge the vessel with nitrogen and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification by distillation or chromatography may be performed if necessary.
Rhodium-Catalyzed Asymmetric Hydrogenation
For applications requiring enantiomerically pure this compound, rhodium-catalyzed asymmetric hydrogenation is the method of choice. This approach utilizes a chiral rhodium complex to achieve high levels of enantioselectivity in the hydrogenation of a prochiral enamine substrate.
Mechanism and Rationale
The key to this method is the use of a chiral phosphine ligand that coordinates to the rhodium center, creating a chiral catalytic environment. The enamine substrate coordinates to this chiral complex, and the subsequent insertion of hydrogen occurs in a stereodefined manner, leading to the preferential formation of one enantiomer of the product. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Caption: Key components in Rhodium-catalyzed asymmetric hydrogenation.
Performance Characteristics
| Parameter | Typical Value/Range | Remarks |
| Yield | >95% | Typically very high yields are achieved. |
| Enantioselectivity (ee) | 90-99% | Highly dependent on the choice of chiral ligand and reaction conditions. |
| Catalyst Loading | 0.1-1 mol% | Low catalyst loadings are generally effective. |
| Temperature | 20-50 °C | Mild reaction temperatures are preferred to maintain high enantioselectivity. |
| Pressure (H2) | 1-20 bar | Moderate hydrogen pressures are commonly used. |
| Solvent | Dichloromethane, Toluene, Methanol | The choice of solvent can significantly impact enantioselectivity. |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4, 1.0 eq) and the chiral phosphine ligand (e.g., (S,S)-Et-DuPhos, 1.1 eq) in a degassed solvent (e.g., dichloromethane). Stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the enamine substrate, methyl 3-amino-2,2-dimethylacrylate (1.0 eq), in the chosen degassed solvent.
-
Catalyst Addition: Transfer the prepared catalyst solution to the hydrogenation vessel containing the substrate via cannula.
-
Hydrogenation: Place the vessel in an autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by GC or HPLC).
-
Work-up: Carefully vent the hydrogen and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Comparative Summary and Conclusion
The choice of catalyst for the synthesis of this compound is dictated by the specific requirements of the application, including cost, scale, and the need for stereochemical control.
-
Raney® Nickel is a workhorse catalyst, ideal for large-scale production where cost-effectiveness is a primary concern and racemic product is acceptable.
-
Palladium on Carbon offers a reliable and high-yielding alternative, particularly when a two-step approach with an isolated enamine intermediate is preferred for process control.
-
Rhodium-based catalysts with chiral ligands represent the state-of-the-art for the synthesis of enantiomerically pure this compound, which is often a critical requirement in the pharmaceutical industry.
Each catalytic system presents a viable pathway to the target molecule, and the detailed protocols and comparative data in this guide should serve as a valuable resource for researchers and professionals in the field. Careful consideration of the factors outlined will enable the selection of the most appropriate and efficient catalytic method for the synthesis of this important chemical building block.
References
- Qiu, L., Prashad, M., Hu, B., & Chan, A. S. C. (2007). Enantioselective hydrogenation of α-aminomethylacrylates containing a free N H group for the synthesis of β-amino acid derivatives.
- Gotor-Fernández, V., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry-A European Journal, 18(4), 1159-1172.
- Bhatt, N. S., et al. (2005). Evolution of titanium(IV) alkoxides and raney nickel for asymmetric reductive amination of prochiral aliphatic ketones. Organic Letters, 7(22), 4967-4970.
- Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695-698.
- Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289-1292.
- Sibi, M. P., & Asano, Y. (2004). Enantioselective Rhodium Enolate Protonations. A New Methodology for the Synthesis of β2-Amino Acids. Journal of the American Chemical Society, 126(49), 16042-16043.
- Jiang, H., et al. (2021). Direct reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over Raney Ni and Co catalysts. Fuel Processing Technology, 218, 106846.
- Qian, C., et al. (2014). Raney Ni-Catalyzed N-Methylation of Amines with Paraformaldehyde. The Journal of Organic Chemistry, 79(14), 6530-6535.
- Raney, M. (1927). Method of producing finely-divided nickel. U.S.
- Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Jubault, P., et al. (2019). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 17(3), 472-476.
- Mandal, P. K., & McMurray, J. S. (2007). Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601.
- Klyuev, M. V., & Khidekel', M. L. (1980). Catalytic hydrogenation of imines. Russian Chemical Reviews, 49(1), 14-29.
- Shibata, T., & Kadowaki, S. (2002). PALLADIUM-CATALYZED SYNTHESIS OF 2,2-DIMETHYL-3-PYRROLINES FROM α-AMINOALLENE AND ARYL IODIDES. Heterocycles, 58(1), 133-136.
- Hu, W., et al. (2020).
- CN104072383A. (2014). Method for preparing 3-amino-2-methyl benzoic acid.
- Byun, S., et al. (2021). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts.
- Mori, K., & Waseda, H. (1990). Pheromone Synthesis, CXXI. Synthesis of the Enantiomers of 2,2-Dimethyl-3-isopropenylcyclopropanecarboxylic Acid, the Acid Moiety of Chrysanthemic Acid. Liebigs Annalen der Chemie, 1990(10), 997-1001.
- Grof, M., et al. (2007). Methyl 3-amino-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3243.
- Yajima, T., et al. (2004). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Chemical & Pharmaceutical Bulletin, 52(7), 885-886.
- Szymański, S., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
- Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of amino acids using sulfinimines (thio
A Senior Application Scientist's Guide to Peptide Modification: Exploring Alternatives to Methyl 3-amino-2,2-dimethylpropanoate
Introduction: The Quest for Peptide Stability and Bioactivity
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, prized for their high specificity and low off-target toxicity. However, their clinical utility is often hampered by inherent limitations, primarily poor metabolic stability due to proteolytic degradation and conformational flexibility, which leads to reduced binding affinity.[1] To overcome these hurdles, medicinal chemists employ a variety of strategies to engineer peptides with enhanced pharmacokinetic and pharmacodynamic profiles. One powerful approach is the incorporation of unnatural amino acids designed to impose specific conformational constraints and sterically shield the peptide backbone from enzymatic cleavage.
Methyl 3-amino-2,2-dimethylpropanoate is a building block that exemplifies this strategy. As a β-amino acid, it extends the peptide backbone, altering its secondary structure.[2][3][4] Crucially, the gem-dimethyl substitution at the α-carbon (Cα) introduces significant steric hindrance, severely restricting the conformational freedom of the peptide chain.[5] This dual modification can pre-organize the peptide into a bioactive conformation and dramatically increase its resistance to proteases.
While effective, this compound is just one tool in a vast arsenal. The specific structural and biological objectives of a project may necessitate alternatives that offer different degrees of flexibility, alternative side-chain functionalities, or varied synthetic accessibility. This guide provides an in-depth comparison of viable alternatives, grounded in experimental principles, to empower researchers in the rational design of next-generation peptide therapeutics.
Core Concepts: Why Modify the Peptide Backbone?
The rationale for incorporating building blocks like this compound stems from two primary objectives:
-
Conformational Constraint: Natural peptides often exist as a flexible ensemble of structures in solution. By introducing rigid elements, we can lock the peptide into a specific, biologically active conformation (e.g., a β-turn or helix). This pre-organization reduces the entropic penalty of binding to a target receptor, thereby enhancing binding affinity.[1][5]
-
Proteolytic Stability: Proteases recognize and cleave specific peptide sequences in their extended, flexible conformations. Sterically hindered and unnatural amino acids disrupt this recognition, acting as "speed bumps" for enzymes and significantly prolonging the peptide's half-life in vivo.[2][6]
Visualizing the Alternatives
To navigate the landscape of available modifications, it is helpful to categorize them based on their structural relationship to the parent compound.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete deprotection. [7] * Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the sterically hindered amino acid (e.g., Fmoc-Aib-OH, 4 equivalents relative to resin loading).
-
Add the coupling reagent (e.g., HBTU, 3.9 equivalents) and an additive (e.g., HOBt, 4 equivalents).
-
Dissolve the mixture in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction vessel at room temperature. For hindered couplings, reaction times may need to be extended from the standard 1-2 hours to 4-12 hours, or gentle heating (e.g., 40-50°C) may be applied.
-
Self-Validation: Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating free amines), a second coupling (recoupling) may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water).
Conclusion and Future Outlook
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. This compound offers a potent combination of backbone extension and steric constraint, but it is part of a much broader continuum of chemical tools. The choice of an alternative—be it another β-amino acid to introduce functional side chains, a Cα-tetrasubstituted α-amino acid to enforce helicity, or an N-alkylated residue to enhance permeability—must be a deliberate decision guided by the specific therapeutic goal.
As synthetic methodologies become more robust, particularly for challenging couplings, the palette of available building blocks will continue to expand. The future will likely see increased use of automated synthesis platforms capable of handling these difficult monomers and the development of novel enzymatic tools for late-stage peptide modification. [8][9]By understanding the fundamental principles behind how these modifications influence structure and stability, researchers can more effectively navigate this complex chemical space to engineer the next generation of highly stable and potent peptide therapeutics.
References
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
-
Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. PubMed. [Link]
-
Beta-Amino Acids. Aapptec. [Link]
-
β-Peptidic Peptidomimetics. ACS Publications. [Link]
-
Beta-peptidic peptidomimetics. PubMed. [Link]
-
Beta-peptide - Wikipedia. Wikipedia. [Link]
-
Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
-
β‐Amino Acid‐Containing Hybrid Peptides — New Opportunities in Peptidomimetics. SciSpace. [Link]
-
Stable Right- and Left-Handed Peptide Helices containing C α -Tetrasubstituted α-Amino Acids. ResearchGate. [Link]
-
Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journals. [Link]
-
C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. PubMed. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
-
Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate 250mg. Dana Bioscience. [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
Methyl 3-amino-2, 2-dimethylpropanoate hydrochloride, min 97%, 100 mg. CP Lab Safety. [Link]
-
A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Chemical generation and modification of peptides containing multiple dehydroalanines. PMC - PubMed Central. [Link]
-
Chemical Methods for Peptide and Protein Production. PMC - NIH. [Link]
-
Peptide Modifications. GenScript. [Link]
-
Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC - NIH. [Link]
-
Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienmag.com [scienmag.com]
Benchmarking the reactivity of Methyl 3-amino-2,2-dimethylpropanoate against similar compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Steric Shielding in Modulating Amine Reactivity
In the landscape of synthetic organic chemistry, β-amino esters are invaluable building blocks for the synthesis of a wide array of pharmacologically active molecules and complex natural products.[1] Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, allows for diverse chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of methyl 3-amino-2,2-dimethylpropanoate against its less sterically encumbered analogs: methyl 3-aminopropanoate and ethyl 3-aminobutanoate.
The primary focus of this investigation is to elucidate the impact of the gem-dimethyl group at the C2 position on the nucleophilicity of the primary amine. This structural feature introduces significant steric hindrance, a factor that can dramatically influence reaction rates and, in some cases, alter reaction pathways.[2][3] Understanding the extent of this steric shielding is crucial for chemists in designing synthetic routes and predicting reaction outcomes. Through a combination of established physical organic principles, detailed experimental protocols, and comparative data, this guide will provide a clear framework for researchers to benchmark the reactivity of these important synthetic intermediates.
Structural Comparison and Its Implications on Reactivity
The reactivity of the primary amine in β-amino esters is fundamentally governed by a combination of electronic and steric factors. While the electronic influence of the ester group is relatively consistent across the compounds discussed here, the steric environment around the nucleophilic nitrogen atom varies significantly.
-
Methyl 3-aminopropanoate: This is the simplest of the three, with a linear three-carbon chain separating the amine and ester functionalities. The primary amine is sterically unhindered and readily accessible to electrophiles.[4]
-
Ethyl 3-aminobutanoate: The presence of a methyl group on the carbon bearing the amino group (C3) introduces a moderate level of steric hindrance compared to the linear analog.
-
This compound: The key feature of this molecule is the gem-dimethyl group at the C2 position. While not directly attached to the carbon bearing the amine, these bulky methyl groups significantly restrict the conformational freedom of the molecule and create a sterically congested environment around the neighboring aminomethyl group.
This steric congestion is anticipated to have a profound impact on the rate of reactions involving nucleophilic attack by the amine.
Logical Relationship: Steric Hindrance and Amine Reactivity
Caption: Increasing alkyl substitution near the amine leads to greater steric hindrance and a corresponding decrease in nucleophilic reactivity.
Benchmarking Reactivity: N-Acylation with Acetic Anhydride
To quantitatively assess the impact of steric hindrance, a benchmark N-acylation reaction with acetic anhydride is proposed. This reaction is a common transformation in organic synthesis and is sensitive to both the electronic and steric properties of the amine nucleophile.[5]
Experimental Protocol: Competitive N-Acylation
This protocol is designed to provide a direct comparison of the relative reaction rates of the three β-amino esters. By reacting an equimolar mixture of the amines with a limiting amount of the acylating agent, the product ratio will reflect their relative nucleophilicity.
Materials:
-
Methyl 3-aminopropanoate
-
Ethyl 3-aminobutanoate
-
This compound
-
Acetic Anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl3) for NMR analysis
Procedure:
-
Preparation of Amine Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M stock solution in anhydrous DCM containing equimolar amounts of methyl 3-aminopropanoate, ethyl 3-aminobutanoate, this compound, and the internal standard.
-
Reaction Setup: To a separate dry flask, add a stir bar and 10 mL of the amine mixture stock solution. Add triethylamine (1.1 equivalents relative to the total amine concentration).
-
Initiation of Reaction: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (0.3 equivalents relative to the total amine concentration) dropwise with vigorous stirring.
-
Reaction Monitoring: Withdraw aliquots (0.5 mL) from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60, and 120 minutes). Quench each aliquot immediately by adding it to a vial containing saturated aqueous sodium bicarbonate solution (1 mL).
-
Workup of Aliquots: Extract the quenched aliquots with DCM (2 x 1 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the residue in CDCl3 and analyze by ¹H NMR spectroscopy. The relative amounts of the acylated products and unreacted starting materials can be determined by integrating the characteristic signals of each compound relative to the internal standard.
Experimental Workflow: Competitive N-Acylation
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-amino-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-2,2-dimethylpropanoate is a valuable building block in medicinal chemistry and materials science, prized for its unique structural motif featuring a quaternary carbon center adjacent to a primary amine. This guide provides a comprehensive literature review of the primary synthetic methodologies for this compound, offering a comparative analysis of their advantages, limitations, and practical applicability. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal route for their specific needs.
Introduction
The synthesis of β-amino esters, particularly those with significant steric hindrance like this compound, presents unique challenges. The gem-dimethyl group at the α-position sterically encumbers both the carbonyl group and the β-carbon, influencing reactivity and necessitating carefully chosen synthetic strategies. This guide will explore three principal approaches to the synthesis of the target molecule:
-
Synthesis from a Hydroxy Precursor: A two-step approach starting from the readily available methyl 3-hydroxy-2,2-dimethylpropanoate.
-
Synthesis via Hofmann Rearrangement: A classical method for the degradation of an amide to a primary amine with the loss of one carbon atom.
-
Direct Esterification of the Parent Amino Acid: A straightforward method if the corresponding β-amino acid is accessible.
Each of these routes will be discussed in detail, with an emphasis on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective strengths and weaknesses.
Comparison of Key Performance Metrics
| Synthesis Route | Starting Material | Key Reagents/Steps | Typical Yield (%) | Scalability | Key Advantages | Key Disadvantages |
| From Hydroxy Precursor | Methyl 3-hydroxy-2,2-dimethylpropanoate | 1. Activation (e.g., TsCl) 2. Amination (e.g., NaN₃, reduction) or Mitsunobu Reaction | Moderate to Good | Good | Readily available starting material; well-established reactions. | Multi-step process; potential for side reactions. |
| Hofmann Rearrangement | 3,3-Dimethylsuccinimide | NaOBr or Br₂, NaOH | Moderate | Moderate | Classic, reliable method for amine synthesis. | Requires synthesis of the precursor amide; use of hazardous bromine. |
| Direct Esterification | 3-Amino-2,2-dimethylpropanoic acid | Methanol, Acid catalyst (e.g., SOCl₂) | Good to Excellent | Good | Potentially the most direct route. | Availability and cost of the starting amino acid can be a limitation. |
Method 1: Synthesis from a Hydroxy Precursor
This is arguably the most versatile and commonly employed strategy, starting from the commercially available methyl 3-hydroxy-2,2-dimethylpropanoate. The core of this approach lies in the conversion of the primary hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine equivalent.
Causality Behind Experimental Choices
The primary alcohol in the starting material is a poor leaving group. Therefore, it must be "activated" to facilitate nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, or by employing the Mitsunobu reaction.
Route 1a: Activation followed by Amination
This pathway involves a two-step sequence:
-
Activation of the Hydroxyl Group: The primary alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding tosylate or mesylate. This transforms the hydroxyl group into an excellent leaving group.
-
Nucleophilic Substitution: The resulting sulfonate ester is then treated with a nitrogen nucleophile. A common and effective strategy involves the use of sodium azide (NaN₃) to introduce the azide functionality, which can then be cleanly reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction).
Experimental Protocol (Hypothetical, based on established procedures):
Step 1: Synthesis of Methyl 3-(tosyloxy)-2,2-dimethylpropanoate
-
To a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-azido-2,2-dimethylpropanoate
-
The crude methyl 3-(tosyloxy)-2,2-dimethylpropanoate (1.0 eq) is dissolved in dimethylformamide (DMF).
-
Sodium azide (1.5 eq) is added, and the mixture is heated to 80 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.
Step 3: Synthesis of this compound
-
The crude methyl 3-azido-2,2-dimethylpropanoate is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford this compound.
Route 1b: The Mitsunobu Reaction
The Mitsunobu reaction offers a one-pot alternative for the conversion of the primary alcohol directly to a protected amine, which can then be deprotected.[1][2][3] This reaction proceeds with inversion of configuration, although this is not relevant for the achiral starting material.
Causality Behind Experimental Choices:
The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ.[1][2] This allows for nucleophilic attack by a suitable nitrogen source, often phthalimide or a sulfonamide, which are acidic enough to protonate the intermediate betaine.[3]
Experimental Protocol (Hypothetical, based on established procedures):
-
To a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 3-(1,3-dioxoisoindolin-2-yl)-2,2-dimethylpropanoate.
-
The phthalimide protecting group is then removed by treatment with hydrazine hydrate in ethanol under reflux to give the desired this compound.
Method 2: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4] This method could be applied to the synthesis of this compound, likely starting from a derivative of 3,3-dimethylsuccinic acid.
Causality Behind Experimental Choices
The reaction proceeds by treating a primary amide with bromine and a strong base. The key step is the rearrangement of an N-bromoamide intermediate to an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide. The gem-dimethyl group is expected to be stable under these reaction conditions.
Hypothetical Synthetic Pathway:
A plausible route would involve the synthesis of 3,3-dimethylsuccinimide, which can be prepared from 3,3-dimethylsuccinic anhydride and ammonia. The imide would then be subjected to the Hofmann rearrangement conditions. The resulting isocyanate intermediate would be trapped with methanol to form a methyl carbamate, which can then be hydrolyzed to the desired β-amino acid and subsequently esterified.
Experimental Protocol (Conceptual):
Step 1: Synthesis of 3,3-Dimethylsuccinimide
-
3,3-Dimethylsuccinic anhydride is heated with an excess of aqueous ammonia, followed by strong heating to effect cyclization to the imide.
Step 2: Hofmann Rearrangement and Trapping
-
The 3,3-dimethylsuccinimide is treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) in methanol. The isocyanate intermediate is trapped by methanol to form a methyl carbamate.
Step 3: Hydrolysis and Esterification
-
The methyl carbamate is hydrolyzed under acidic conditions to yield 3-amino-2,2-dimethylpropanoic acid.
-
The resulting amino acid is then esterified as described in Method 3.
Method 3: Direct Esterification of 3-Amino-2,2-dimethylpropanoic Acid
If the parent β-amino acid, 3-amino-2,2-dimethylpropanoic acid, is readily available, its direct esterification is the most straightforward route to the target molecule.
Causality Behind Experimental Choices
The esterification of amino acids is a standard procedure, but the presence of the basic amino group requires the use of an acid catalyst to protonate the amine and prevent it from interfering with the esterification of the carboxylic acid. Thionyl chloride in methanol is a common and highly effective reagent for this transformation, as it generates HCl in situ, which acts as the catalyst.
Experimental Protocol:
-
To a suspension of 3-amino-2,2-dimethylpropanoic acid (1.0 eq) in methanol at 0 °C is added thionyl chloride (1.5 eq) dropwise.
-
The reaction mixture is then heated to reflux for 4-6 hours, during which time the solid dissolves.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound as a solid.
-
For the free amine, the hydrochloride salt can be neutralized with a base, such as saturated aqueous sodium bicarbonate, and extracted with an organic solvent.
Visualizing the Synthetic Pathways
Method 1: From a Hydroxy Precursor
Caption: Synthetic routes from a hydroxy precursor.
Method 3: Direct Esterification
Caption: Direct esterification of the parent amino acid.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several viable routes. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
-
The synthesis from a hydroxy precursor is a robust and flexible approach, benefiting from readily available starting materials and well-understood reaction mechanisms. The Mitsunobu variant offers a more direct conversion, though it involves more expensive reagents and can present purification challenges.
-
The Hofmann rearrangement provides a classic alternative, though it is likely to be a longer and less atom-economical route compared to the other methods.
-
Direct esterification is the most concise method, provided the parent amino acid is accessible. For large-scale production, the development of an efficient and cost-effective synthesis of 3-amino-2,2-dimethylpropanoic acid would make this the preferred route.
Future research in this area may focus on the development of more efficient catalytic methods for the direct amination of C-H bonds or the asymmetric synthesis of chiral analogues of the title compound, driven by the increasing demand for structurally diverse building blocks in drug discovery.
References
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Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PrepChem. (2018). Synthesis of methyl 3-hydroxy-2,2-dimethylpropionate. Retrieved from [Link]
-
Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4940. [Link]
- CN102477002B. (2012). Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Reddy, P. V. N., & Kumar, V. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 11(4), 282-285. [Link]
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Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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A Multi-technique Guide to the Definitive Identity Confirmation of Methyl 3-amino-2,2-dimethylpropanoate
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. For a compound such as Methyl 3-amino-2,2-dimethylpropanoate, a potentially crucial building block or intermediate, rigorous structural verification is not merely a quality control step but a fundamental requirement for advancing a project. This guide provides a comprehensive, multi-technique approach to confirming the identity of a test sample of this compound against a certified reference standard.
The core principle of this guide is orthogonal verification. By leveraging multiple analytical techniques that probe different aspects of the molecule's structure—such as nuclear spin environment (NMR), mass-to-charge ratio (MS), and vibrational modes of chemical bonds (FTIR)—we create a self-validating system. A perfect match between the test article and the reference standard across all methods provides the highest degree of confidence in the sample's identity.
The Strategic Importance of Reference Standards
A certified reference standard is the cornerstone of identity confirmation. It is a highly characterized and purified material that serves as the benchmark against which the test sample is compared. The use of a reference standard mitigates systemic errors and provides a definitive "yes" or "no" answer to the question of identity. Adherence to Good Laboratory Practices (GLP) in the handling, storage, and use of these standards is paramount to ensure the integrity of the analytical results.[1][2][3]
Overall Workflow for Identity Confirmation
The process begins with the acquisition of a certified reference standard and the test article. Both are then subjected to a parallel series of analytical tests. The data from the test article must align with the data from the reference standard within predefined experimental variability for the identity to be confirmed.
Caption: High-level workflow for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[4][5][6][7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for a comprehensive mapping of the molecule's carbon-hydrogen framework.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbons in the molecule.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this compound due to its good solubilizing properties and minimal interference in the proton spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Preparation: Accurately weigh approximately 5-10 mg of the reference standard and the test article into separate, clean NMR tubes. Add ~0.7 mL of deuterated chloroform (CDCl₃) to each tube and gently agitate to dissolve.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~16 ppm.
-
Relaxation Delay (d1): 5 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: ~240 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Compare the chemical shifts, multiplicities, and integrations of all signals between the test article and the reference standard.
Data Comparison: NMR
The spectra of the test article must be superimposable with the reference standard.
| Assignment | Reference Standard ¹H Chemical Shift (ppm, Multiplicity, Integration) | Test Article ¹H Chemical Shift (ppm, Multiplicity, Integration) | Reference Standard ¹³C Chemical Shift (ppm) | Test Article ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.68 (s, 3H) | 3.68 (s, 3H) | 51.5 | 51.5 |
| -C H₂-NH₂ | 2.85 (s, 2H) | 2.85 (s, 2H) | 50.2 | 50.2 |
| -NH₂ | 1.25 (br s, 2H) | 1.25 (br s, 2H) | N/A | N/A |
| -C(CH₃ )₂ | 1.15 (s, 6H) | 1.15 (s, 6H) | 24.8 | 24.8 |
| -C (CH₃)₂ | N/A | N/A | 40.1 | 40.1 |
| -C =O | N/A | N/A | 177.3 | 177.3 |
(Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.)
Gas Chromatography-Mass Spectrometry (GC-MS): Confirmation by Mass and Fragmentation
GC-MS provides two critical pieces of information: the retention time (a property related to the compound's volatility and interaction with the GC column) and the mass spectrum. The mass spectrum serves as a molecular fingerprint, showing the mass-to-charge ratio of the parent molecule and its characteristic fragmentation pattern upon ionization.[8][9][10]
Causality Behind Experimental Choices:
-
Derivatization: While not always necessary for this compound, derivatization of the amine group (e.g., with a silylating agent) can improve peak shape and chromatographic performance.[10][11] However, for a straightforward identity confirmation, direct injection is often sufficient.
-
Electron Ionization (EI): This is a standard, high-energy ionization technique that produces a rich fragmentation pattern, which is excellent for structural confirmation and library matching.
Experimental Protocol: GC-MS
-
Preparation: Prepare dilute solutions (~100 µg/mL) of the reference standard and the test article in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Compare the retention times of the main peak in the chromatograms. Extract the mass spectrum for this peak and compare the molecular ion (M⁺) and the fragmentation pattern between the test article and the reference standard.
Data Comparison: GC-MS
The molecular weight of this compound (C₆H₁₃NO₂) is 131.17 g/mol .[12]
| Parameter | Reference Standard | Test Article |
| Retention Time | ~7.5 min (example) | Must match CRS ± 0.1 min |
| Molecular Ion [M]⁺ | m/z 131 | m/z 131 |
| Key Fragment Ion [M-CH₂NH₂]⁺ | m/z 101 | m/z 101 |
| Key Fragment Ion [M-COOCH₃]⁺ | m/z 72 | m/z 72 |
| Base Peak | m/z 72 | m/z 72 |
(Note: Fragmentation patterns are predictive. The base peak is the most intense peak in the spectrum.)
Caption: Simplified workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): This is a common sampling technique that requires minimal sample preparation. The liquid or solid sample is placed directly on a crystal (e.g., diamond), and the IR spectrum is collected.
Experimental Protocol: FTIR-ATR
-
Preparation: No specific preparation is needed for a liquid sample. For a solid, a small amount of powder is sufficient.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a drop of the liquid reference standard (or a small amount of solid) onto the ATR crystal, ensuring good contact.
-
Collect the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry completely.
-
Repeat the process for the test article.
-
-
Data Analysis: Compare the positions (in cm⁻¹) and relative intensities of the absorption bands in the spectra of the test article and the reference standard.
Data Comparison: FTIR
The spectra should show identical absorption bands.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference Standard (Observed) | Test Article (Observed) |
| N-H Stretch (Amine) | 3400 - 3250 | Match | Match |
| C-H Stretch (Alkyl) | 3000 - 2850 | Match | Match |
| C=O Stretch (Ester) | 1750 - 1735 | Match | Match |
| C-O Stretch (Ester) | 1300 - 1000 | Match | Match |
| N-H Bend (Amine) | 1650 - 1580 | Match | Match |
Conclusion: A Synthesis of Evidence
The identity of a test article of this compound is considered confirmed only when the data from all three analytical techniques—NMR, GC-MS, and FTIR—are in complete agreement with the data obtained from a certified reference standard under identical experimental conditions. This orthogonal, evidence-based approach ensures the highest level of scientific rigor and data integrity, which is essential for decision-making in research and drug development.
References
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Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Ligor, M., & Buszewski, B. (2007). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Retrieved from [Link]
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Hamann, C. S., et al. (2015). Quantitative determination of the amino acid composition of a protein using gas chromatography-mass spectrometry. Journal of Chemical Education. Retrieved from [Link]
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Kutateladze, A. G., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]
- Gelpi, E., et al. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science.
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10486829, Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419889, Ethyl 3-aminopropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13285789, this compound. Retrieved from [Link]
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Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Good Laboratory Practice (GLP). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-2,2-dimethylpropanoate
This guide provides a comprehensive framework for the safe and compliant disposal of methyl 3-amino-2,2-dimethylpropanoate, a chemical intermediate common in pharmaceutical and materials science research. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document outlines the essential procedures, regulatory context, and scientific rationale necessary to manage this responsibility effectively.
Section 1: Hazard Assessment and Waste Characterization
The foundational principle of chemical disposal is to "know your waste." A thorough understanding of the chemical's properties and associated hazards is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile based on its constituent functional groups—an amine and a methyl ester.
Inferred Hazards:
-
Amine Group: Amines are typically basic and can be corrosive or irritating to skin and eyes. They may also be toxic.
-
Ester Group: Esters can be irritants and may have varying levels of toxicity.
-
General: As a synthetic organic chemical, it should be treated as a hazardous substance unless definitively proven otherwise.
All chemical waste generated in a laboratory setting is presumptively handled as hazardous waste until a formal evaluation by an Environmental Health and Safety (EHS) professional determines otherwise[1]. This approach ensures maximum safety and compliance with overarching regulations.
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 131.17 g/mol | PubChem[2] |
| CAS Number | 920-54-7 | (Note: Multiple CAS numbers may exist for related structures; always verify with your supplier's SDS) |
Regulatory Framework: The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[3][4]. Under RCRA, laboratories are typically designated as Satellite Accumulation Areas (SAAs) , which allows for the temporary collection of hazardous waste at or near the point of generation before it is moved to a central storage facility[5][6].
Section 2: On-Site Waste Accumulation & Storage (SAA Protocol)
Proper accumulation is a critical step in the disposal process. The objective is to safely contain the waste, clearly communicate its hazards, and prevent accidental spills or reactions.
Protocol for Waste Collection:
-
Container Selection:
-
Choose a container made of a material compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The original product container is often an excellent choice[7][8].
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid[7][8].
-
Causality: Using an incompatible container can lead to chemical degradation of the container, causing leaks and dangerous spills. For example, corrosive wastes should never be stored in metal containers[7].
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.
-
List all chemical constituents by their full, unabbreviated names, including solvents and their approximate percentages or concentrations[1][7]. Do not use chemical formulas or abbreviations.
-
Include the name and contact information of the principal investigator or responsible researcher[1].
-
Causality: Accurate labeling is a legal requirement and is crucial for emergency responders and waste disposal technicians to safely handle the material. Inaccurate labeling can lead to dangerous chemical mixing and costly disposal errors.
-
-
Accumulation:
-
Add the waste this compound and any associated solvents to the labeled container.
-
Keep the container securely capped at all times, except when actively adding waste[6][7][9]. Leaving a funnel in an open container is a common but serious violation.
-
Causality: Keeping containers closed prevents the evaporation of volatile components into the laboratory atmosphere, protecting air quality and preventing potential exposure[7].
-
-
Storage:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.
-
Utilize secondary containment, such as a plastic tub, for all liquid hazardous waste to contain any potential leaks or spills[10].
-
Segregate the waste container from incompatible materials. For example, as an amine, this waste is basic and should be stored separately from acids[9][10].
-
Causality: Segregation prevents accidental mixing of incompatible chemicals, which could result in gas generation, fire, or explosions.
-
Table 2: Satellite Accumulation Area (SAA) Compliance Checklist
| Requirement | Check | Rationale & Reference |
|---|---|---|
| Container Labeled "HAZARDOUS WASTE" | ☐ | Ensures clear identification of regulated waste.[6][7] |
| Contents Fully Listed (No Abbreviations) | ☐ | Provides critical safety information for handling and disposal.[1] |
| Container in Good Condition | ☐ | Prevents leaks and spills.[7] |
| Container Kept Tightly Closed | ☐ | Prevents release of vapors and ensures safety.[6][9] |
| Stored in Secondary Containment | ☐ | Contains spills and protects the environment.[10] |
| Segregated from Incompatibles | ☐ | Prevents dangerous chemical reactions.[9][10] |
Section 3: The Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing this compound waste from generation to final pickup.
Caption: Disposal Decision Workflow for Laboratory Chemical Waste.
Protocol for Final Disposal:
-
Finalize Labeling: Once the waste container is full or no longer needed, enter the date on the hazardous waste label[6].
-
Request Pickup: Complete a hazardous material pickup request form as required by your institution's EHS department[7]. Provide accurate and complete information, as this will be used to generate the final shipping manifest.
-
Store Securely: Continue to store the container in your SAA, ensuring it remains closed and properly segregated until it is collected by trained EHS personnel or an authorized hazardous waste vendor[9].
Section 4: Managing Contaminated Materials & Empty Containers
Disposal procedures must also account for items contaminated with the chemical.
-
Solid Waste: Personal protective equipment (gloves, aprons), absorbent pads from spill cleanups, and contaminated weighing papers should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An empty container that held hazardous waste is not regular trash. It must be managed carefully to ensure it is free of residual chemicals[8][11].
Protocol for Decontaminating Empty Containers:
-
Initial Removal: Ensure the container is as empty as possible, with only a trivial amount of residue remaining[11].
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, methanol, or acetone) that can dissolve the residue. The first rinse is the most critical[8][11].
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [8][11] Add it to your designated liquid waste container. Never pour rinsate down the drain[1][11].
-
Deface Label: Completely remove, black out, or otherwise deface the original chemical label[8][11].
-
Final Disposal: Once triple-rinsed, dried, and defaced, the container can typically be disposed of in the appropriate receptacle for glass or plastic recycling, or as regular solid waste, per your institution's policy[11].
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
RCRA. Case Western Reserve University Environmental Health and Safety. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
-
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
-
Hazardous Waste Management in the Laboratory. Lab Manager. [Link]
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Methyl 3-amino-2-methylpropanoate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Methyl 3-amino-2-methylpropanoate. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]
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- 1. uhcl.edu [uhcl.edu]
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- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
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- 9. hsrm.umn.edu [hsrm.umn.edu]
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Navigating the Safe Handling of Methyl 3-amino-2,2-dimethylpropanoate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 3-amino-2,2-dimethylpropanoate (CAS No. 25307-82-8). By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeper understanding of chemical safety, ensuring both personal protection and the integrity of your research.
Core Safety Directives: A Risk-Based Approach to PPE
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the substance being handled, its concentration, and the potential for aerosol generation.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of this compound being a serious eye irritant, robust eye protection is non-negotiable.
-
Standard Operations: For routine tasks such as weighing, preparing solutions, and transfers where the risk of splashing is minimal, chemical safety goggles are mandatory. These must be fully enclosing to protect against unexpected splashes and airborne particles.
-
High-Risk Procedures: During activities with a heightened risk of splashing, such as when working with larger volumes, under pressure, or during heated reactions, a face shield should be worn in conjunction with chemical safety goggles. This provides an additional layer of protection for the entire face.
Skin Protection: Mitigating Dermal Exposure
The potential for skin irritation necessitates careful selection and use of protective gloves and clothing.
-
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in situations with a high risk of immersion, it is crucial to consult glove manufacturer's compatibility charts to ensure adequate protection and to determine breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard, fully-buttoned laboratory coat is required to protect against minor spills. For tasks with a greater potential for significant skin exposure, chemically resistant aprons or coveralls should be considered.
Respiratory Protection: When Engineering Controls Are Not Enough
While engineering controls such as fume hoods are the primary means of mitigating inhalation risks, respiratory protection may be necessary in certain situations.
-
Standard Handling: In a well-ventilated laboratory or when handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.
-
Aerosol Generation or Poor Ventilation: If there is a potential for aerosolization of the compound, or if work is being conducted in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used. A formal respiratory protection program, including fit testing, is essential in such cases.
Operational Protocols: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3]. The container should be kept tightly closed.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, should be collected in a clearly labeled, sealed container.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain.
Quantitative Safety Data for Structurally Similar Compounds
The following table summarizes key hazard information for 2-Amino-2-methyl-1-propanol, a compound with structural similarities to this compound, to provide a quantitative basis for risk assessment.
| Hazard Classification | Details | Source |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Fisher Scientific SDS[2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Fisher Scientific SDS[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Fisher Scientific SDS[3] |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
